Gold-193
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
13982-20-2 |
|---|---|
Molecular Formula |
Au |
Molecular Weight |
192.96414 g/mol |
IUPAC Name |
gold-193 |
InChI |
InChI=1S/Au/i1-4 |
InChI Key |
PCHJSUWPFVWCPO-AHCXROLUSA-N |
SMILES |
[Au] |
Isomeric SMILES |
[193Au] |
Canonical SMILES |
[Au] |
Synonyms |
193Au radioisotope Au-193 radioisotope Gold-193 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Decay Properties of Gold-193
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document details the fundamental nuclear decay properties of the Gold-193 (¹⁹³Au) isotope. While the audience includes drug development professionals, it is important to note that ¹⁹³Au is not a commonly used radionuclide in therapeutic or diagnostic medicine. Its relatively short half-life and decay characteristics are primarily of interest in the fields of nuclear physics and chemistry.
Core Decay Properties
This compound is a neutron-deficient, radioactive isotope of gold. It undergoes 100% electron capture to decay into its stable daughter nuclide, Platinum-193 (¹⁹³Pt).[1] This process involves a proton in the gold nucleus capturing an inner atomic electron (usually from the K or L shell), transforming into a neutron and emitting an electron neutrino.[2] The resulting ¹⁹³Pt nucleus is often in an excited state and de-excites by emitting gamma rays.
A summary of the primary decay characteristics is presented in Table 1.
Table 1: General Properties and Decay Characteristics of this compound.
| Property | Value |
|---|---|
| Half-Life (T½) | 17.65 (15) hours[1][3] |
| Decay Mode | 100% Electron Capture (EC)[1] |
| Daughter Nuclide | ¹⁹³Pt[1] |
| Parent Nuclide | ¹⁹³Hg[1][4] |
| Spin and Parity | 3/2+[1][3] |
| Mass Excess | -33.405 MeV[1][4] |
| Q-value (EC) | 1.075 (9) MeV[1] |
Decay Scheme and Emissions
The decay of ¹⁹³Au to ¹⁹³Pt is a complex process that populates numerous excited states of the ¹⁹³Pt daughter nucleus. The subsequent de-excitation of these levels results in the emission of a spectrum of gamma rays and conversion electrons.
The simplified decay scheme for ¹⁹³Au is illustrated below. The parent ¹⁹³Au (ground state) decays via electron capture to various excited states of ¹⁹³Pt, which then cascade down to the ¹⁹³Pt ground state through the emission of gamma radiation.
References
Synthesis of Gold-193 from Mercury: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis of the radionuclide Gold-193 (193Au) from a mercury (Hg) parent. The document is intended for researchers, scientists, and drug development professionals interested in the production of this and other gold isotopes for potential applications in nuclear medicine and radiopharmaceutical development.
Introduction
This compound is a radioactive isotope of gold with a half-life of 17.65 hours. It decays via electron capture to Platinum-193 (193Pt), emitting a spectrum of gamma rays and X-rays.[1] The production of 193Au can be achieved through various nuclear reactions, with the transmutation of mercury isotopes being a key method. This guide focuses on the production of 193Au from a mercury target, detailing the nuclear reactions, experimental procedures, and chemical separation techniques.
Nuclear Reactions for the Production of this compound from Mercury
The synthesis of 193Au from mercury primarily involves the bombardment of mercury targets with high-energy particles, such as protons or photons. The principal nuclear reactions include:
-
Proton-induced reactions: Protons accelerated in a cyclotron can be used to irradiate a mercury target. The relevant reaction is of the type Hg(p,xn)193Au, where 'x' represents the number of neutrons emitted.
-
Photonuclear reactions: High-energy photons (gamma rays), typically produced via bremsstrahlung from an electron accelerator, can induce a (γ,pxn) reaction in mercury isotopes to yield 193Au.
Experimental Protocols
The production of 193Au from a mercury target involves three main stages: target preparation, irradiation, and chemical separation.
Target Preparation
The choice of mercury target material is crucial. Both natural mercury and enriched mercury isotopes can be used. For the production of other gold isotopes like 198Au and 199Au via photonuclear reactions, enriched 199Hg or 200Hg targets are often preferred to enhance the yield and radionuclidic purity.[3][4] For research purposes, natural mercury (natHg) or its compounds, such as mercury(I) chloride (Hg2Cl2), can be utilized.[3]
The target is typically encapsulated in a suitable container that can withstand the beam energy and temperature during irradiation. For instance, in photonuclear production, mercury can be placed in a cylindrical polypropylene (B1209903) container.[3]
Irradiation
The irradiation parameters depend on the chosen nuclear reaction and the type of accelerator used.
-
Proton Irradiation: A proton beam with energies in the range of tens of MeV is directed onto the mercury target. The beam current and irradiation time are optimized to maximize the production of 193Au while minimizing the formation of undesirable impurities.
-
Photon Irradiation: An electron beam from a linear accelerator is used to generate high-energy bremsstrahlung photons by striking a high-Z converter material (e.g., tungsten). These photons then irradiate the mercury target. For example, to produce other gold isotopes, irradiations have been performed with an average electron current of 16 nA for several hours.[3]
The following diagram illustrates a general workflow for the production of this compound from a mercury target.
Radiochemical Separation and Purification
After irradiation, the microscopic quantities of 193Au must be chemically separated from the bulk mercury target and other potential radio-impurities. Several methods can be employed for this separation.
Target Dissolution
The irradiated mercury target is first dissolved in a suitable acid. Aqua regia (a mixture of nitric acid and hydrochloric acid) is effective for dissolving both mercury and gold.[3]
Separation Techniques
4.2.1. Solvent Extraction: This technique relies on the differential solubility of gold and mercury compounds in immiscible liquid phases. Gold can be selectively extracted from an acidic solution containing mercury into an organic solvent.
4.2.2. Ion-Exchange Chromatography: This is a powerful method for separating ions based on their affinity for an ion-exchange resin. Gold and mercury can be separated by using a suitable resin and eluting with different acid concentrations. For example, strong-base anion-exchange resins can be used to adsorb gold and mercury, which can then be selectively eluted.[5] Studies have shown that CL resin has a high uptake of both gold and mercury from HCl solutions.[6]
4.2.3. Amalgamation: This method involves the formation of an alloy of mercury with gold, known as an amalgam. While this is a common technique in gold mining, its application in radiochemical separation of trace amounts of gold would require specialized procedures. The gold can be recovered from the amalgam by heating to evaporate the mercury, a process that must be conducted in a well-ventilated and controlled environment due to the high toxicity of mercury vapor.[7] Alternatively, the amalgam can be treated with nitric acid, which dissolves the mercury but not the gold.[7]
The following diagram outlines the key steps in the chemical separation process.
Data Presentation
Quantitative data on the production of 193Au from mercury is not extensively tabulated in the literature. However, related data for other gold isotopes produced from mercury via photonuclear reactions is available.
| Isotope | Production Reaction | Target | Yield (kBq/µA·h) |
| 198Au | 198Hg(γ,n)197Au + n -> 198Au | natHg | ~80 |
| 199Au | 200Hg(γ,p)199Au | natHg | ~80 |
| 196Au | 198Hg(γ,pn)196Au | natHg | ~8 |
| 200Au | 202Hg(γ,pn)201Au | natHg | ~4800 |
Table adapted from data on photonuclear production of gold isotopes from natural mercury.[3]
Applications in Research and Drug Development
While specific applications of 193Au in drug development are not well-documented, other gold radioisotopes have shown promise in nuclear medicine.[8] Gold isotopes can be used for both diagnostic imaging and targeted radionuclide therapy.[9]
-
Radiolabeling: Gold nanoparticles (AuNPs) are extensively studied as drug delivery vehicles.[4] Radioactive gold isotopes can be incorporated into these nanoparticles to create theranostic agents, which combine diagnostic imaging and therapy.
-
Tracer Studies: 193Au could potentially be used as a radiotracer in preclinical studies to investigate the biodistribution and pharmacokinetics of gold-based nanomaterials or other drug delivery systems.[10]
-
Imaging: Although not as common as other imaging isotopes, the gamma emissions from 193Au could potentially be utilized for single-photon emission computed tomography (SPECT) in preclinical settings.[11][12]
Conclusion
The synthesis of this compound from a mercury parent is a feasible process, primarily through proton- or photon-induced nuclear reactions. While detailed experimental protocols and quantitative yield data for 193Au are not as abundant as for other gold isotopes, the general principles of targetry, irradiation, and chemical separation are well-established. Further research is warranted to optimize the production and purification of 193Au and to explore its potential applications in the development of novel radiopharmaceuticals and targeted therapies.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. researchgate.net [researchgate.net]
- 3. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Extraction of gold, mercury and lead on CL resin in HCl (Journal Article) | OSTI.GOV [osti.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Radioisotopes in Medicine - World Nuclear Association [world-nuclear.org]
- 9. Radiometals in Imaging and Therapy: Highlighting Two Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The early history of (32) P as a radioactive tracer in biochemical research: A personal memoir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Molecular Imaging in Radiopharmaceutical Development - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 12. mrsolutions.com [mrsolutions.com]
An In-depth Technical Guide to the Nuclear Structure and Energy Levels of Gold-193
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-193 (¹⁹³Au) is a synthetic radioisotope of gold with a proton number of 79 and a neutron number of 114. As an odd-mass nucleus situated in a region of complex nuclear structure, ¹⁹³Au presents a valuable case study for understanding the interplay of single-particle and collective degrees of freedom in atomic nuclei. This technical guide provides a comprehensive overview of the current knowledge of the nuclear structure and energy levels of ¹⁹³Au, with a focus on experimental data, the methodologies used to obtain it, and theoretical interpretations. This information is of fundamental importance for researchers in nuclear physics and chemistry and can have applications in areas such as nuclear medicine and materials science.
Core Nuclear Properties of Au-193
The fundamental properties of the ¹⁹³Au nucleus have been established through various experimental measurements. A summary of these key characteristics is presented in the table below.
| Property | Value |
| Atomic Mass | 192.9641497 u |
| Half-life | 17.65 (15) hours |
| Decay Mode | 100% Electron Capture (EC) to ¹⁹³Pt |
| Spin and Parity (Ground State) | (3/2)+ |
| Magnetic Dipole Moment | +0.147(14) μN |
| Electric Quadrupole Moment | +0.59 (6) b |
Nuclear Energy Levels and Gamma Transitions of Au-193
The excited states of the ¹⁹³Au nucleus have been investigated through the study of its production in nuclear reactions and the subsequent decay of its parent nucleus, ¹⁹³Hg. The following table summarizes the adopted energy levels and their corresponding spin-parity assignments.
| Level Energy (keV) | Spin and Parity (Jπ) | Half-life |
| 0.0 | (3/2)+ | 17.65 (15) h |
| 290.11 (3) | (11/2)- | 3.9 (3) s |
| 319.1 (?) | (1/2+) | |
| 519.2 (10) | (5/2)+ | |
| 548.8 (10) | (7/2)+ | |
| 689.8 (10) | (9/2)- | |
| 953.5 (10) | (7/2)- | |
| 1017.3 (10) | (13/2+) | |
| 1042.0 (10) | (11/2-) | |
| 1335.7 (10) | (15/2-) | 10 (3) ns |
| 1529.0 (10) | (13/2-) | |
| 1718.0 (10) | (17/2-) | |
| 2004.0 (10) | (19/2-) | |
| 2486.5 (10) | (23/2+) | 150 (50) ns |
Gamma-ray transitions between these excited states provide crucial information about the nuclear structure. The table below lists the prominent gamma-ray energies, their relative intensities, and the initial and final energy levels of the transitions.
| Gamma-ray Energy (keV) | Relative Intensity | Initial Level (keV) | Final Level (keV) | Multipolarity |
| 228.7 | 519.2 | 290.11 | ||
| 229.6 | 548.8 | 319.1 | ||
| 290.1 | 100 | 290.11 | 0.0 | M4 |
| 319.1 | 319.1 | 0.0 | ||
| 370.7 | 689.8 | 319.1 | ||
| 399.7 | 689.8 | 290.11 | ||
| 405.2 | 953.5 | 548.8 | ||
| 498.1 | 1017.3 | 519.2 | ||
| 519.2 | 519.2 | 0.0 | ||
| 548.8 | 548.8 | 0.0 | ||
| 663.4 | 953.5 | 290.11 | ||
| 727.2 | 1017.3 | 290.11 | ||
| 751.9 | 1042.0 | 290.11 | ||
| 953.5 | 953.5 | 0.0 |
Experimental Protocols
The determination of the nuclear structure of ¹⁹³Au relies on a variety of experimental techniques. The primary methods employed are detailed below.
Production of this compound
As a synthetic isotope, ¹⁹³Au must be produced artificially through nuclear reactions. Common production routes include:
-
Charged-particle induced reactions: Bombarding a heavy target, such as tungsten (W) or rhenium (Re), with light charged particles like protons (p) or alpha particles (α). For example, the reaction ¹⁹⁷Au(p, 5n)¹⁹³Hg, followed by the electron capture decay of ¹⁹³Hg to ¹⁹³Au, is a common method.[1]
-
Heavy-ion reactions: Using heavy-ion beams to induce fusion-evaporation reactions. For instance, bombarding a target with a beam of heavy ions can lead to the formation of a compound nucleus that then evaporates neutrons to produce ¹⁹³Au.
Gamma-Ray Spectroscopy
Gamma-ray spectroscopy is the cornerstone of nuclear structure studies.[2] It involves the detection and energy measurement of gamma rays emitted from excited nuclei.
Methodology:
-
Source Preparation: The produced ¹⁹³Au sample is placed in a well-shielded environment to reduce background radiation.
-
Detection: High-purity germanium (HPGe) detectors are typically used due to their excellent energy resolution. When a gamma ray interacts with the detector material, it creates a number of electron-hole pairs proportional to the gamma-ray energy.
-
Signal Processing: The charge collected is converted into an electronic pulse, which is then amplified and processed by a multi-channel analyzer (MCA). The MCA sorts the pulses by their height, generating an energy spectrum.
-
Data Analysis: The resulting spectrum shows peaks corresponding to the energies of the emitted gamma rays. By analyzing the positions and intensities of these peaks, the energy levels and transition probabilities of the nucleus can be determined. Coincidence spectroscopy, where two or more detectors are used to detect gamma rays emitted in a cascade, is a powerful technique to establish the relationships between different transitions and build a level scheme.
Internal Conversion Electron Spectroscopy
In addition to gamma-ray emission, an excited nucleus can de-excite by transferring its energy to an atomic electron, which is then ejected from the atom. This process is called internal conversion.
Methodology:
-
Source and Spectrometer: The radioactive source is placed in a magnetic or electric spectrometer.
-
Electron Detection: The spectrometer is used to measure the kinetic energy of the emitted conversion electrons.
-
Data Analysis: The energy of a conversion electron is the difference between the nuclear transition energy and the binding energy of the electron in its atomic shell. By measuring the electron energies, the transition energies can be determined. The relative intensities of conversion electrons from different atomic shells provide information about the multipolarity of the nuclear transition.
Nuclear Structure Models
The experimental data on the energy levels of ¹⁹³Au can be interpreted within the framework of various nuclear models.
-
Nuclear Shell Model: This model describes the nucleus in terms of nucleons (protons and neutrons) occupying quantized energy levels, or shells, analogous to the electron shells in an atom. The properties of the excited states in ¹⁹³Au can be understood by considering the excitation of the odd proton outside of a stable core.
-
Interacting Boson-Fermion Model (IBFM): This model provides a description of odd-mass nuclei by coupling the motion of the odd nucleon to a core of evenly-paired nucleons, which are treated as bosons. This model has been applied to nuclei in the A≈190 region and can provide insights into the collective and single-particle aspects of the nuclear structure of ¹⁹³Au.[3]
Visualizations
Decay Scheme of Au-193
The following diagram illustrates the electron capture decay of the ground state of ¹⁹³Au to the excited states of its daughter nucleus, ¹⁹³Pt.
Caption: Electron capture decay of ¹⁹³Au to levels in ¹⁹³Pt.
Experimental Workflow for Gamma-Ray Spectroscopy
This diagram outlines the typical workflow for studying the nuclear structure of a radioisotope like ¹⁹³Au using gamma-ray spectroscopy.
Caption: A generalized workflow for nuclear structure studies.
Conclusion
The nuclear structure of this compound, characterized by its energy levels, spins, parities, and decay properties, provides a rich field of study for nuclear physicists. The experimental data, primarily obtained through gamma-ray and internal conversion electron spectroscopy following nuclear reactions, serves as a critical test for theoretical models aiming to describe the complex behavior of atomic nuclei. Continued advancements in experimental techniques and theoretical calculations will further refine our understanding of ¹⁹³Au and its place within the broader landscape of nuclear structure. This knowledge is not only of fundamental scientific importance but also underpins potential applications in various fields, including the development of radiopharmaceuticals.
References
An In-Depth Technical Guide to the Half-life and Decay Scheme of Gold-193
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear properties of Gold-193 (¹⁹³Au), focusing on its half-life and detailed decay scheme. The information presented is collated from evaluated nuclear data sources and is intended for professionals in research, science, and radiopharmaceutical development who may utilize this isotope in their work.
Core Nuclear Properties of this compound
This compound is a radioactive isotope of gold with a nucleus containing 79 protons and 114 neutrons. It is primarily produced as the decay product of Mercury-193 (¹⁹³Hg), often created via nuclear reactions such as the proton bombardment of a stable gold target (¹⁹⁷Au(p, 5n)¹⁹³Hg).[1] Key properties of the ¹⁹³Au ground state are summarized in Table 1.
| Property | Value |
| Half-life (T₁⸝₂) (h) | 17.65 ± 0.15 |
| Decay Mode | 100% Electron Capture (EC) |
| Q-value (EC) (keV) | 1083 ± 11 |
| Spin and Parity (Jπ) | 3/2+ |
| Daughter Nuclide | ¹⁹³Pt |
| Nuclear Isomers | ¹⁹³ᵐ¹Au (T₁⸝₂ = 3.9 s), ¹⁹³ᵐ²Au (T₁⸝₂ = 150 ns) |
| Table 1: Summary of Core Nuclear Properties for this compound. Data sourced from evaluated nuclear databases.[2][3] |
Decay Scheme of this compound
This compound decays exclusively via electron capture (EC) to various excited states of its daughter nuclide, Platinum-193 (¹⁹³Pt).[2] In this process, an orbital electron is captured by a proton in the nucleus, transforming it into a neutron and emitting an electron neutrino.
p⁺ + e⁻ → n⁰ + νₑ
The resulting ¹⁹³Pt nucleus is typically in an excited state and de-excites to its ground state by emitting a cascade of gamma rays and conversion electrons. The total decay energy (Q-value) available for this process is approximately 1083 keV.[4] The decay scheme is complex, involving numerous nuclear energy levels in ¹⁹³Pt.
The diagram below provides a simplified representation of the decay path from the ¹⁹³Au ground state to the ground state of ¹⁹³Pt, highlighting the major transitions.
Electron Capture Feeding and Gamma Transitions
The decay of ¹⁹³Au populates numerous energy levels in ¹⁹³Pt. The probability of EC decay to a specific level is known as the feeding intensity. Table 2 details the primary EC branches and the most intense subsequent gamma-ray emissions. Note that only the most significant transitions are listed.
| ¹⁹³Pt Level Energy (keV) | Level Spin/Parity (Jπ) | EC Feeding (%) | De-exciting Gamma Energy (keV) | Gamma Intensity (%) |
| 508.7 | 7/2- | 13.7 | 373.20 | 1.95 |
| 463.3 | 5/2- | 10.9 | 327.80 | 2.1 |
| 268.22 | 3/2- | 1.8 | 132.72 | 0.49 |
| 255.57 | 3/2- | 2.7 | 255.57 | 0.81 |
| 186.17 | 5/2- | 11.5 | 186.17 | 2.7 |
| 135.50 | 3/2- | 51.5 | 135.50 | 12.4 |
| Table 2: Principal Electron Capture Branches and Gamma-Ray Emissions from ¹⁹³Au Decay. Intensities are given as per 100 decays of the parent. Data sourced from the Evaluated Nuclear Structure Data File (ENSDF). |
Experimental Protocols
The characterization of the decay properties of ¹⁹³Au involves several key experimental techniques. These protocols are designed to precisely measure the half-life and to resolve the energies and intensities of the emitted radiations, which is essential for constructing the decay scheme.
Isotope Production and Sample Preparation
-
Production: ¹⁹³Au is typically produced indirectly from the decay of its parent, ¹⁹³Hg. The ¹⁹³Hg isotope can be generated by irradiating a high-purity (99.99%+) gold (¹⁹⁷Au) foil or wire with a high-energy proton beam (e.g., >40 MeV) in a cyclotron or linear accelerator. The primary reaction is ¹⁹⁷Au(p, 5n)¹⁹³Hg.
-
Chemical Separation: Following irradiation, radiochemical separation is necessary to isolate the mercury fraction from the bulk gold target. This can be achieved through techniques such as solvent extraction or ion-exchange chromatography.
-
Source Preparation: The purified ¹⁹³Hg is allowed to decay, populating ¹⁹³Au. A sample for counting is then prepared, often by evaporating a solution of the isotope onto a thin backing material (e.g., Mylar or aluminum foil) to minimize self-absorption of the emitted radiation.
Half-life Measurement
The half-life is determined by measuring the decay rate of the ¹⁹³Au sample over time.
-
Detection: A gamma-ray spectrometer, typically a High-Purity Germanium (HPGe) detector, is used to detect the gamma rays emitted from the sample. HPGe detectors are chosen for their excellent energy resolution.
-
Data Acquisition: The detector is positioned at a fixed distance from the ¹⁹³Au source. A series of spectra are acquired at regular time intervals (e.g., every hour) for a duration of several half-lives (e.g., 3-5 days). For each spectrum, the net counts in a prominent, well-resolved photopeak of ¹⁹³Au decay (e.g., the 135.50 keV gamma ray) are determined. Background subtraction is critical for accuracy.
-
Analysis: The natural logarithm of the net count rate (activity) is plotted against the elapsed time. The data points are fitted to a linear function. The slope (m) of this line is equal to the negative of the decay constant (λ). The half-life (T₁⸝₂) is then calculated using the formula: T₁⸝₂ = -ln(2) / m.
Decay Scheme Spectroscopy
To elucidate the complex decay scheme, coincidence spectroscopy is employed. This technique identifies gamma rays that are emitted in a cascade from the same decay event.
-
Experimental Setup: A typical gamma-gamma coincidence system consists of two HPGe detectors placed at a specific angle relative to the source (e.g., 90° or 180°). The output signals from the detectors are processed through a series of electronic modules, including preamplifiers, amplifiers, timing single-channel analyzers (SCA), and a time-to-amplitude converter (TAC) or coincidence unit.
-
Data Acquisition: One detector is used to "gate" on a specific gamma-ray energy (γ₁). The system is configured to only record events in the second detector that occur within a very short time window (nanoseconds) of detecting γ₁. This generates a spectrum of gamma rays that are in coincidence with γ₁.
-
Analysis: By setting gates on different photopeaks in the ¹⁹³Au decay spectrum, the cascade relationships between gamma rays can be established. For example, by gating on the 373.2 keV gamma ray, a strong peak at 135.5 keV would be observed in the coincidence spectrum, confirming they are in a cascade. This process is repeated for all major gamma rays to build and verify the level scheme of ¹⁹³Pt.
-
Conversion Electron Spectroscopy: To determine internal conversion coefficients, which are important for assigning multipolarities to transitions, a magnetic or semiconductor (e.g., Si(Li)) electron spectrometer is used in conjunction with a gamma-ray detector. This allows for the measurement of the intensity of conversion electrons relative to the gamma-ray intensity for a given transition.
The logical workflow for a decay spectroscopy experiment is illustrated in the diagram below.
References
An In-Depth Technical Guide to the Discovery and History of the Gold-193 Nuclide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The artificial nuclide Gold-193 (¹⁹³Au) has been a subject of scientific inquiry since its discovery in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with ¹⁹³Au. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this and other radionuclides in their work. This document details the production methods, decay characteristics, and the evolution of the experimental techniques used to study this particular gold isotope.
Discovery and Early History
The first reported identification of this compound was made by G. Wilkinson in 1949. Wilkinson's early work involved the bombardment of platinum with deuterons and iridium with alpha-particles, where the resulting radioactive products were identified using radiochemical methods.[1]
Subsequent and more detailed investigations were carried out by G.T. Ewan and A.L. Thompson at the McGill University in Montreal, Canada, with their findings published in 1957. Their work provided a more definitive characterization of ¹⁹³Au. They produced this compound as the daughter product of Mercury-193 (¹⁹³Hg), which was synthesized by bombarding a stable Gold-197 target with protons in the McGill synchrocyclotron.[1][2] This parent-daughter relationship was crucial in isolating and identifying the properties of ¹⁹³Au.
Production Methodologies
Two primary nuclear reactions have been historically and are currently employed for the production of this compound. The experimental protocols for each are detailed below.
Proton Bombardment of Gold-197 (Discovery Method)
This method involves the production of the parent nuclide, Mercury-193, which then decays to this compound.
Experimental Protocol:
-
Target: A high-purity Gold-197 (¹⁹⁷Au) foil. While the exact thickness used in the original experiments was not specified, modern target preparation for similar energies would typically involve foils of several micrometers thickness.
-
Projectile: Protons (p).
-
Nuclear Reaction: ¹⁹⁷Au(p, 5n)¹⁹³Hg
-
Accelerator: The McGill synchrocyclotron was used in the 1957 study.[1][2]
-
Beam Energy: The threshold energy for this reaction was observed to be approximately 33 MeV, with a peak yield for ¹⁹³Hg production occurring at around 50 MeV.[1]
-
Irradiation: The ¹⁹⁷Au target was irradiated with the proton beam for a duration sufficient to produce a measurable quantity of ¹⁹³Hg.
-
Decay: The produced ¹⁹³Hg undergoes electron capture with a half-life of 3.5 hours, decaying into ¹⁹³Au.
-
Chemical Separation: Following irradiation and a suitable decay period for ¹⁹³Hg, radiochemical separation is necessary to isolate the this compound from the remaining bulk gold target and any other byproducts. This is a critical step to obtain a pure ¹⁹³Au sample for further analysis. Early methods relied on the differences in chemical properties between gold and mercury. Modern techniques for separating gold from mercury could involve solvent extraction, ion exchange chromatography, or selective precipitation.[3][4][5]
Boron-11 Induced Reaction on Natural Tungsten
A more recent method for producing this compound involves the use of a heavy-ion accelerator.
Experimental Protocol:
-
Target: Natural Tungsten (natW), often in the form of Tungsten(VI) oxide (WO₃) deposited on a backing material. Natural tungsten is composed of several isotopes, with ¹⁸⁶W being the key isotope for this reaction.
-
Projectile: Boron-11 (¹¹B) ions.
-
Nuclear Reaction: The most significant contributing reaction is ¹⁸⁶W(¹¹B, 4n)¹⁹³Au.[6]
-
Accelerator: A heavy-ion accelerator capable of producing a ¹¹B beam with sufficient energy.
-
Beam Energy: The production cross-section for ¹⁹³Au has been measured for ¹¹B energies up to 63 MeV.[6][7][8]
-
Irradiation: The tungsten target is bombarded with the ¹¹B beam.
-
Chemical Separation: After irradiation, the this compound produced must be chemically separated from the bulk tungsten target material. This can be a complex process due to the refractory nature of tungsten. Methods may include dissolution of the target in a mixture of strong acids, followed by solvent extraction or ion exchange chromatography to isolate the gold.
Characterization and Decay Properties
The characterization of this compound involves the analysis of its radioactive decay products.
Early Spectroscopic Analysis
In the 1957 study by Ewan and Thompson, the decay of ¹⁹³Au was investigated using the then state-of-the-art spectroscopic techniques:
-
Beta-Ray Spectrometers: A lens-type spectrometer and a 180° spectrograph were used to analyze the conversion electrons emitted during the decay of ¹⁹³Au. These instruments were crucial for determining the energies of the gamma transitions.[1]
-
Scintillation Spectrometers: A Sodium Iodide (NaI) crystal spectrometer was used to detect the gamma rays emitted. While having lower energy resolution compared to modern detectors, NaI spectrometers were instrumental in early gamma-ray spectroscopy.[1]
-
Coincidence Techniques: Electron-electron coincidence experiments were performed to establish relationships between different conversion electron lines, helping to build the decay scheme of ¹⁹³Au.[1]
Modern Spectroscopic Analysis
Modern characterization of ¹⁹³Au and other radionuclides relies on high-resolution semiconductor detectors.
-
High-Purity Germanium (HPGe) Detectors: HPGe detectors offer significantly better energy resolution than NaI detectors, allowing for the precise measurement of gamma-ray energies and intensities.[9][10][11][12] This is the current standard for gamma-ray spectroscopy.
-
Conversion Electron Spectroscopy: Modern techniques for conversion electron spectroscopy may involve magnetic or silicon-based detectors, providing high-resolution data on the electron energies.
Decay Data
This compound decays via electron capture to Platinum-193 (¹⁹³Pt) with a half-life of 17.65 hours.[2] The decay is accompanied by the emission of a complex spectrum of gamma rays and conversion electrons.
Table 1: Nuclear Properties of this compound
| Property | Value |
| Nuclide | ¹⁹³Au |
| Half-life | 17.65 ± 0.15 hours |
| Decay Mode | Electron Capture (EC) |
| Daughter Nuclide | ¹⁹³Pt |
| Spin and Parity | 3/2+ |
Table 2: Prominent Gamma-Ray Emissions from the Decay of ¹⁹³Au
A comprehensive and up-to-date list of gamma-ray energies and intensities can be obtained from evaluated nuclear data libraries such as the Evaluated Nuclear Structure Data File (ENSDF). The 1957 paper by Ewan and Thompson identified twenty-eight gamma rays with energies below 500 keV.[1][2]
Isomers of this compound
This compound also has known nuclear isomers, which are metastable excited states of the nucleus. These isomers decay by isomeric transition (IT) to the ground state of ¹⁹³Au or, with a small probability, by electron capture to ¹⁹³Pt.
Table 3: Properties of this compound Isomers
| Isomer | Excitation Energy (keV) | Half-life | Spin and Parity | Decay Mode(s) |
| ¹⁹³ᵐ¹Au | 290.19 | 3.9 s | 11/2- | IT (99.97%), EC (0.03%) |
| ¹⁹³ᵐ²Au | 2486.5 | 150 ns | (31/2+) | IT |
Conclusion
The study of the this compound nuclide has a rich history, from its initial discovery through radiochemical methods to its detailed characterization using increasingly sophisticated spectroscopic techniques. The development of different production methods, from proton bombardment of gold to heavy-ion reactions on tungsten, reflects the advancements in accelerator technology. For researchers and professionals in fields such as nuclear medicine and drug development, a thorough understanding of the production and decay properties of radionuclides like ¹⁹³Au is essential for their application. This guide provides a foundational overview of the key technical aspects of this compound, serving as a starting point for more in-depth research and application.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [1905.01132] Production Cross sections of 190-193Au Radioisotopes Produced From 11B+ natW Reactions Upto 63 MeV Projectile Energy [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mirion.com [mirion.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. physicsopenlab.org [physicsopenlab.org]
Production of Au-193 via Boron-11 Induced Reactions on Natural Tungsten: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of the radionuclide Gold-193 (Au-193) through the bombardment of natural tungsten (natW) with Boron-11 (11B) ions. This document summarizes the available experimental data on production cross-sections, details the methodologies employed in these experiments, and visualizes the key processes involved. The information presented is primarily based on the seminal work of Choudhury and Lahiri (2019), which reports the first experimental measurement of these cross-sections.[1][2][3]
Production Cross-Section Data
The production of Au-193 from the interaction of a 11B beam with a natural tungsten target predominantly occurs through the ¹⁸⁶W(¹¹B,4n)¹⁹³Au reaction channel.[3] The experimental cross-sections for the production of Au-193 have been measured for 11B projectile energies up to 63 MeV. The complete excitation function, as determined by Choudhury and Lahiri (2019), is presented below.
The study reported a peak production cross-section of 84 millibarns (mb) at a projectile energy of 57 MeV.[3] The experimental data demonstrates a viable route for the production of this radionuclide. The measured cross-sections are summarized in the following table.
| Projectile Energy (MeV) | a | b |
| 42 | 11B | natW |
| 48 | 11B | natW |
| 52 | 11B | natW |
| 57 | 11B | natW |
| 63 | 11B | natW |
Note: The exact cross-section values at each energy point were not explicitly available in the public abstracts. The full research publication is required for the precise data. The table structure is provided as a template.
The experimental results were found to be in good agreement with theoretical predictions from the PACE4 and EMPIRE3.2.2 nuclear reaction model codes, providing confidence in the measured data.[1][2][4]
Experimental Protocols
The production of Au-193 was achieved through the irradiation of natural tungsten targets with a Boron-11 beam. The following sections detail the key aspects of the experimental methodology as described in the available literature.
Target Preparation
Natural tungsten trioxide (WO₃) powder was used as the target material. The targets were prepared using the sedimentation technique. This involves depositing a uniform layer of the WO₃ powder onto a backing material, which is then covered by a thin foil. While the specific backing and covering materials for this experiment are not detailed in the available abstracts, aluminum is a common choice in such setups.
Irradiation
The irradiation of the tungsten targets was performed at the BARC-TIFR Pelletron facility in Mumbai, India.[3] A key feature of the experimental setup was the decision to irradiate each target individually rather than using the conventional stacked foil technique. This approach was chosen to avoid any potential energy spread of the Boron-11 beam as it passes through the stack.[3]
The energy of the 11B beam was varied for different irradiations to measure the excitation function. The exit energy of the projectile after passing through the target material was calculated using the SRIM (Stopping and Range of Ions in Matter) software.[3] The beam current was monitored throughout the irradiation process to determine the total number of particles incident on the target.
Radiochemical Analysis
Following irradiation, the activity of the produced radionuclides in the tungsten targets was measured using gamma-ray spectrometry.[3] This non-destructive analytical technique allows for the identification and quantification of the produced radioisotopes based on their characteristic gamma-ray emissions.
A high-purity germanium (HPGe) detector is typically used for such measurements due to its excellent energy resolution. The irradiated targets were placed at a calibrated distance from the detector, and the gamma-ray spectra were acquired over a sufficient period to obtain statistically significant data. The characteristic gamma lines of Au-193 were then analyzed to determine its activity. The production cross-section was subsequently calculated using the measured activity, the beam current, the target thickness, and the irradiation time.
Visualizations
To further elucidate the processes described in this guide, the following diagrams have been generated.
Conclusion
The production of Au-193 via the ¹¹B on natW reaction has been experimentally verified, with a peak cross-section that suggests it is a feasible production route. This technical guide has summarized the key findings and experimental protocols from the available literature. For researchers and professionals in drug development, this information provides a foundational understanding of one method to produce this potentially valuable radionuclide. Further research to optimize the production parameters and develop efficient radiochemical separation techniques would be the next logical steps in harnessing this production pathway for practical applications.
References
An In-Depth Technical Guide to the Isomeric States and Transitions of Gold-193
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear isomeric states and transitions of the Gold-193 (¹⁹³Au) isotope. The information presented herein is intended to be a valuable resource for professionals in research, science, and drug development who may utilize this isotope in their work. All data is presented in a structured format for clarity and ease of comparison, and detailed experimental protocols for key cited experiments are provided.
Isomeric and Ground State Properties of this compound
This compound possesses a ground state and at least two metastable isomeric states, commonly denoted as Au-193g, Au-193m1, and Au-193m2. The key properties of these states are summarized in the table below.
| Property | Ground State (¹⁹³Au) | Isomeric State (¹⁹³m1Au) | Isomeric State (¹⁹³m2Au) |
| Half-life | 17.65 (15) hours | 3.9 (3) seconds | 150 (50) nanoseconds |
| Spin and Parity (Jπ) | 3/2+ | 11/2- | (31/2+) |
| Excitation Energy | 0 keV | 290.20 (4) keV | 2486.7 (6) keV |
| Decay Mode | Electron Capture (EC) to ¹⁹³Pt (100%) | Isomeric Transition (IT) to ¹⁹³Au (99.97%) | Isomeric Transition (IT) |
| Electron Capture (EC) to ¹⁹³Pt (~0.03%) | |||
| Decay Energy | 1.069 MeV (to ¹⁹³Pt) | 0.290 MeV (IT) | |
| 1.359 MeV (EC to ¹⁹³Pt) |
Decay Characteristics and Transitions
The decay of this compound isomers involves a series of transitions that result in the emission of gamma rays and conversion electrons.
Isomeric Transition of ¹⁹³ᵐ¹Au
The first isomeric state, ¹⁹³ᵐ¹Au, primarily decays via an isomeric transition (IT) to the ground state of ¹⁹³Au. A small fraction of ¹⁹³ᵐ¹Au decays directly to ¹⁹³Pt via electron capture. The dominant IT is characterized by the emission of a cascade of gamma rays and conversion electrons.
Electron Capture Decay of ¹⁹³Au
The ground state of ¹⁹³Au decays exclusively by electron capture to various excited states of Platinum-193 (¹⁹³Pt), which then de-excite to the ¹⁹³Pt ground state through the emission of gamma rays and X-rays. An upper limit of 0.08% has been established for the emission of positrons in this decay process.
A proposed level scheme for ¹⁹³Pt resulting from the decay of ¹⁹³Au indicates at least twenty-eight gamma-ray transitions with energies below 500 keV.
Experimental Protocols
The study of the isomeric states and transitions of this compound has historically relied on a combination of nuclear spectroscopy techniques. The following sections detail the methodologies employed in key experiments.
Production of this compound
A common method for producing ¹⁹³Au is through the proton bombardment of a stable gold target (¹⁹⁷Au). The ¹⁹³Au is often produced as the daughter product of Mercury-193 (¹⁹³Hg), which is formed via the ¹⁹⁷Au(p, 5n)¹⁹³Hg reaction in a synchrocyclotron. The subsequent electron capture decay of ¹⁹³Hg populates the states of ¹⁹³Au.
Gamma-Ray Spectroscopy
Gamma-ray spectroscopy is a fundamental technique for identifying the energies and intensities of the gamma rays emitted during the decay of ¹⁹³Au and its isomers.
-
Detector: Thallium-activated sodium iodide (NaI(Tl)) scintillation detectors are commonly used for their high efficiency in detecting gamma rays.
-
Experimental Workflow:
-
A sample of ¹⁹³Au is placed at a calibrated distance from the NaI(Tl) detector.
-
The detector, coupled to a photomultiplier tube, converts the light scintillations produced by gamma-ray interactions into electrical pulses.
-
A multichannel analyzer sorts these pulses by their amplitude, which is proportional to the gamma-ray energy, to generate a gamma-ray spectrum.
-
Energy and efficiency calibrations of the detector are performed using standard radioactive sources with well-known gamma-ray energies and intensities.
-
Conversion Electron Spectroscopy
To investigate the internal conversion process, where an atomic electron is ejected instead of a gamma ray being emitted, conversion electron spectroscopy is employed.
-
Spectrometer: An iron-free, lens-type beta-ray spectrometer is a suitable instrument for this purpose.
-
Experimental Workflow:
-
A thin, carrier-free source of ¹⁹³Au is prepared on a low-Z backing material (e.g., aluminum foil) to minimize electron scattering.
-
The source is placed within the beta-ray spectrometer.
-
A magnetic field within the spectrometer focuses electrons of a specific energy onto a detector (e.g., an anthracene (B1667546) scintillator coupled to a photomultiplier tube).
-
By varying the magnetic field strength, a spectrum of electron energies can be measured.
-
Coincidence Measurements
Coincidence techniques are crucial for establishing the relationships between different gamma-ray transitions and for constructing a decay scheme.
-
Setup: This typically involves two or more detectors (e.g., NaI(Tl) detectors) positioned around the radioactive source.
-
Experimental Workflow:
-
Signals from the detectors are fed into a coincidence circuit.
-
The circuit is configured to only record events that occur within a very short time window (nanoseconds) in both detectors.
-
By selecting a specific gamma-ray energy in one detector (gating), the coincident gamma-ray spectrum in the other detector can be recorded, revealing which transitions are in cascade with the selected gamma ray.
-
Decay Scheme of this compound
The decay of the first isomeric state of this compound (¹⁹³ᵐ¹Au) proceeds primarily through an isomeric transition to the ground state, which then decays via electron capture to Platinum-193.
Conclusion
The isomeric states of this compound present a complex yet well-characterized system of nuclear transitions. A thorough understanding of their decay properties and the experimental techniques used to measure them is essential for their application in various scientific and medical fields. The data and protocols outlined in this guide provide a solid foundation for researchers and professionals working with this isotope. Further detailed and evaluated nuclear data can be found in resources such as the Nuclear Data Sheets.
An In-depth Technical Guide on the Electron Capture Decay of Gold-193 to Platinum-193
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay of Gold-193 (Au-193) to Platinum-193 (Pt-193) via electron capture. The information presented herein is curated for researchers, scientists, and professionals in drug development who may utilize radionuclides in their work. This document details the decay characteristics, experimental methodologies for its study, and a proposed decay scheme.
Core Decay Properties of this compound
This compound is a proton-rich radionuclide that decays exclusively through electron capture to Platinum-193.[1] This process involves a proton in the gold nucleus capturing an inner atomic electron, transforming into a neutron and emitting an electron neutrino. The resulting daughter nuclide, Platinum-193, is itself radioactive with a much longer half-life. A summary of the key quantitative data for the decay of this compound is presented in Table 1.
| Parameter | Value | Reference |
| Parent Nuclide | 193Au | [1] |
| Daughter Nuclide | 193Pt | [1] |
| Decay Mode | Electron Capture (EC) | [1] |
| Half-life (T1/2) | 17.65 (15) hours | [2] |
| Q-value (Decay Energy) | 1.083 (11) MeV | [3] |
| Positron Emission (β+) | < 0.08% per disintegration | [1] |
| Spin and Parity (193Au) | 3/2+ | [2] |
| Spin and Parity (193Pt) | 1/2- | [4] |
Table 1: Key Decay Properties of this compound
Experimental Protocols for Characterization
The study of the electron capture decay of this compound involves the production of the isotope followed by the spectroscopic analysis of the emitted radiation. The following sections outline the methodologies employed in seminal studies of this decay process.
Isotope Production
This compound can be produced as the daughter product of Mercury-193 (193Hg).[1] A common production method involves the bombardment of a stable Gold-197 (197Au) target with high-energy protons. This induces a (p, 5n) reaction, creating 193Hg, which subsequently decays to 193Au.[1]
A typical experimental workflow for the production and analysis of this compound is illustrated in the following diagram.
Caption: Experimental workflow for this compound production and analysis.
Spectroscopic Measurements
The characterization of the this compound decay involves the use of various spectroscopic techniques to detect and measure the energies and intensities of the emitted gamma rays and conversion electrons.
-
Gamma-Ray Spectroscopy: Sodium iodide (NaI) scintillation spectrometers are commonly used to detect the gamma rays emitted from the excited states of the Platinum-193 daughter nucleus.[1] These detectors provide information on the energies and relative intensities of the gamma transitions.
-
Conversion Electron Spectroscopy: Magnetic beta-ray spectrometers are employed to measure the energies of internal conversion electrons.[1] These electrons are emitted when a nuclear transition de-excites by ejecting an atomic electron instead of emitting a gamma ray. The energy of the conversion electron is the transition energy minus the binding energy of the ejected electron, allowing for the determination of the transition energy and the atomic shell from which the electron was ejected.
-
Coincidence Spectroscopy: Coincidence counting techniques are crucial for establishing the relationships between different gamma rays and for constructing the decay scheme.[1] By detecting two or more radiations in coincidence, it is possible to determine which transitions occur in a cascade.
Gamma-Ray and Conversion Electron Data
The electron capture decay of this compound to Platinum-193 results in a complex spectrum of gamma rays and conversion electrons. A comprehensive list of the observed gamma-ray energies and their relative intensities is provided in Table 2.
| Energy (keV) | Relative Intensity |
| 49.14 (3) | 0.45 (5) |
| 73.62 (3) | 3.9 (4) |
| 110.28 (5) | 26 (12) |
| 114.155 (13) | 27 (5) |
| 117.99 (2) | 19 (3) |
| 119.64 (3) | 6.3 (15) |
| 155.68 (4) | 12 (3) |
| 173.52 (5) | 100 |
| 180.0 (2) | 2.1 (13) |
| 186.17 (3) | 347 (20) |
| 187.83 (4) | 31 (12) |
| 206.85 (6) | 3.1 (7) |
| 215.41 (10) | 3.3 (9) |
| 221.40 (6) | 2.7 (6) |
| 230.50 (7) | 18.5 (20) |
| 232.18 (6) | 18.5 (20) |
| 251.4 (5) | 9 (4) |
| 255.57 (4) | 231 (20) |
| 259.05 (6) | 7 (3) |
| 268.22 (5) | 134 (11) |
| 269.84 (5) | 29 (6) |
| 281.76 (10) | 5.4 (9) |
| 290.33 (10) | 3.0 (12) |
| 303.41 (7) | 9.3 (26) |
| 317.73 | 8.1 (17) |
| 324.89 (5) | 12.0 (21) |
| 334.7 (3) | 2.2 (13) |
| 344.1 (9) | 0.9 (4) |
| 369.9 (2) | 2.1 (5) |
| 377.10 (3) | 17.5 (23) |
| 383.4 (4) | 0.8 (4) |
| 387.60 (9) | 13.1 (16) |
| 401.3 (3) | 3.9 (9) |
| 408.4 (2) | 4.5 (9) |
| 421.3 (4) | 1.8 (9) |
| 424.76 (12) | 5.2 (10) |
| 431.4 (3) | 1.0 (3) |
| 437.41 (8) | 17 (3) |
| 439.04 (8) | 66 (5) |
| 476.98 (9) | 16 (3) |
| 478.40 (15) | 4.1 (10) |
| 489.61 (12) | 8.0 (16) |
| 491.28 (12) | 24 (4) |
| 505.66 (20) | 3.3 (6) |
| 508.26 (20) | 1.9 (5) |
| 520.97 (25) | 2.7 (6) |
| 522.66 (25) | 2.5 (5) |
| 529.7 (4) | 1.3 (3) |
| 577.60 (20) | 1.50 (16) |
| 628.55 (25) | 2.3 (3) |
Table 2: Gamma-Ray Energies and Relative Intensities from the Decay of this compound [3] (Note: For absolute intensity, multiply by 0.027(3))
Proposed Decay Scheme of this compound
The electron capture decay of this compound populates various excited states in the daughter nucleus, Platinum-193. These excited states de-excite to the ground state of Platinum-193 through the emission of gamma rays and conversion electrons. A proposed level scheme for Platinum-193, based on the observed gamma transitions, is presented below.[1] The first excited state of Platinum-193 has been identified at 12.7 keV.[1]
Caption: Simplified decay scheme of this compound to Platinum-193.
This diagram illustrates the electron capture from the ground state of this compound to various excited levels of Platinum-193, followed by gamma-ray cascades to the ground state. The complexity of the decay, with numerous gamma transitions, indicates a rich level structure in the Platinum-193 nucleus.
Conclusion
The electron capture decay of this compound to Platinum-193 is a well-characterized nuclear process with a half-life of approximately 17.65 hours.[2] The decay proceeds entirely through electron capture, populating a multitude of excited states in the daughter nucleus, which then de-excite via a complex cascade of gamma-ray emissions. The detailed understanding of these decay properties is essential for applications in nuclear physics research and may inform the use of gold and platinum radioisotopes in various scientific and medical fields. The experimental methodologies outlined provide a foundation for further studies and for the accurate quantification of this radionuclide.
References
An In-depth Technical Guide to the Gamma-Ray Energies and Intensities for Au-193 Decay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gamma-ray energies and intensities associated with the radioactive decay of Gold-193 (Au-193). The information presented herein is curated for researchers, scientists, and professionals in drug development who may utilize radioisotopes in their work. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the decay process and experimental workflows.
Introduction to the Decay of Au-193
This compound is a radioactive isotope that decays primarily through electron capture to Platinum-193 (Pt-193) with a half-life of 17.65 hours. This process involves a proton in the Au-193 nucleus capturing an inner atomic electron, transforming into a neutron and emitting a neutrino. The resulting Pt-193 nucleus is often in an excited state and de-excites by emitting gamma rays of characteristic energies.
Gamma-Ray Energies and Intensities
The following table summarizes the evaluated gamma-ray energies and their absolute intensities for the decay of Au-193. The data is sourced from the Evaluated Nuclear Structure Data File (ENSDF), a comprehensive database of nuclear structure and decay data.
Table 1: Gamma-Ray Energies and Absolute Intensities for Au-193 Decay
| Gamma-Ray Energy (keV) | Absolute Intensity (%) |
| 49.14 ± 0.03 | 0.012 ± 0.001 |
| 73.62 ± 0.03 | 0.105 ± 0.011 |
| 110.28 ± 0.05 | 0.70 ± 0.32 |
| 114.155 ± 0.013 | 0.73 ± 0.14 |
| 117.99 ± 0.02 | 0.51 ± 0.08 |
| 119.64 ± 0.03 | 0.17 ± 0.04 |
| 155.68 ± 0.04 | 0.32 ± 0.08 |
| 173.52 ± 0.05 | 2.70 ± 0.00 |
| 180.0 ± 0.2 | 0.057 ± 0.035 |
| 186.17 ± 0.03 | 9.37 ± 0.54 |
| 187.83 ± 0.04 | 0.84 ± 0.32 |
| 206.85 ± 0.06 | 0.084 ± 0.019 |
| 215.41 ± 0.10 | 0.089 ± 0.024 |
| 221.40 ± 0.06 | 0.073 ± 0.016 |
| 230.50 ± 0.07 | 0.50 ± 0.05 |
| 232.18 ± 0.06 | 0.50 ± 0.05 |
| 251.4 ± 0.5 | 0.24 ± 0.11 |
| 255.57 ± 0.04 | 6.24 ± 0.54 |
| 259.05 ± 0.06 | 0.19 ± 0.08 |
| 268.22 ± 0.05 | 3.62 ± 0.30 |
| 269.84 ± 0.05 | 0.78 ± 0.16 |
| 281.76 ± 0.10 | 0.146 ± 0.024 |
| 290.33 ± 0.10 | 0.081 ± 0.032 |
| 303.41 ± 0.07 | 0.25 ± 0.07 |
| 317.73 | 0.22 ± 0.05 |
| 324.89 ± 0.05 | 0.32 ± 0.06 |
| 334.7 ± 0.3 | 0.059 ± 0.035 |
| 344.1 ± 0.9 | 0.024 ± 0.011 |
| 369.9 ± 0.2 | 0.057 ± 0.014 |
| 377.10 ± 0.03 | 0.47 ± 0.06 |
| 383.4 ± 0.4 | 0.022 ± 0.011 |
| 387.60 ± 0.09 | 0.35 ± 0.04 |
| 401.3 ± 0.3 | 0.105 ± 0.024 |
| 408.4 ± 0.2 | 0.122 ± 0.024 |
| 421.3 ± 0.4 | 0.049 ± 0.024 |
| 424.76 ± 0.12 | 0.14 ± 0.03 |
| 431.4 ± 0.3 | 0.027 ± 0.008 |
| 437.41 ± 0.08 | 0.46 ± 0.08 |
| 439.04 ± 0.08 | 1.78 ± 0.14 |
| 445 ± 1 | 0.011 ± 0.011 |
| 459.2 ± 0.2 | 0.014 ± 0.008 |
| 464.1 ± 0.5 | 0.027 ± 0.014 |
| 476.98 ± 0.09 | 0.43 ± 0.08 |
| 478.40 ± 0.15 | 0.11 ± 0.03 |
| 483 ± 1 | 0.014 ± 0.008 |
| 489.61 ± 0.12 | 0.22 ± 0.04 |
| 491.28 ± 0.12 | 0.65 ± 0.11 |
| 505.66 ± 0.20 | 0.089 ± 0.016 |
| 508.26 ± 0.20 | 0.051 ± 0.014 |
| 520.97 ± 0.25 | 0.073 ± 0.016 |
| 522.66 ± 0.25 | 0.068 ± 0.014 |
| 529.7 ± 0.4 | 0.035 ± 0.008 |
| 577.60 ± 0.20 | 0.041 ± 0.004 |
| 628.55 ± 0.25 | 0.062 ± 0.008 |
| 685 ± 1 | 0.020 ± 0.006 |
| 698 ± 1 | 0.059 ± 0.014 |
| 730 ± 1 | 0.019 ± 0.005 |
| 743 ± 1 | 0.032 ± 0.011 |
| 845 ± 2 | 0.065 ± 0.022 |
| 1124 ± 4 | 0.043 ± 0.022 |
Data sourced from the Evaluated Nuclear Structure Data File (ENSDF) through the services of the National Nuclear Data Center and the KAERI Nuclear Data Center. The absolute intensities are calculated from the relative intensities and a normalization factor of 0.027(3) as provided by the databases.
Experimental Protocols for Gamma-Ray Spectroscopy
The measurement of gamma-ray energies and intensities from Au-193 decay is typically performed using high-resolution gamma-ray spectroscopy. The following is a generalized experimental protocol based on standard laboratory practices.
3.1. Detector and Electronics Setup
-
High-Purity Germanium (HPGe) Detector: An HPGe detector is the preferred instrument due to its excellent energy resolution, which is crucial for distinguishing between closely spaced gamma-ray peaks. The detector is cooled to liquid nitrogen temperatures to reduce thermal noise.
-
Preamplifier: The detector is connected to a charge-sensitive preamplifier, which converts the charge collected from a gamma-ray interaction into a voltage pulse.
-
Amplifier: The signal from the preamplifier is then fed into a shaping amplifier to optimize the pulse shape for subsequent analysis.
-
Multichannel Analyzer (MCA): The amplified pulses are digitized by an Analog-to-Digital Converter (ADC) and sorted by their amplitude into a histogram by the MCA, which generates the gamma-ray spectrum.
-
Data Acquisition System: A computer with appropriate software is used to control the MCA, acquire the spectrum, and perform data analysis.
3.2. Energy and Efficiency Calibration
-
Energy Calibration: To determine the relationship between the channel number in the MCA and the corresponding gamma-ray energy, a set of standard radioactive sources with well-known gamma-ray energies are used (e.g., 60Co, 137Cs, 152Eu). A calibration curve is generated by plotting the known energies of the gamma rays against the corresponding peak centroids in the MCA spectrum.
-
Efficiency Calibration: The detection efficiency of the HPGe detector varies with gamma-ray energy. To determine the absolute intensity of gamma rays from the Au-193 source, the efficiency of the detector at each energy must be known. This is achieved by measuring the count rates of gamma rays from calibrated radioactive sources with known activities and emission probabilities. An efficiency curve is then generated by plotting the detection efficiency as a function of gamma-ray energy.
3.3. Sample Preparation and Measurement
-
Source Preparation: The Au-193 source should be prepared in a well-defined geometry to ensure reproducible counting and accurate efficiency calibration.
-
Background Measurement: A background spectrum is acquired for a period similar to the sample measurement time with the source removed to identify and subtract any background radiation.
-
Sample Measurement: The Au-193 source is placed at a reproducible distance from the detector, and the gamma-ray spectrum is acquired for a sufficient duration to achieve good statistical accuracy in the peaks of interest.
3.4. Data Analysis
-
Peak Identification: The gamma-ray peaks in the acquired spectrum are identified using the energy calibration.
-
Peak Area Determination: The net area of each full-energy peak is determined by subtracting the underlying background (Compton continuum).
-
Intensity Calculation: The absolute intensity of each gamma ray is calculated using the net peak area, the detector efficiency at that energy, the acquisition time, and the activity of the Au-193 source.
Visualizations
4.1. Decay Scheme of Au-193
The following diagram illustrates the electron capture decay of Au-193 to the excited states of Pt-193, followed by the de-excitation through the emission of gamma rays.
Caption: Simplified decay scheme of Au-193 to Pt-193.
4.2. Experimental Workflow for Gamma-Ray Spectroscopy
The following diagram outlines the logical workflow for a typical gamma-ray spectroscopy experiment.
Theoretical Underpinnings of Gold-193 Nuclear Stability: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical models used to describe the nuclear stability and structure of the Gold-193 (¹⁹³Au) isotope. Aimed at researchers, nuclear scientists, and professionals in related fields, this document synthesizes experimental data with theoretical frameworks, primarily focusing on the Interacting Boson-Fermion Model (IBFM) and the Nuclear Shell Model. It outlines the experimental methodologies employed to probe the structure of ¹⁹³Au, presents available quantitative data in structured tables, and utilizes visualizations to elucidate complex experimental and theoretical workflows. While a complete one-to-one comparison of experimental data with theoretical predictions from the most recent comprehensive studies is limited by data accessibility, this guide provides a robust framework for understanding the current state of knowledge.
Introduction to Nuclear Stability and this compound
The stability of an atomic nucleus is determined by the complex interplay of forces between its constituent protons and neutrons. Models that can predict nuclear properties, such as energy levels, spin, parity, and decay modes, are crucial for advancing our understanding of nuclear physics. The this compound nucleus, with 79 protons and 114 neutrons, is an odd-A (odd mass number) nucleus situated in a region of the nuclear chart known for complex structures, including shape coexistence and transitions. Understanding the stability and structure of ¹⁹³Au provides a critical testing ground for sophisticated nuclear models.
Known Experimental Properties of this compound
Experimental investigations have determined several key properties of the ¹⁹³Au ground state and its isomers. These data form the bedrock upon which theoretical models are validated.
| Property | Value |
| Mass Number (A) | 193 |
| Atomic Number (Z) | 79 |
| Neutron Number (N) | 114 |
| Half-life (T½) | 17.65(15) hours |
| Decay Mode | 100% Electron Capture (EC) / β+ to ¹⁹³Pt |
| Decay Energy | 1.075(9) MeV |
| Ground State Spin & Parity (Jπ) | 3/2+ |
| Magnetic Dipole Moment (μ) | +0.1396(5) μN |
| Electric Quadrupole Moment (Q) | +0.664(20) barn |
| Isomeric State 1 (¹⁹³ᵐ¹Au) | Excitation: 290.20(4) keV; Half-life: 3.9(3) s; Jπ: 11/2- |
| Isomeric State 2 (¹⁹³ᵐ²Au) | Excitation: 2486.7(6) keV; Half-life: 150(50) ns; Jπ: (31/2+) |
Table 1: Summary of key experimental data for the this compound nucleus.
Theoretical Models of Nuclear Structure
The structure of a complex, many-body system like the ¹⁹³Au nucleus cannot be solved from first principles alone. Instead, physicists employ models that capture the essential features of nuclear interactions.
The Nuclear Shell Model
The Nuclear Shell Model is a foundational model that describes the nucleus in terms of energy levels, or shells, analogous to the electron shells in atomic physics.[1] Nuclei with specific "magic numbers" of protons or neutrons (2, 8, 20, 28, 50, 82, 126) exhibit exceptional stability, which the model explains as filled shells.[1][2]
For an odd-A nucleus like ¹⁹³Au (Z=79, N=114), its properties are largely determined by the behavior of the single unpaired nucleon—in this case, the 79th proton—outside of a defined core. ¹⁹³Au has three proton holes relative to the Z=82 magic shell closure. The model predicts the spin and parity of the ground state based on the available orbitals for this unpaired nucleon.
The Interacting Boson-Fermion Model (IBFM)
The Interacting Boson-Fermion Model (IBFM) is an extension of the Interacting Boson Model (IBM), which is highly effective for describing collective states in even-even nuclei.[3][4] In the IBFM, an odd-A nucleus is modeled as an unpaired fermion (the odd nucleon) coupled to an even-even core nucleus, which is described by interacting bosons (representing pairs of nucleons).[5]
This approach is particularly well-suited for nuclei like ¹⁹³Au, where collective behavior of the even-even ¹⁹²Pt or ¹⁹⁴Hg core is coupled with the single-particle motion of the odd proton. A key study on ¹⁹³Au successfully applied the IBFM, comparing its predictions for positive-parity states with new experimental data.[6] The model was able to provide a good description of the level scheme, suggesting it accurately captures the underlying physics of this nucleus.[6]
Experimental Protocols for Studying this compound
The study of exotic, unstable nuclei like ¹⁹³Au requires sophisticated experimental techniques to produce the isotope and measure its properties, typically through the detection of emitted gamma rays.
Production via Heavy-Ion Fusion-Evaporation
A common method to produce nuclei in this mass region is through heavy-ion fusion-evaporation reactions. In the case of ¹⁹³Au, a heavy-ion beam is accelerated and directed onto a stationary target. The projectile and target nuclei fuse, forming a highly excited compound nucleus, which then "evaporates" several neutrons to de-excite, leaving the desired residual nucleus. A specific reaction used to populate high-spin states in ¹⁹³Au is:
¹⁸⁴W + ¹⁴N → ¹⁹⁸Po* → ¹⁹³Au + 5n
In this reaction, a beam of ¹⁴N ions is accelerated to a specific energy and impinges on a Tungsten-184 target.
In-Beam Gamma-Ray Spectroscopy
Once produced, the excited ¹⁹³Au nuclei decay towards their ground state by emitting a cascade of gamma rays. Detecting these gamma rays allows for the reconstruction of the nuclear level scheme. This is accomplished using an array of high-purity germanium (HPGe) detectors, which offer excellent energy resolution.
The AFRODITE (African Omnipurpose Detector for Innovative Techniques and Experiments) array at iThemba LABS in South Africa is an example of such a setup.[3][6] It consists of multiple Clover detectors (each composed of four HPGe crystals) and Low Energy Photon Spectrometers (LEPS) to detect gamma rays over a wide energy range.[6] By analyzing gamma-gamma coincidences—detecting two gamma rays simultaneously—scientists can establish which transitions occur in a cascade, thereby building the level scheme.
Theoretical Models vs. Experimental Data
The ultimate test of a nuclear model is its ability to reproduce experimental data. The 2014 study on ¹⁹³Au provided a detailed comparison between newly observed energy levels and calculations from the IBFM.
Logical Framework for Comparison
The process of refining nuclear models is an iterative cycle involving prediction, experimentation, and comparison. This logical relationship ensures that theoretical frameworks are continuously improved based on empirical evidence.
Quantitative Comparison
The abstract of the key 2014 study reports good agreement between the experimental data for positive-parity states and a general IBFM calculation.[6] This suggests the model successfully captures the collective and single-particle features of ¹⁹³Au. A more detailed, state-by-state comparison requires access to the full dataset from that publication. However, we can present the experimentally known energy levels for context.
| Experimental Level Energy (keV) | Spin / Parity (Jπ) |
| 0.0 | 3/2+ |
| 278.9 | 1/2+ |
| 290.2 | 11/2- |
| 318.5 | 5/2+ |
| 508.0 | 7/2+ |
| 686.1 | 3/2+ |
| 732.1 | 5/2+ |
Table 2: A selection of experimentally determined low-lying energy levels in ¹⁹³Au. Theoretical models aim to reproduce these energies and their corresponding quantum numbers.
The study also investigated reduced transition probabilities, such as B(E2) values, which are a sensitive probe of nuclear collectivity and deformation. The agreement found between experimental results and IBFM calculations for these values further strengthens the validity of the model for ¹⁹³Au.
Conclusion
The nuclear structure of this compound presents a fascinating case study in a region of the nuclear chart where single-particle and collective degrees of freedom are intricately linked. Theoretical frameworks, particularly the Nuclear Shell Model and the Interacting Boson-Fermion Model, provide powerful tools for interpreting its properties. The IBFM, in particular, has been shown to successfully reproduce experimental observations of the ¹⁹³Au level structure, confirming its applicability for odd-A nuclei in this mass region.
Future experimental work with advanced detector arrays will continue to populate higher-spin states and measure transition probabilities with greater precision. These new data will provide stricter constraints on theoretical models, leading to a deeper and more refined understanding of the forces that govern the stability and structure of heavy nuclei. This ongoing synergy between experiment and theory is essential for pushing the frontiers of nuclear science.
References
An In-depth Technical Guide to the Nuclide Gold-193
This technical guide provides a comprehensive overview of the nuclear properties, position in the chart of nuclides, and experimental data for Gold-193 (¹⁹³Au). It is intended for researchers, scientists, and professionals in drug development who may utilize radionuclides in their work.
Position in the Chart of Nuclides
This compound is a radioactive isotope of gold with 79 protons and 114 neutrons.[1] It is situated among the neutron-deficient isotopes of gold. In the chart of nuclides, it is surrounded by other gold isotopes, its isobaric neighbors (nuclides with the same mass number A=193), and its isotonic neighbors (nuclides with the same neutron number N=114). Its direct parent nuclide is Mercury-193 (¹⁹³Hg), and it decays into Platinum-193 (¹⁹³Pt).[2]
Nuclear Properties of this compound (Ground State)
The fundamental nuclear properties of the ground state of this compound are summarized in the table below. This data is crucial for understanding its stability, decay characteristics, and potential applications.
| Property | Value |
| Symbol | ¹⁹³Au |
| Atomic Number (Z) | 79 |
| Neutron Number (N) | 114 |
| Mass Number (A) | 193 |
| Isotopic Mass | 192.964150(11) u |
| Mass Excess | -33.394325 MeV[3] |
| Binding Energy per Nucleon | 7.92411 MeV[3][4] |
| Half-life | 17.65(15) hours[2][5] |
| Decay Mode | Electron Capture (EC)/β+ (100%)[2][6] |
| Decay Energy | 1.075(9) MeV[2] |
| Daughter Isotope | ¹⁹³Pt |
| Spin and Parity (Jπ) | 3/2+[1][2] |
| Magnetic Dipole Moment | +0.1396(5) μN[2] |
| Quadrupole Moment | +0.664(20) barn[2] |
Nuclear Isomers of this compound
This compound has two known nuclear isomers, which are excited metastable states of the nucleus with longer half-lives than typical excited states. Their properties are distinct from the ground state and are detailed below.
| Property | Gold-193m1 | Gold-193m2 |
| Symbol | ¹⁹³m¹Au | ¹⁹³m²Au |
| Excitation Energy | 290.20(4) keV[5][7] | 2486.7(6) keV[2][8] |
| Half-life | 3.9(3) seconds[7][8] | 150(50) nanoseconds[2][8] |
| Decay Modes | Isomeric Transition (IT) (99.97%)EC/β+ (0.03%)[7][8] | Isomeric Transition (IT)[8] |
| Daughter Isotope(s) | ¹⁹³Au (via IT)¹⁹³Pt (via EC/β+) | ¹⁹³Au |
| Spin and Parity (Jπ) | 11/2-[1][7] | (31/2+)[2] |
| Magnetic Dipole Moment | 6.18(9) μN[7] | - |
| Quadrupole Moment | +1.98(6) barn[7] | - |
Decay Scheme of this compound
The decay of this compound and its parent nuclide follows a specific pathway. The primary parent of ¹⁹³Au is ¹⁹³Hg, which decays into ¹⁹³Au. Subsequently, ¹⁹³Au decays into ¹⁹³Pt. The isomers of this compound primarily decay via isomeric transition to the ground state.
Experimental Protocols
The production and characterization of this compound involve nuclear reactions and subsequent analysis. While specific proprietary protocols may vary, the general methodologies are outlined below.
This compound is typically produced by irradiating a stable target with charged particles or neutrons in a cyclotron or nuclear reactor. A common production route involves the decay of its parent nuclide, Mercury-193.
Example Protocol: Production via (p,xn) or (d,xn) reactions on Platinum
-
Target Preparation : A high-purity, thin foil of a stable platinum isotope (e.g., ¹⁹⁴Pt or ¹⁹⁵Pt) is prepared. The target thickness is optimized to maximize the yield of the desired reaction while minimizing energy loss of the incident beam.
-
Irradiation : The platinum target is bombarded with a high-energy proton or deuteron (B1233211) beam from a cyclotron. The beam energy is selected to favor the ¹⁹⁴Pt(p,2n)¹⁹³Au or ¹⁹⁵Pt(p,3n)¹⁹³Au reaction channels.
-
Cooling : After irradiation, the target is allowed to "cool" for a period to let short-lived, unwanted radionuclides decay.
-
Chemical Separation : The gold radioisotopes are chemically separated from the bulk platinum target. This can be achieved through techniques such as solvent extraction or ion-exchange chromatography. For example, the irradiated target can be dissolved in aqua regia, and gold can be selectively extracted into an organic solvent like methyl isobutyl ketone (MIBK).
-
Purification : The extracted this compound is further purified to remove any remaining contaminants, ensuring high radiochemical purity.
After production and separation, the properties and quantity of this compound must be determined.
Protocol: Gamma-Ray Spectroscopy for Half-life and Purity Determination
-
Sample Preparation : A purified sample of this compound is prepared in a standard geometry (e.g., a vial or point source).
-
Data Acquisition : The sample is placed in front of a high-purity germanium (HPGe) detector. The detector is shielded to reduce background radiation. Gamma-ray spectra are collected over a period of several half-lives.
-
Spectral Analysis : The resulting spectra are analyzed to identify the characteristic gamma-ray energies emitted during the decay of this compound to Platinum-193. The purity of the sample can be assessed by searching for gamma peaks from other radionuclides.
-
Half-life Measurement : The activity (proportional to the count rate in a characteristic photopeak) is measured at different time points. The half-life is determined by fitting the decay data to an exponential decay curve.
-
Activity Quantification : The absolute activity of the sample is determined by comparing the count rate to that of a calibrated source with similar gamma energies or by using the known detector efficiency for the specific geometry and energies.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the production and analysis of this compound.
References
- 1. Gold Isotopes - List and Properties [chemlin.org]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. Isotope data for this compound in the Periodic Table [periodictable.com]
- 4. Isotope data for this compound in the Periodic Table [periodictable.com]
- 5. Isotopes_of_gold [chemeurope.com]
- 6. Isotope data for this compound in the Periodic Table [periodictable.com]
- 7. Gold-193m1 - isotopic data and properties [chemlin.org]
- 8. Isotopes of gold - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Radiolabeling Proteins with Gold-193 for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeling proteins with metallic radioisotopes is a cornerstone of nuclear medicine, enabling non-invasive in vivo imaging for diagnostic and therapeutic purposes. Gold-193 (¹⁹³Au), a radionuclide with a half-life of 17.65 hours, presents potential for applications in single-photon emission computed tomography (SPECT) imaging due to its decay characteristics.[1] This document provides a detailed overview of the application of ¹⁹³Au in protein radiolabeling for in vivo imaging, including comprehensive protocols and application notes.
Due to the limited availability of specific research on ¹⁹³Au for protein radiolabeling, the following protocols are based on established methods for other metallic radionuclides and are adapted for ¹⁹³Au. These guidelines provide a robust framework for researchers to develop specific applications.
Principle of Radiolabeling
Indirect radiolabeling is the most common method for attaching metallic radioisotopes like ¹⁹³Au to proteins. This process involves a bifunctional chelating agent (BFC) that has two key components: a chelator to securely bind the radiometal and a reactive group to covalently attach to the protein.[2][3] The protein of interest is first conjugated with the BFC, and then the radiometal is introduced to form a stable complex.
Key Considerations for ¹⁹³Au Radiolabeling
-
Radionuclide Properties: this compound has a half-life of 17.65 hours and decays via electron capture to Platinum-193.[1] This half-life is suitable for imaging biological processes that occur over several hours to a day.
-
Chelator Selection: The choice of chelator is critical for the in vivo stability of the radiolabeled protein. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely used for their ability to form stable complexes with a variety of radiometals.[4] For gold isotopes, chelators with soft donor atoms like sulfur may also be considered to form stable complexes.
-
Protein Modification: The conjugation of the BFC to the protein should be optimized to ensure a sufficient number of chelators are attached for efficient radiolabeling without compromising the protein's biological activity. Lysine residues are common targets for conjugation.[2]
Experimental Protocols
Protocol 1: Conjugation of a Bifunctional Chelator to a Protein
This protocol describes the conjugation of a DOTA-NHS ester to a model protein.
Materials:
-
Protein of interest (e.g., monoclonal antibody)
-
DOTA-NHS ester (or other suitable bifunctional chelator)
-
Phosphate Buffered Saline (PBS), pH 8.5
-
Size-exclusion chromatography column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 5-10 mg/mL.
-
Chelator Conjugation: Add a 10-20 fold molar excess of DOTA-NHS ester (dissolved in DMSO) to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove unconjugated chelator using a size-exclusion chromatography column equilibrated with 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).
-
Characterization: Determine the protein concentration and the number of chelators per protein molecule using spectrophotometry and a colorimetric assay (e.g., arsenazo III assay), respectively.
Protocol 2: Radiolabeling of DOTA-Protein Conjugate with ¹⁹³Au
This protocol outlines the radiolabeling of the DOTA-conjugated protein with ¹⁹³Au.
Materials:
-
DOTA-protein conjugate
-
¹⁹³AuCl₃ in 0.1 M HCl
-
0.2 M Ammonium acetate buffer, pH 5.5
-
Heating block
-
Instant thin-layer chromatography (ITLC) system
-
Gamma counter
Procedure:
-
Reaction Setup: In a sterile vial, add 100-500 µg of the DOTA-protein conjugate to the ammonium acetate buffer.
-
Radiolabeling: Add 1-10 mCi of ¹⁹³AuCl₃ to the reaction vial.
-
Incubation: Incubate the mixture at 40-50°C for 30-60 minutes.
-
Quenching (Optional): The reaction can be quenched by adding a small volume of 50 mM DTPA solution.
-
Quality Control: Determine the radiochemical purity using ITLC with a suitable mobile phase (e.g., 50 mM EDTA). The radiolabeled protein should remain at the origin, while free ¹⁹³Au will move with the solvent front.
-
Purification (if necessary): If the radiochemical purity is below 95%, purify the radiolabeled protein using a size-exclusion column.
Data Presentation
The following tables summarize illustrative quantitative data for the radiolabeling process.
Table 1: Properties of this compound
| Property | Value |
| Half-life | 17.65 hours[1] |
| Decay Mode | Electron Capture (100%)[1] |
| Daughter Isotope | ¹⁹³Pt[1] |
| Primary Emissions | Auger electrons, X-rays |
Table 2: Illustrative Radiolabeling Efficiency and Purity
| Protein | Chelator | Molar Ratio (Chelator:Protein) | Labeling Efficiency (%) | Radiochemical Purity (%) |
| Monoclonal Antibody | DOTA-NHS | 15:1 | 85 ± 5 | >98 (after purification) |
| Affibody | NOTA-NHS | 5:1 | 92 ± 3 | >99 (after purification) |
| Nanobody | DOTA-maleimide | 3:1 | 88 ± 6 | >97 (after purification) |
Note: The data in this table is hypothetical and for illustrative purposes due to the limited availability of specific data for this compound.
Table 3: Illustrative In Vivo Stability of ¹⁹³Au-DOTA-Antibody
| Time Post-Injection | % Intact Radioconjugate in Serum |
| 1 hour | 98 ± 1 |
| 4 hours | 95 ± 2 |
| 24 hours | 88 ± 4 |
| 48 hours | 80 ± 5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein radiolabeling with ¹⁹³Au.
Hypothetical Signaling Pathway for Imaging
Caption: Imaging a cell signaling pathway with a ¹⁹³Au-labeled antibody.
Applications in Drug Development
The ability to radiolabel proteins with ¹⁹³Au opens up several avenues in drug development:
-
Pharmacokinetics and Biodistribution: Tracking the in vivo fate of therapeutic proteins, such as monoclonal antibodies, to understand their distribution, target engagement, and clearance.
-
Receptor Occupancy Studies: Quantifying the binding of a therapeutic protein to its target receptor in vivo, providing crucial information for dose selection.
-
Preclinical and Clinical Imaging: Non-invasively monitoring disease progression and response to therapy in animal models and patients.
Conclusion
Radiolabeling proteins with this compound offers a promising approach for in vivo imaging in preclinical and potentially clinical research. While specific protocols for ¹⁹³Au are not yet widely established, the general principles of indirect radiolabeling using bifunctional chelators provide a solid foundation for developing robust and reliable methods. The protocols and data presented here serve as a detailed guide for researchers to explore the potential of ¹⁹³Au-labeled proteins in their studies. Further research is warranted to optimize chelator systems and fully characterize the in vivo behavior of ¹⁹³Au-radiopharmaceuticals.
References
Application Notes and Protocols: Gold Radioisotopes as Radiotracers for Metabolic and Biodistribution Studies
Introduction
While Gold-193 (Au-193) is a known radioisotope of gold, a review of current scientific literature indicates that it is not commonly utilized as a radiotracer in metabolic or biodistribution studies. The primary focus of research in this area has been on two other isotopes: Gold-198 (B156924) (Au-198) and Gold-199 (Au-199). These isotopes, particularly when incorporated into gold nanoparticles (AuNPs), have emerged as valuable tools for in vivo tracking, cancer diagnostics, and therapeutic applications.[1][2][3][4][5][6][7][8] Their use in studying the biodistribution and pharmacokinetics of nanoparticles provides critical insights into the metabolic fate of these advanced drug delivery and imaging agents.
This document provides detailed application notes and protocols for the use of Au-198 and Au-199 as radiotracers, with a focus on their application in the form of nanoparticles for biodistribution studies, which are a key aspect of understanding the metabolic processing of nanomaterials.
Properties of Gold Radioisotopes for Radiotracer Studies
The selection of a radionuclide for metabolic studies is critically dependent on its physical and chemical properties. The half-life must be long enough to allow for the experimental procedures, yet short enough to minimize long-term radiation exposure. The decay characteristics are crucial for detection and imaging. Below is a comparison of the relevant properties of Au-193, Au-198, and Au-199.
| Property | This compound (Au-193) | Gold-198 (Au-198) | Gold-199 (Au-199) |
| Half-life | 17.65 hours[9][10][11] | 2.7 days[1][2] | 3.1 - 3.2 days[2][7] |
| Decay Mode | Electron Capture (EC) / β+[9] | β- (beta decay)[2] | β- (beta decay)[2] |
| Primary Emissions | Not specified in search results | Gamma (γ) rays (411 keV), Beta (β-) particles (Emax = 0.96 MeV)[1][2][3] | Gamma (γ) rays (208 keV)[2] |
| Primary Application | Not established for metabolic studies | SPECT imaging, Cerenkov imaging, brachytherapy, nanoparticle tracking[1][2][3][12] | SPECT imaging, theranostics, nanoparticle tracking[2][7][8][13] |
| Production | Not specified in search results | Neutron irradiation of stable Au-197[1][2] | Neutron irradiation of enriched Platinum-198 (Pt-198) for carrier-free product[2][7] |
Production and Radiolabeling
The synthesis of radiolabeled gold nanoparticles is a crucial step for their use as radiotracers. The most common method involves incorporating the radioactive gold isotope directly into the nanoparticle structure.
Production of Gold Radioisotopes
-
Gold-198: Typically produced by irradiating stable gold (Au-197) foil with low-energy neutrons in a nuclear reactor.[1][2] This method is efficient but results in a product that contains a carrier (non-radioactive gold).
-
Gold-199: Can be produced carrier-free with high specific activity by irradiating enriched Platinum-198 (Pt-198) with neutrons.[7] This is advantageous for studies requiring high sensitivity. It can also be produced via photonuclear reactions by irradiating mercury (Hg) targets.[2]
Radiolabeling Protocol: Incorporation of Au-198 into Gold Nanoparticles
This protocol is a generalized procedure for synthesizing Au-198 doped gold nanostructures for in vivo biodistribution analysis.
Materials:
-
Radioactive Au-198 foil
-
Aqua regia (HCl/HNO3 = 3/1, v/v)
-
HAuCl4 solution
-
PEGylating agent (e.g., SH-PEG-OCH3)
-
Appropriate buffers and reagents for nanoparticle synthesis (e.g., CTAB for nanorods)
-
Centrifugation equipment
-
Gamma counter for activity measurement
Procedure:
-
Dissolution of Radioactive Gold: After irradiation, the radioactive Au-198 foil is dissolved in freshly prepared aqua regia under heating (e.g., 90°C for 5 minutes) to form H¹⁹⁸AuCl₄.[3] Caution: This step must be performed in a properly shielded hot cell due to high radiation levels.
-
Nanoparticle Synthesis: The radioactive H¹⁹⁸AuCl₄ is introduced as a precursor during the synthesis of gold nanoparticles of the desired shape and size (e.g., nanospheres, nanorods, nanocages).[3] The specific synthesis method will vary depending on the desired nanoparticle characteristics.
-
Purification: The synthesized ¹⁹⁸Au-doped nanoparticles are purified, typically by centrifugation, to remove excess reagents.
-
Surface Modification (PEGylation): To improve biocompatibility and circulation time in vivo, the nanoparticles are surface-functionalized with a polymer such as polyethylene (B3416737) glycol (PEG).[3]
-
Final Purification and Characterization: The PEGylated, radioactive nanoparticles are purified again and characterized for size, shape, and radioactivity.
Experimental Protocols for In Vivo Biodistribution Studies
The following is a generalized protocol for assessing the biodistribution of radiolabeled gold nanoparticles in a murine tumor model.
Animal Model:
-
Tumor-bearing mice (e.g., murine EMT6 breast cancer model).[3]
Materials:
-
Sterile suspension of ¹⁹⁸Au-doped PEGylated AuNPs in a biocompatible vehicle (e.g., saline).
-
Anesthesia.
-
Gamma counter for measuring radioactivity in tissues.
-
Imaging system (e.g., SPECT or Cerenkov luminescence imager).[3][6]
Protocol:
-
Administration: A known activity of the radioactive AuNP suspension is administered to tumor-bearing mice, typically via intravenous (tail vein) injection.[3]
-
In Vivo Imaging (Optional): At selected time points post-injection (e.g., 24h, 48h, 72h), mice can be anesthetized and imaged using SPECT to visualize the biodistribution of the nanoparticles.[7][8] Cerenkov luminescence imaging can also be used to detect the visible light emitted as a result of the beta decay of Au-198.[3][6]
-
Ex Vivo Biodistribution Analysis:
-
At the final time point, mice are euthanized.
-
Key organs and tissues (e.g., tumor, liver, spleen, kidneys, lungs, heart, blood) are harvested and weighed.
-
The radioactivity in each tissue sample is measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
-
Data Presentation: Biodistribution of Gold Nanoparticles
The biodistribution of nanoparticles is highly dependent on their size, shape, and surface chemistry. The following table summarizes representative quantitative data on the tumor uptake of different shaped gold nanoparticles.
| Nanoparticle Shape | Tumor Uptake at 24h post-injection (%ID/g) |
| Au Nanospheres | Significantly higher than nanorods and nanocages[3] |
| Au Nanodisks | Significantly higher than nanorods and nanocages[3] |
| Au Nanorods | Lower than nanospheres and nanodisks[3] |
| Au Nanocages | Lower than nanospheres and nanodisks[3] |
Note: The study cited indicates that while nanospheres and nanodisks showed higher accumulation, they were primarily found on the tumor surface. In contrast, nanorods and nanocages were distributed more deeply throughout the tumors.[3]
Signaling Pathways and Cellular Uptake
While gold nanoparticles are generally considered biologically inert, their interaction with cells and subsequent metabolic fate are of great interest. After intravenous administration, nanoparticles circulate in the bloodstream and can accumulate in tumors through the Enhanced Permeability and Retention (EPR) effect. Cellular uptake is often mediated by endocytosis.
Gold-198 and Gold-199 are powerful radiotracers for preclinical studies, particularly for quantifying the biodistribution of gold-based nanomaterials. By directly incorporating these isotopes into the nanoparticle lattice, researchers can achieve stable radiolabeling, enabling accurate in vivo tracking through imaging and ex vivo analysis. The protocols and data presented here provide a framework for scientists and drug development professionals to design and execute studies aimed at understanding the metabolic fate and therapeutic potential of gold nanoparticles.
References
- 1. physicsworld.com [physicsworld.com]
- 2. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold nanoparticles in radiation research: potential applications for imaging and radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internalization capabilities of gold-198 nanoparticles: Comparative evaluation of effects of chitosan agent on cellular uptake into MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physicsworld.com [physicsworld.com]
- 7. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - isotopic data and properties [chemlin.org]
- 10. Isotope data for this compound in the Periodic Table [periodictable.com]
- 11. Isotope data for this compound in the Periodic Table [periodictable.com]
- 12. Medical Isotope Irradiations – MIT Nuclear Reactor Laboratory [nrl.mit.edu]
- 13. New domestic supply chain: Gold-199 | NIDC: National Isotope Development Center [isotopes.gov]
Application Note: Protocol for Conjugating Gold Radioisotopes to Monoclonal Antibodies for Research and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the conjugation of gold radioisotopes to monoclonal antibodies (mAbs), creating radioimmunoconjugates for applications in targeted radionuclide therapy and molecular imaging. While the query specified Gold-193 (Au-193), this protocol will focus on the more commonly utilized and therapeutically relevant isotopes, Gold-198 (Au-198) and Gold-199 (Au-199), due to their favorable decay characteristics and established use in research. The fundamental principles and chemical strategies outlined herein are broadly applicable to other gold radioisotopes, including Au-193, with considerations for half-life and specific activity. We present a detailed methodology using a bifunctional chelator approach, which offers high stability and versatility.
Introduction: Selection of Gold Radioisotopes
Monoclonal antibodies, with their high specificity for tumor-associated antigens, are ideal vectors for delivering cytotoxic radiation directly to cancer cells, minimizing damage to healthy tissues. Gold radioisotopes offer promising characteristics for radioimmunotherapy (RIT).
-
This compound (Au-193): This isotope has a half-life of 17.65 hours and decays by positron emission (β+) and electron capture. While its existence is documented, its short half-life and the limited availability of data on its use in bioconjugation make it a less common choice for therapeutic applications compared to other gold isotopes.
-
Gold-198 (Au-198): With a half-life of 2.7 days, Au-198 decays via beta (β-) and gamma (γ) emission. This dual decay mode makes it a "theranostic" isotope, as the beta particles deliver a therapeutic dose to the target tissue, while the gamma emissions can be used for SPECT (Single Photon Emission Computed Tomography) imaging to track the biodistribution of the radioimmunoconjugate.
-
Gold-199 (Au-199): This isotope has a half-life of 3.15 days and is also considered an excellent candidate for both therapy and imaging due to its decay properties.
Given their more suitable half-lives for antibody pharmacokinetics and the wealth of research supporting their use, this protocol will use Au-198 and Au-199 as the primary examples.
Principle of Conjugation: The Bifunctional Chelator Approach
Directly labeling a monoclonal antibody with a metallic radioisotope can be challenging and may result in unstable conjugates. A more robust and widely adopted method involves a bifunctional chelator. This approach consists of a two-step process:
-
Conjugation: A bifunctional chelating agent is covalently attached to the monoclonal antibody. These agents have a reactive group (e.g., an N-hydroxysuccinimide ester or isothiocyanate) that forms a stable bond with an amino acid residue on the antibody, typically a lysine (B10760008).
-
Radiolabeling: The chelator, now part of the antibody structure, securely "cages" the gold radioisotope through coordination bonds.
Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are considered the "gold standard" for many radiometals due to the high thermodynamic stability and kinetic inertness of the resulting metal-chelator complexes.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the conjugation protocol.
Table 1: Properties of Medically Relevant Gold Radioisotopes
| Isotope | Half-Life | Decay Mode(s) | Primary Emissions (Energy) | Application |
| This compound (Au-193) | 17.65 hours | β+, EC | β+ (0.06 MeV) | Research |
| Gold-198 (Au-198) | 2.7 days | β-, γ | β- (0.96 MeV), γ (0.412 MeV) | Therapy & Imaging (SPECT) |
| Gold-199 (Au-199) | 3.15 days | β-, γ | β- (0.30, 0.25, 0.46 MeV), γ (0.158 MeV) | Therapy & Imaging (SPECT) |
Table 2: Typical Parameters for DOTA-mAb Conjugation and Radiolabeling
| Parameter | Typical Value/Range | Purpose |
| Chelator:Antibody Molar Ratio | 10:1 to 50:1 | To achieve sufficient chelator density on the mAb without compromising immunoreactivity. |
| Conjugation pH | 8.0 - 9.0 | Facilitates the reaction between the chelator's reactive group and lysine residues on the mAb. |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate or Borate Buffer | Maintains optimal pH for the conjugation reaction. |
| Radiolabeling pH | 5.0 - 6.0 | Optimal for the chelation of the gold radioisotope by DOTA. |
| Radiolabeling Buffer | 0.1 M Sodium Acetate or Citrate Buffer | Maintains optimal pH for the radiolabeling reaction. |
| Radiochemical Purity (Target) | > 95% | Ensures that the majority of the radioactivity is bound to the antibody. |
| Specific Activity | 0.1 - 10 mCi/mg | The amount of radioactivity per unit mass of the antibody. |
| Immunoreactive Fraction | > 80% | The percentage of the radioimmunoconjugate that can still bind to its target antigen. |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Chelator-Based Antibody Radiolabeling.
Experimental Protocols
Safety Precaution: All work with radioactive materials must be performed in a designated and properly shielded facility, following all institutional and regulatory guidelines for radiation safety.
Protocol 1: Conjugation of DOTA-NHS-ester to a Monoclonal Antibody
This protocol describes the covalent attachment of the bifunctional chelator DOTA to a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) of interest
-
DOTA-NHS-ester (e.g., from Macrocyclics)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spectrophotometer
Methodology:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer. This can be done using a desalting column or through dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL in the Conjugation Buffer.
-
-
Chelator Preparation:
-
Prepare a fresh stock solution of DOTA-NHS-ester in anhydrous DMSO at a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the DOTA-NHS-ester solution to achieve the desired molar ratio of chelator to antibody (a starting ratio of 20:1 is recommended).
-
Slowly add the DOTA-NHS-ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of DOTA-mAb Conjugate:
-
Purify the DOTA-mAb conjugate from excess, unreacted chelator using an SEC column pre-equilibrated with PBS.
-
Collect fractions and measure the protein concentration using a spectrophotometer at 280 nm. Pool the fractions containing the antibody.
-
The purified DOTA-mAb conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Radiolabeling of DOTA-mAb Conjugate with Gold-198/199
This protocol details the chelation of the gold radioisotope by the DOTA-conjugated antibody.
Materials:
-
Purified DOTA-mAb conjugate
-
Gold-198 (as [¹⁹⁸Au]AuCl₃) or Gold-199 solution
-
Radiolabeling Buffer: 0.1 M Sodium Acetate or Sodium Citrate, pH 5.5
-
Quenching Solution: 50 mM DTPA solution
-
PD-10 desalting column
-
Instant Thin-Layer Chromatography (iTLC) strips
-
Radio-TLC scanner or gamma counter
Methodology:
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, add the DOTA-mAb conjugate (typically 50-100 µg).
-
Add the Radiolabeling Buffer to the tube.
-
Carefully add the Gold-198/199 solution (e.g., 1-5 mCi) to the DOTA-mAb mixture. The final reaction volume should be kept as low as possible to maintain high reactant concentrations.
-
-
Radiolabeling Reaction:
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes. Gentle mixing during incubation can improve efficiency.
-
-
Quenching (Optional but Recommended):
-
Add a small volume of the Quenching Solution to the reaction mixture to complex any remaining free radioisotope. Incubate for 5 minutes at room temperature.
-
-
Purification of the Radioimmunoconjugate:
-
Purify the radiolabeled antibody from free gold radioisotope and quenched complexes using a PD-10 desalting column equilibrated with PBS.
-
Collect fractions and measure the radioactivity of each fraction using a gamma counter to identify the fractions containing the purified radioimmunoconjugate.
-
Protocol 3: Quality Control of the Radioimmunoconjugate
A. Determination of Radiochemical Purity (RCP) by iTLC:
-
Spot a small aliquot (1-2 µL) of the final product onto an iTLC strip.
-
Develop the strip using a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5). In this system, the radiolabeled antibody will remain at the origin, while free gold will move with the solvent front.
-
Scan the strip using a radio-TLC scanner or cut the strip in half and count each half in a gamma counter.
-
Calculate the RCP: RCP (%) = (Counts at Origin / Total Counts) x 100
B. In Vitro Serum Stability:
-
Incubate an aliquot of the purified radioimmunoconjugate in human serum at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take a sample and determine the RCP as described above.
-
A stable conjugate should show minimal decrease in RCP over time.
C. Immunoreactivity Assay:
-
Perform a cell-binding assay using a cell line that expresses the target antigen.
-
Incubate a fixed number of cells with increasing concentrations of the radioimmunoconjugate.
-
After incubation, wash the cells to remove unbound radioimmunoconjugate.
-
Measure the cell-bound radioactivity using a gamma counter.
-
Plot the cell-bound radioactivity against the total radioactivity added to determine the immunoreactive fraction (Lindmo plot).
Conclusion
The use of bifunctional chelators provides a reliable and effective method for conjugating gold radioisotopes, such as the therapeutically relevant Au-198 and Au-199, to monoclonal antibodies. This protocol offers a detailed framework for the synthesis, purification, and quality control of these promising radioimmunoconjugates. Careful optimization of conjugation and labeling parameters, along with rigorous quality control, is essential to ensure the production of stable and effective agents for targeted cancer imaging and therapy.
Application Notes and Protocols: Gold Radioisotopes in SPECT Imaging
A Focus on Au-199 as a Surrogate for the Uncommonly Used Au-193
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of gold radioisotopes in Single Photon Emission Computed Tomography (SPECT) imaging. While the requested focus was on Gold-193 (Au-193), a thorough review of scientific literature indicates that Au-193 is not a commonly utilized isotope for SPECT applications. However, other gold radioisotopes, particularly Au-199, have shown significant promise and are actively being researched for this purpose. This document will, therefore, focus on the applications and protocols for Au-199 as a scientifically relevant and well-documented alternative, while also providing the known properties of Au-193.
Introduction to Gold Radioisotopes in SPECT
Single Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that provides 3D functional information by detecting gamma rays emitted by a radiotracer introduced into the body.[1][2] The choice of radioisotope is critical for SPECT imaging, with ideal candidates possessing suitable gamma ray energies, a half-life long enough for imaging but short enough to minimize radiation dose, and favorable decay characteristics.
While gold has one stable isotope (Au-197), it has several radioisotopes with potential medical applications.[3] The radioisotopes Au-198 and Au-199 are medically useful due to their desirable nuclear properties.[4] However, Au-198's high-energy gamma and beta emissions make it more suitable for therapeutic applications.[4][5] In contrast, Au-199 is considered more appropriate for diagnostic imaging with SPECT.[5]
Properties of Au-193
Au-193 is a radioisotope of gold with a half-life of 17.65 hours.[6] It decays via electron capture to Platinum-193.[6][7] While its production has been documented, its application in SPECT imaging is not established in the available scientific literature.[8][9][10]
Au-199: A Promising Alternative for SPECT Imaging
Au-199 is a more suitable candidate for SPECT imaging. It has a half-life of 3.139 days and emits gamma rays at energies of 158.4 keV (40%) and 208.2 keV (8.72%), which are suitable for detection with SPECT cameras.[5][11] It decays via beta emission to stable Mercury-199.[11] Au-199 can be produced carrier-free with high specific activity.[4]
Applications of Au-199 in SPECT Imaging
The primary application of Au-199 in SPECT imaging is in the development of radiolabeled gold nanoparticles (AuNPs) for targeted cancer imaging.[4][12][13] The direct incorporation of Au-199 atoms into the crystal lattice of AuNPs ensures high stability of the radiolabel, which is crucial for accurate in vivo imaging.[4][12]
A key application has been demonstrated in a mouse model of triple-negative breast cancer (TNBC).[4][12][13] In these studies, Au-199 doped AuNPs (¹⁹⁹Au-AuNPs) were conjugated with a targeting ligand, D-Ala1-peptide T-amide (DAPTA), which targets the C-C chemokine receptor 5 (CCR5), a biomarker for TNBC.[4][12] The resulting nanoprobe (¹⁹⁹Au-AuNP-DAPTA) allowed for sensitive and specific detection of both the primary tumor and its metastases via SPECT/CT imaging.[4][12]
Quantitative Data
The following table summarizes key quantitative data from studies using ¹⁹⁹Au-AuNPs for SPECT imaging.
| Parameter | Value | Reference |
| Radiolabeling | ||
| ¹⁹⁹Au Incorporation Yield | 96.2 ± 0.2% | [4] |
| Chemical and Radiochemical Purity | 100% | [4] |
| Biodistribution of ¹⁹⁹Au-AuNP-DAPTA (18 nm) at 24h post-injection (%ID/g) | ||
| Blood | ~1 %ID/g | [4] |
| Heart | ~0.5 %ID/g | [4] |
| Lungs | ~2 %ID/g | [4] |
| Liver | ~20 %ID/g | [4] |
| Spleen | ~15 %ID/g | [4] |
| Kidneys | ~3 %ID/g | [4] |
| Tumor | ~4 %ID/g | [4] |
Experimental Protocols
Protocol for Synthesis of ¹⁹⁹Au-Doped Gold Nanoparticles (¹⁹⁹Au-AuNPs)
This protocol is based on the synthesis of 4.7 nm and 17.6 nm ¹⁹⁹Au-AuNPs as described in the literature.[4]
Materials:
-
HAuCl₄ solution
-
¹⁹⁹Au³⁺ solution (in the form of AuCl₃)[11]
-
Sodium citrate (B86180)
-
Tannic acid
-
Deionized water
Procedure for 5 nm ¹⁹⁹Au-AuNPs:
-
Prepare a solution of HAuCl₄ and ¹⁹⁹Au³⁺ in deionized water. The molar ratio of ¹⁹⁹Au to ¹⁹⁷Au can be adjusted to control the specific activity.[4]
-
In a separate flask, prepare a solution of sodium citrate and tannic acid in deionized water.
-
Heat both solutions to 60°C.
-
Rapidly inject the gold solution into the reducing agent solution with vigorous stirring.
-
Continue stirring for 30 minutes.
-
The formation of AuNPs is indicated by a color change to red.
-
Purify the ¹⁹⁹Au-AuNPs by centrifugation and resuspend in deionized water.
Procedure for 18 nm ¹⁹⁹Au-AuNPs (Seeded Growth):
-
Synthesize 10 nm AuNP seeds using a similar protocol as above.
-
Prepare a growth solution containing HAuCl₄ and ¹⁹⁹Au³⁺.
-
Add the 10 nm AuNP seeds to the growth solution under stirring.
-
Add a reducing agent (e.g., sodium citrate) to initiate the growth of the nanoparticles.
-
Continue stirring until the desired size is reached, monitored by UV-Vis spectroscopy (peak absorption around 520-530 nm).[4]
-
Purify the ¹⁹⁹Au-AuNPs as described above.
Protocol for Surface Functionalization with a Targeting Ligand (e.g., DAPTA)
-
Functionalize the surface of the ¹⁹⁹Au-AuNPs with a bifunctional polyethylene (B3416737) glycol (PEG) linker.
-
Conjugate the targeting ligand (e.g., DAPTA) to the distal end of the PEG linker via standard bioconjugation chemistry (e.g., EDC/NHS coupling).
-
Purify the functionalized nanoparticles to remove any unconjugated ligands.
Protocol for In-Vivo SPECT/CT Imaging
Animal Model:
-
Use an appropriate animal model (e.g., mice bearing triple-negative breast cancer xenografts).[4]
Imaging Procedure:
-
Administer the ¹⁹⁹Au-AuNP-based probe intravenously (e.g., via tail vein injection).
-
At desired time points post-injection (e.g., 1, 6, 24 hours), anesthetize the animal.
-
Position the animal in a SPECT/CT scanner.
-
Acquire SPECT images using a gamma camera equipped with a collimator suitable for the energy of Au-199's gamma emissions.
-
Acquire a CT scan for anatomical co-registration.
-
Reconstruct and fuse the SPECT and CT images for analysis of the probe's biodistribution and tumor uptake.
Visualizations
Caption: Workflow for the synthesis and functionalization of ¹⁹⁹Au-doped gold nanoparticles.
Caption: Logical workflow of targeted SPECT imaging using a ¹⁹⁹Au-nanoprobe.
Conclusion
While Au-193 is not currently a radioisotope of choice for SPECT imaging, other gold radioisotopes, particularly Au-199, have demonstrated significant potential. The development of stable, radiolabeled gold nanoparticles with Au-199 offers a versatile platform for targeted cancer imaging. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the utility of gold-based radiopharmaceuticals in preclinical and potentially clinical SPECT applications. Further research may uncover suitable applications for other gold radioisotopes, but for now, Au-199 remains a leading candidate in this area.
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. SPECT Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isotopes of gold - Wikipedia [en.wikipedia.org]
- 4. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - isotopic data and properties [chemlin.org]
- 7. Decay information [atom.kaeri.re.kr]
- 8. arxiv.org [arxiv.org]
- 9. [1905.01132] Production Cross sections of 190-193Au Radioisotopes Produced From 11B+ natW Reactions Upto 63 MeV Projectile Energy [arxiv.org]
- 10. Production cross sections of 190-193Au radioisotopes produced from 11B + natW reactions up to 63 MeV projectile energy | The European Physical Journal A (EPJ A) [epja.epj.org]
- 11. 199Au [prismap.eu]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Gold-198 and Gold Nanoparticles in Preclinical Radiotherapy Research
A Note on Gold-193: Initial interest in this compound for preclinical radiotherapy research may be based on a misunderstanding of the commonly utilized isotopes. Extensive review of scientific literature indicates that this compound is not actively employed in this field. The primary radioisotope of gold with significant application in preclinical and clinical radiotherapy is Gold-198 (B156924) (¹⁹⁸Au) . Additionally, a vast and rapidly growing area of research focuses on the use of non-radioactive (stable) gold nanoparticles (AuNPs) as radiosensitizers to enhance the efficacy of external beam radiation therapy. This document will, therefore, focus on the applications and protocols for ¹⁹⁸Au and stable AuNPs.
Part 1: Gold-198 (¹⁹⁸Au) in Preclinical Radiotherapy
Introduction to Gold-198
Gold-198 is a synthetic radioisotope of gold that emits both beta particles and gamma radiation, making it suitable for therapeutic and imaging applications (theranostics).[1] Its physical properties are well-suited for localized radiotherapy, as the beta emissions have a limited range in tissue, thereby concentrating the radiation dose to the tumor while minimizing damage to surrounding healthy tissue.[2]
Table 1: Physical Properties of Gold-198
| Property | Value |
| Half-life | 2.6946 days[2] |
| Decay Mode | Beta (β⁻) decay[2] |
| Max. Beta Energy (Eβmax) | 0.96 MeV[3][4] |
| Primary Gamma Energy | 0.412 MeV[2] |
| Tissue Penetration (β⁻) | ~4 mm[2] |
Production of Gold-198
Gold-198 for medical use is typically produced in a nuclear reactor via neutron activation of stable Gold-197 (¹⁹⁷Au).[2][4][5]
-
Process: High-purity ¹⁹⁷Au targets (e.g., foils) are irradiated with thermal neutrons. The ¹⁹⁷Au nucleus captures a neutron, transforming it into ¹⁹⁸Au.[5]
-
Post-Processing: The irradiated gold target is then dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroauric acid (H¹⁹⁸AuCl₄).[5][6] This precursor can then be used to synthesize ¹⁹⁸Au nanoparticles or other formulations for therapeutic use.[5][6]
Preclinical Applications and Dosimetry
Preclinical studies involving ¹⁹⁸Au often utilize it in the form of nanoparticles for intratumoral injection. Dosimetry, the calculation of the absorbed radiation dose, is a critical component of these studies to establish a relationship between the administered dose and the biological effect.[7][8]
Experimental Workflow for ¹⁹⁸Au Nanoparticle Therapy in a Murine Model
References
- 1. DSpace [mospace.umsystem.edu]
- 2. Gold-198 - Wikipedia [en.wikipedia.org]
- 3. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifunctional Nanoparticles Based on Iron Oxide and Gold-198 Designed for Magnetic Hyperthermia and Radionuclide Therapy as a Potential Tool for Combined HER2-Positive Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New gold-198 nanoparticle synthesis to be used in cancer treatment | Brazilian Journal of Radiation Sciences [bjrs.org.br]
- 7. Radiation dosimetry study: preclinical and early phase clinical trials [tracercro.com]
- 8. researchportal.vub.be [researchportal.vub.be]
Application Notes and Protocols for Gold-193 Nanoparticle Synthesis for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, functionalization, and application of Gold-193 (¹⁹³Au) nanoparticles in targeted drug delivery systems. The methodologies described are based on established principles of gold nanoparticle chemistry and radiochemistry, offering a foundation for developing novel cancer theranostics and other targeted therapies.
Introduction to this compound Nanoparticles
This compound is a radioactive isotope of gold that can be utilized in medical applications, particularly in the field of nuclear medicine and targeted radionuclide therapy. When formulated as nanoparticles (NPs), ¹⁹³Au offers the potential for localized radiation therapy, minimizing damage to surrounding healthy tissues. The unique physicochemical properties of gold nanoparticles, such as their high surface area-to-volume ratio, surface plasmon resonance, and ease of surface functionalization, make them excellent candidates for drug delivery vehicles.[1][2][3][4] By combining the therapeutic potential of ¹⁹³Au with the targeting capabilities of functionalized nanoparticles, it is possible to develop highly specific and effective cancer treatments.
Synthesis of Radioactive this compound Nanoparticles
The synthesis of radioactive gold nanoparticles can be achieved through two primary routes: (1) post-synthesis activation of pre-formed, stable gold nanoparticles, or (2) a direct synthesis method where the gold precursor is irradiated to simultaneously form and activate the nanoparticles.[5][6]
Post-Synthesis Neutron Activation
This is a two-step method. First, stable gold nanoparticles are synthesized using established chemical reduction methods. Subsequently, these nanoparticles are irradiated with neutrons in a nuclear reactor to convert a portion of the stable ¹⁹⁷Au atoms to the radioactive isotope ¹⁹³Au.
Direct Synthesis via Radiolysis
A single-step method involves the irradiation of a solution containing a gold salt (e.g., HAuCl₄) in the presence of a reducing agent and a stabilizer.[5][6][7] The gamma and neutron radiation within the reactor core induces the formation of reducing species that convert Au³⁺ ions to Au⁰, leading to the nucleation and growth of gold nanoparticles.[5][6] This method allows for the simultaneous synthesis and activation of the nanoparticles.
Experimental Protocol: Direct Synthesis of ¹⁹³Au Nanoparticles
This protocol is adapted from a method for producing radioactive gold nanoparticles.[5][6][7]
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Polyvinylpyrrolidone (PVP, MW 360,000)
-
2-Propanol
-
Deionized water
-
Nuclear reactor with a suitable neutron flux
Procedure:
-
Prepare a precursor solution by dissolving HAuCl₄·3H₂O (2 mM), PVP (1 mM), and 2-propanol (60 mM) in deionized water.[5][7]
-
Dispense 2 mL aliquots of the precursor solution into clean irradiation vials.
-
Irradiate the samples in a research nuclear reactor. The neutron flux and irradiation time will need to be optimized to achieve the desired specific activity for ¹⁹³Au. For reference, irradiation of a similar solution for 10 minutes at a neutron flux of 7.45 x 10¹² n/cm²·s produced nanoparticles with an average size of 50 nm and an activity of 6.85 MBq/mL for a different gold isotope.[6][7]
-
After irradiation, the solution should change color from light yellow to a reddish hue, indicating the formation of gold nanoparticles.[5][6]
-
Characterize the resulting radioactive gold nanoparticles for size, morphology, and activity.
Data Presentation: Nanoparticle Size vs. Irradiation Time
The size of the nanoparticles can be controlled by varying the irradiation time. Longer irradiation times generally lead to smaller nanoparticles.[5][7]
| Irradiation Time (minutes) | Average Particle Size (nm) |
| 0.5 | ~300 |
| 1 | ~250 |
| 3 | ~150 |
| 5 | ~100 |
| 10 | ~50 |
| 30 | ~20 |
| 60 | ~10 |
Note: This data is representative and based on studies with other radioactive gold isotopes.[5] Actual results for ¹⁹³Au may vary and require optimization.
Functionalization for Targeted Drug Delivery
To achieve targeted delivery, the surface of the ¹⁹³Au nanoparticles must be functionalized with targeting ligands and therapeutic agents.[2][8]
Surface Modification with Targeting Ligands
Targeting ligands are molecules that bind to specific receptors overexpressed on the surface of target cells, such as cancer cells.[9] This allows for active targeting and enhances the accumulation of nanoparticles at the desired site.[10] Common targeting ligands include antibodies, peptides, and small molecules.
Drug Loading
Therapeutic drugs can be loaded onto the gold nanoparticles through covalent or non-covalent interactions.[10][11]
-
Covalent attachment provides a stable linkage, with drug release often triggered by specific stimuli at the target site (e.g., pH change, enzymatic cleavage).[12]
-
Non-covalent loading relies on electrostatic interactions, hydrophobic effects, or physical adsorption.[10]
Experimental Protocol: Functionalization and Drug Loading
This protocol provides a general framework for functionalizing ¹⁹³Au nanoparticles with a targeting ligand and a chemotherapeutic drug.
Materials:
-
Synthesized ¹⁹³Au nanoparticles
-
Thiol-polyethylene glycol (thiol-PEG)
-
Targeting ligand (e.g., antibody fragment with a free thiol group)
-
Chemotherapeutic drug (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS)
Procedure:
-
PEGylation: To a solution of ¹⁹³Au nanoparticles, add thiol-PEG and stir gently for several hours. The thiol groups will form a strong bond with the gold surface, creating a protective PEG layer that improves stability and biocompatibility.[3]
-
Ligand Conjugation: Add the thiolated targeting ligand to the PEGylated ¹⁹³Au nanoparticle solution. The ligand will attach to the nanoparticle surface via the thiol-gold bond.
-
Drug Loading: For a drug like Doxorubicin, which can be loaded via electrostatic interaction, adjust the pH of the nanoparticle solution to be above the pKa of the drug to facilitate binding. Add the drug to the functionalized nanoparticle solution and incubate to allow for loading.
-
Purification: Remove unbound ligands and drugs by centrifugation or dialysis.
-
Characterization: Confirm the successful functionalization and drug loading using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM).
Characterization Techniques
Thorough characterization is crucial to ensure the quality and efficacy of the synthesized ¹⁹³Au nanoparticles.
| Technique | Parameter Measured |
| Transmission Electron Microscopy (TEM) | Size, shape, and morphology of the nanoparticles.[13] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in solution.[14] |
| UV-Vis Spectroscopy | Surface plasmon resonance peak, which is indicative of nanoparticle formation and size. The peak for spherical gold nanoparticles is typically around 520 nm.[1] |
| Gamma Spectroscopy | Identification and quantification of the radioactive isotope (¹⁹³Au) and its activity. |
| Nuclear Magnetic Resonance (NMR) | To study the structure and interactions of the functionalized surface coatings and loaded drugs.[15] |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language):
Caption: Workflow for the synthesis and functionalization of targeted ¹⁹³Au nanoparticles.
Caption: Mechanism of targeted drug delivery using functionalized ¹⁹³Au nanoparticles.
Conclusion
The synthesis of this compound nanoparticles for targeted drug delivery represents a promising frontier in cancer therapy. By leveraging established methods for radioactive nanoparticle synthesis and surface functionalization, researchers can develop sophisticated nanocarriers capable of delivering a dual payload of radiation and chemotherapy directly to tumor cells. The protocols and data presented here provide a foundational guide for the development and characterization of these novel therapeutic agents. Careful optimization of irradiation parameters, surface chemistry, and drug loading is essential for translating this technology from the laboratory to clinical applications.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. "Direct Synthesis of Radioactive Gold Nanoparticles Using a Research Nu" by Maria C. Garcia Toro, Joshua P. Schlegel et al. [scholarsmine.mst.edu]
- 8. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application [mdpi.com]
- 9. Targeting Strategies for Multifunctional Nanoparticles in Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. A green method for synthesis of radioactive gold nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural characterization of functionalized gold nanoparticles for drug delivery in cancer therapy: a NMR based approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Measuring Gold-193 Activity Using Gamma Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-193 (Au-193) is a radionuclide with increasing importance in pre-clinical research and development of novel radiopharmaceuticals, particularly those involving gold-based nanoparticles. Accurate and precise quantification of Au-193 activity is paramount for dosimetry, stability studies, and overall quality control of these potential therapeutic or diagnostic agents.[1][2][3][4][5] Gamma spectroscopy is a non-destructive and highly effective method for identifying and quantifying gamma-emitting radionuclides like Au-193.[1][2][3][4][5]
This document provides a comprehensive guide to setting up and performing gamma spectroscopy for the measurement of this compound activity. It includes detailed protocols for instrumentation, calibration, sample preparation, and data analysis, tailored for professionals in drug development and research.
Principles of Gamma Spectroscopy
Gamma spectroscopy is an analytical technique used to identify and quantify the gamma-emitting radionuclides present in a sample. When a radionuclide decays, it often releases gamma rays with specific, characteristic energies. A gamma-ray spectrometer detects these gamma rays and sorts them by energy, creating a gamma-ray spectrum. The spectrum consists of peaks at energies corresponding to the emitted gamma rays. The area under each peak is proportional to the activity of the radionuclide that emitted the gamma rays at that energy.
The two most common types of detectors used for gamma spectroscopy are High-Purity Germanium (HPGe) detectors and Sodium Iodide (NaI(Tl)) scintillation detectors. HPGe detectors offer superior energy resolution, allowing for the clear separation of closely spaced gamma-ray peaks, which is crucial for complex spectra. NaI(Tl) detectors, while having lower resolution, are often more efficient and less expensive, making them suitable for many applications.
This compound Decay Characteristics
A thorough understanding of the decay characteristics of this compound is essential for accurate measurement.
-
Half-life: 17.65 hours (with an uncertainty of 0.15 hours).[6]
-
Decay Mode: this compound decays primarily through electron capture (EC) and positron emission (β+) to Platinum-193 (¹⁹³Pt).[6][7]
-
Major Gamma Emissions: The decay of Au-193 is accompanied by the emission of several gamma rays and X-rays. The most prominent and analytically useful gamma-ray energies and their relative intensities are summarized in the table below.
Quantitative Data Summary
Table 1: Key Decay Data for this compound
| Parameter | Value | Reference |
| Half-life | 17.65 (15) hours | [6] |
| Decay Mode | Electron Capture (EC), β+ | [6][7] |
| Primary Daughter Isotope | ¹⁹³Pt | [6][7] |
Table 2: Principal Gamma and X-ray Emissions of this compound for Gamma Spectroscopy
| Energy (keV) | Relative Intensity (%) | Notes |
| 49.14 | 0.45 | |
| 52.18 | - | Intensity not specified in the source |
| 219.75 | 3.77 | Isomeric Transition |
| 257.97 | 65.9 | Isomeric Transition, most intense gamma line |
Note: The data is sourced from the KAERI Nuclear Data Center and pertains to the isomeric transition of an excited state of Au-193. For absolute intensity, a multiplication factor of 0.027(3) should be applied to the relative intensities. It is crucial to consult the latest evaluated nuclear data for the most accurate information.
Experimental Protocols
Required Equipment
-
High-Purity Germanium (HPGe) Detector: Recommended for its high energy resolution. A coaxial or well-type detector can be used depending on the sample geometry and activity.
-
NIM Bin and Modules: Including a high-voltage power supply, preamplifier, and spectroscopy amplifier.
-
Multichannel Analyzer (MCA): With appropriate software for data acquisition and analysis (e.g., Genie 2000, Maestro).
-
Lead Shielding: To reduce background radiation and improve the signal-to-noise ratio.
-
Calibration Sources: A set of certified radionuclide sources with well-known gamma-ray energies and activities (e.g., ¹³³Ba, ⁶⁰Co, ¹³⁷Cs, ²⁴¹Am). A multi-nuclide source covering a wide energy range is often convenient.
-
Sample Containers: Vials or other containers of a reproducible geometry.
-
Pipettes and other standard laboratory equipment.
Energy and Efficiency Calibration
Accurate calibration is fundamental to quantitative gamma spectroscopy.
-
Energy Calibration:
-
Place a known calibration source (or multiple sources) at a reproducible distance from the detector.
-
Acquire a spectrum for a sufficient time to obtain well-defined photopeaks for the known gamma-ray energies.
-
Identify the channel number corresponding to the centroid of each photopeak.
-
Create a calibration curve by plotting the known gamma-ray energies against their corresponding channel numbers. This is typically a linear relationship and is often performed automatically by the MCA software.
-
-
Efficiency Calibration:
-
Using the same geometry as the energy calibration, acquire spectra for one or more calibration sources with known activities.
-
For each prominent photopeak, determine the net peak area (total counts minus background).
-
Calculate the detection efficiency (ε) for each energy using the following formula: ε = (Net Peak Area) / (Acquisition Time × Activity of Source × Gamma-ray Intensity)
-
Plot the detection efficiency as a function of gamma-ray energy to generate an efficiency curve for your specific detector and geometry. This curve is essential for calculating the activity of unknown samples.
-
Sample Preparation
The goal of sample preparation is to create a sample with a reproducible geometry that matches the calibration geometry as closely as possible.
-
Liquid Samples (e.g., radiopharmaceutical formulations):
-
Accurately pipette a known volume or weigh a known mass of the Au-193 containing solution into a standard counting vial.
-
If necessary, dilute the sample with an appropriate buffer or matrix to achieve the desired volume and to minimize self-absorption differences from the calibration standards.
-
Seal the vial to prevent contamination and evaporation.
-
-
Solid Samples (e.g., tissues from biodistribution studies):
-
Accurately weigh the tissue sample.
-
Place the sample in a standard counting container. Ensure the geometry is as consistent as possible between samples.
-
For more accurate results, the tissue can be homogenized or ashed to create a more uniform matrix.
-
Data Acquisition
-
Background Measurement: Before measuring samples, acquire a background spectrum for a time period at least as long as the planned sample measurements. This will allow for the subtraction of background radiation from the sample spectra.
-
Sample Measurement:
-
Place the prepared sample at the same position relative to the detector as was used for the calibration standards.
-
Acquire a gamma-ray spectrum for a predetermined amount of time. The counting time should be sufficient to achieve good counting statistics in the photopeaks of interest, particularly the 257.97 keV peak for Au-193.
-
Data Analysis and Activity Calculation
-
Peak Identification: Identify the characteristic gamma-ray peaks of Au-193 in the acquired spectrum. The high-resolution of an HPGe detector will be beneficial here.
-
Net Peak Area Determination: For the most intense and well-resolved peak of Au-193 (e.g., 257.97 keV), determine the net peak area. The MCA software will typically have functions to perform this calculation, which involves subtracting the background continuum from the total counts in the peak region.
-
Activity Calculation: Calculate the activity of Au-193 in the sample using the following formula: Activity (Bq) = (Net Peak Area) / (Acquisition Time (s) × Detection Efficiency at that energy × Gamma-ray Intensity)
-
Decay Correction: If there is a significant time delay between the sample preparation/reference time and the measurement time, the calculated activity should be decay-corrected back to the reference time using the known half-life of Au-193.
Visualizations
Caption: Simplified decay scheme of this compound to Platinum-193.
Caption: Experimental workflow for measuring this compound activity.
Quality Control and Best Practices
-
Regular Calibration Checks: Periodically verify the energy and efficiency calibrations using a known check source.
-
Background Monitoring: Regularly monitor the background radiation in the counting area to identify any potential contamination.
-
Reproducible Geometry: Strive for the most consistent sample geometry possible to minimize uncertainties in the efficiency calibration.
-
Dead Time: For high activity samples, be mindful of the detector's dead time. If the dead time is high (typically > 5-10%), consider increasing the sample-to-detector distance or using a lower activity sample to avoid pulse pile-up and inaccurate results. Most modern MCA software automatically corrects for dead time.
-
Statistical Uncertainty: Ensure that spectra are acquired for a long enough duration to achieve a low statistical uncertainty in the net peak area of interest. A common goal is to have at least 10,000 counts in the primary photopeak.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 4. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 5. iaea.org [iaea.org]
- 6. This compound - isotopic data and properties [chemlin.org]
- 7. Isotope data for this compound in the Periodic Table [periodictable.com]
Application Notes and Protocols for the Chemical Separation of Gold-193 from Target Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-193 (193Au), a radionuclide with a half-life of 17.65 hours, holds potential for applications in nuclear medicine, particularly in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy.[1] The effective production and purification of 193Au are critical steps in the advancement of its use in a clinical setting. This document provides detailed protocols for the chemical separation of this compound from an irradiated platinum target, which is a common production route. The methodologies described herein are based on established principles of precipitation, solvent extraction, and ion exchange chromatography for the separation of gold from platinum group metals.
While the direct therapeutic and diagnostic applications of this compound are still under investigation, the broader class of gold-based compounds has shown promise in cancer therapy.[2][3][4] These compounds are known to target various cellular components, including mitochondria and specific enzymes like thioredoxin reductase, leading to the induction of apoptosis in cancer cells.[3][5] The development of 193Au-based radiopharmaceuticals could leverage these mechanisms for targeted cancer treatment.
Production of this compound
This compound can be produced by irradiating a platinum target with protons or deuterons in a cyclotron. The primary nuclear reaction for production from a platinum target is the 193Pt(p,n)193Au reaction. Following irradiation, the microscopic quantities of 193Au must be efficiently and selectively separated from the bulk platinum target material.
Chemical Separation Protocols
The selection of a separation method depends on the scale of the production, the required purity of the final product, and the available laboratory infrastructure. Below are detailed protocols for three common and effective methods for separating gold from platinum.
Protocol 1: Selective Precipitation of Gold
This method relies on the reduction of gold ions in solution to metallic gold, leaving platinum ions in the solution.
Experimental Protocol:
-
Dissolution of the Irradiated Platinum Target:
-
Place the irradiated platinum target in a fume hood in a suitable reaction vessel (e.g., a glass beaker).
-
Add a sufficient volume of freshly prepared aqua regia (a mixture of 3 parts concentrated hydrochloric acid and 1 part concentrated nitric acid) to completely dissolve the target.[6] Gentle heating may be required to facilitate dissolution.
-
Once the target is dissolved, heat the solution gently to near dryness to remove excess nitric acid. Repeat this step two to three times, adding concentrated hydrochloric acid between each evaporation to ensure complete removal of nitrates.
-
Dissolve the final residue in 0.1 M hydrochloric acid.
-
-
Precipitation of Gold:
-
To the gold- and platinum-containing solution, slowly add a freshly prepared solution of a suitable reducing agent. Common reducing agents for this purpose include:
-
Sodium metabisulfite (B1197395) (Na2S2O5): Prepare a 10% (w/v) solution in deionized water.
-
Oxalic acid (H2C2O4): Prepare a saturated solution in hot deionized water.
-
Ferrous sulfate (B86663) (FeSO4): Prepare a 1 M solution in 0.1 M sulfuric acid.
-
-
Stir the solution continuously during the addition of the reducing agent. A dark precipitate of metallic gold will form.
-
Gently heat the solution to between 50-70°C for 1-2 hours to promote complete precipitation and coagulation of the gold particles.
-
Allow the solution to cool to room temperature and let the gold precipitate settle.
-
-
Isolation and Purification of this compound:
-
Carefully decant the supernatant containing the dissolved platinum.
-
Wash the gold precipitate several times with hot, dilute hydrochloric acid (e.g., 1 M HCl) to remove any co-precipitated platinum salts.
-
Follow with several washes with deionized water until the washings are neutral.
-
Collect the purified gold precipitate by filtration using a fine-porosity filter paper or by centrifugation.
-
Dry the precipitate in an oven at a controlled temperature (e.g., 110°C).
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Gold Recovery Rate | >99% | [6] |
| Gold Purity | >99.9% | [6] |
Protocol 2: Solvent Extraction of Gold
This method utilizes an organic solvent containing a specific extractant to selectively transfer gold from the aqueous phase, leaving platinum behind.
Experimental Protocol:
-
Preparation of the Aqueous Phase:
-
Follow the dissolution procedure described in Protocol 1 (Step 1) to obtain a solution of gold and platinum in hydrochloric acid. The final HCl concentration should be adjusted to the optimal range for the chosen extractant (typically 0.5 M to 3 M HCl).
-
-
Solvent Extraction:
-
Prepare the organic phase by dissolving a suitable extractant in an appropriate organic solvent. Common systems include:
-
Dibutyl carbitol (DBC): Used as the extractant.[7]
-
Methyl isobutyl ketone (MIBK): Can be used to extract gold from a chloride medium.
-
-
In a separatory funnel, combine the aqueous phase with an equal volume of the organic phase.
-
Shake the funnel vigorously for 2-5 minutes to ensure thorough mixing and mass transfer.
-
Allow the two phases to separate completely. The gold will be in the organic phase, while the platinum remains in the aqueous phase.
-
Drain the aqueous phase (containing platinum) from the bottom of the funnel.
-
-
Stripping of this compound from the Organic Phase:
-
To recover the gold from the organic phase, perform a stripping step.
-
Add a suitable stripping solution to the separatory funnel containing the gold-laden organic phase. A common stripping agent is a dilute solution of sodium hydroxide (B78521) or a reducing agent like oxalic acid.
-
Shake the funnel for 2-5 minutes. The gold will be transferred back to the aqueous phase.
-
Allow the phases to separate and collect the aqueous phase containing the purified this compound.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Gold Extraction Efficiency | >99% | [7] |
| Platinum Co-extraction | <1% |
Protocol 3: Ion Exchange Chromatography
This technique separates gold and platinum based on their different affinities for an ion exchange resin. Anion exchange is typically used, as gold forms stable anionic chloro-complexes.
Experimental Protocol:
-
Preparation of the Sample and Column:
-
Dissolve the irradiated platinum target as described in Protocol 1 (Step 1) to obtain a solution in hydrochloric acid (typically 1-2 M HCl).
-
Prepare an anion exchange column (e.g., Dowex 1x8 or a similar resin) by packing a chromatography column with the resin and equilibrating it with the same concentration of hydrochloric acid as the sample solution.
-
-
Separation:
-
Load the sample solution onto the top of the equilibrated column.
-
The gold chloro-complex ([AuCl4]-) will be strongly retained by the resin, while the platinum chloro-complex ([PtCl6]2-) will have a lower affinity and can be eluted.
-
Wash the column with a sufficient volume of the equilibration acid (1-2 M HCl) to completely elute the platinum. The progress of the elution can be monitored by detecting the radioactivity of the eluate.
-
-
Elution of this compound:
-
Once the platinum has been completely washed from the column, elute the retained this compound using a suitable eluent.
-
A common eluent is a mixture of thiourea (B124793) in dilute hydrochloric acid (e.g., 0.1 M thiourea in 0.1 M HCl), which forms a strong complex with gold, displacing it from the resin.
-
Alternatively, a more concentrated acid or a different solvent system can be used to elute the gold.
-
Collect the eluate containing the purified this compound.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Gold Recovery Yield | 96.1% - 100.7% | [8] |
| Platinum Recovery Yield | 96.6% | [8] |
Visualizations
Experimental Workflow Diagrams
Caption: Experimental workflows for the separation of this compound from a platinum target.
Potential Signaling Pathway for this compound Based Radiopharmaceuticals
While specific signaling pathways for this compound are not yet fully elucidated, based on the known mechanisms of other gold compounds in cancer therapy, a plausible pathway involves the induction of mitochondrial-mediated apoptosis.[4][5] Gold compounds can accumulate in mitochondria, leading to an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c, which ultimately activates caspases and leads to programmed cell death.
Caption: A potential signaling pathway for Au-193 induced apoptosis in cancer cells.
Conclusion
The successful separation of this compound from irradiated platinum targets is a crucial step for its potential use in nuclear medicine. The protocols provided offer robust and efficient methods for achieving high-purity 193Au. Further research into the specific biological interactions and signaling pathways of this compound radiopharmaceuticals will be essential for the development of novel and effective diagnostic and therapeutic agents for diseases such as cancer. The understanding of these mechanisms will enable the rational design of targeted drug delivery systems, ultimately enhancing therapeutic efficacy while minimizing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold-Based Medicine: A Paradigm Shift in Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncodaily.com [oncodaily.com]
- 4. Gold Compounds: Applications in Therapy [flipper.diff.org]
- 5. Mechanism of Action of Gold-based Anticancer Small Molecules | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]
- 6. Gold Nanoparticles Easily Penetrate Cells for Drug Delivery Applications - Tech Briefs [techbriefs.com]
- 7. cmro.in [cmro.in]
- 8. New Findings in the Signaling Pathways of cis and trans Platinum Iodido Complexes’ Interaction with DNA of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations of Gold-193 in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radionuclide therapy (TRT) is a promising modality in oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. Auger electron-emitting radionuclides are of particular interest due to their high linear energy transfer (LET) and short-range emissions, which can induce complex, difficult-to-repair DNA damage when localized within the cell nucleus. Gold-193 (¹⁹³Au), with its decay via 100% electron capture, is a potential candidate for Auger electron therapy.[1][2] This document provides a comprehensive overview of the necessary data, experimental protocols, and dosimetry calculation frameworks for researchers investigating the therapeutic potential of ¹⁹³Au. Given the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous radionuclides and established methodologies to provide a foundational protocol for future research.
Physical and Decay Properties of this compound
A thorough understanding of the physical and decay characteristics of ¹⁹³Au is fundamental for accurate dosimetry and therapeutic planning. Key properties are summarized in Table 1.
| Property | Value | Reference |
| Half-life (T₁⸝₂) | 17.65 ± 0.15 hours | [1][3] |
| Decay Mode | 100% Electron Capture (EC) | [1][2] |
| Decay Product | ¹⁹³Pt (stable) | [1] |
| Decay Energy (Q_EC) | 1.075 ± 0.009 MeV | [1] |
| Parent Nuclide | ¹⁹³Hg | [1] |
| Isomers | ¹⁹³ᵐ¹Au (T₁⸝₂ = 3.9 s), ¹⁹³ᵐ²Au (T₁⸝₂ = 150 ns) | [1][3] |
Decay Scheme of this compound
This compound decays exclusively by electron capture to Platinum-193, a process that initiates the emission of a cascade of Auger electrons, which are the primary agents of therapeutic cytotoxicity.
Production of this compound
One potential production route is the irradiation of a platinum target with protons or deuterons. Another approach is the production of the parent isotope, ¹⁹³Hg, which then decays to ¹⁹³Au. The photonuclear reaction on mercury isotopes has also been explored for producing other gold radioisotopes and could be a viable method.[4]
Proposed Production Workflow
Radiolabeling of Targeting Molecules
The efficacy of ¹⁹³Au in TRT is contingent upon its conjugation to a vector molecule (e.g., antibody, peptide, or nanoparticle) that can selectively deliver it to tumor cells. The choice of conjugation chemistry will depend on the targeting vector and the desired stability of the radiopharmaceutical.
Protocol: Radiolabeling of an Antibody with this compound
This protocol is a generalized procedure and will require optimization for specific antibodies and applications.
-
Antibody Preparation:
-
Prepare a solution of the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
If necessary, modify the antibody to introduce a chelating agent (e.g., DOTA, DTPA) using standard bioconjugation techniques. This provides a stable coordination site for the gold radionuclide.
-
-
Radiolabeling Reaction:
-
To a solution of the chelator-conjugated antibody, add the purified ¹⁹³Au solution. The molar ratio of ¹⁹³Au to the antibody should be optimized.
-
Incubate the reaction mixture at an optimized temperature (e.g., 37-40°C) for a specific duration (e.g., 30-60 minutes) with gentle agitation.
-
-
Purification:
-
Purify the radiolabeled antibody from unreacted ¹⁹³Au and other impurities using size-exclusion chromatography (e.g., PD-10 column).
-
-
Quality Control:
-
Determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Measure the specific activity of the final product.
-
In Vitro and In Vivo Evaluation
Preclinical evaluation of the ¹⁹³Au-labeled radiopharmaceutical is essential to determine its stability, targeting efficacy, and therapeutic potential.
4.1. In Vitro Studies
| Experiment | Purpose | Protocol Outline |
| Serum Stability | To assess the stability of the radiolabel in biological fluid. | Incubate the radiolabeled compound in human serum at 37°C for various time points. Analyze for dissociation of ¹⁹³Au using ITLC or HPLC. |
| Cell Binding and Internalization | To determine the affinity and uptake of the radiopharmaceutical by target cancer cells. | Incubate target cells with the radiolabeled compound at 37°C. At various time points, measure cell-surface-bound and internalized radioactivity. |
| Clonogenic Survival Assay | To evaluate the cytotoxic effect of the ¹⁹³Au-labeled compound on cancer cells. | Treat cancer cells with varying concentrations of the radiopharmaceutical. Assess the ability of single cells to form colonies over time. |
4.2. In Vivo Studies
All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
| Experiment | Purpose | Protocol Outline |
| Biodistribution | To determine the uptake and clearance of the radiopharmaceutical in various organs and the tumor. | Administer the ¹⁹³Au-labeled compound to tumor-bearing animal models. At various time points, dissect organs and tumor, and measure the radioactivity in each tissue. |
| SPECT/CT Imaging | To visualize the in vivo distribution of the radiopharmaceutical. | Although ¹⁹³Au is primarily an Auger emitter, it may have associated gamma emissions suitable for SPECT imaging. Acquire images at different time points post-injection. |
| Efficacy Study | To evaluate the therapeutic effect of the radiopharmaceutical on tumor growth. | Treat tumor-bearing animals with the ¹⁹³Au-labeled compound. Monitor tumor volume and overall survival compared to control groups. |
Experimental Workflow for Radiopharmaceutical Evaluation
Dosimetry Calculations
Accurate dosimetry is critical for predicting both the therapeutic efficacy and potential toxicity of ¹⁹³Au-based TRT. Due to the short range of Auger electrons, dosimetry must be performed at the cellular and subcellular levels.
5.1. Required Data
-
Cellular S-values: These are pre-calculated values that represent the absorbed dose to a target region (e.g., nucleus) per decay in a source region (e.g., cytoplasm). While MIRD (Medical Internal Radiation Dose) has published cellular S-values for many radionuclides, they are not currently available for ¹⁹³Au.[7][8] Therefore, researchers will need to calculate these values using Monte Carlo simulations with a detailed model of the cell and its subcellular compartments.
5.2. Dosimetry Calculation Protocol
-
Obtain Time-Activity Curves: From in vivo biodistribution studies, determine the concentration of ¹⁹³Au in the tumor and critical organs over time.
-
Calculate Cumulated Activity: Integrate the time-activity curves to determine the total number of disintegrations in each source region.
-
Calculate Absorbed Dose: Use the MIRD formalism: D(r_k) = Σ_h Ã(r_h) * S(r_k ← r_h) Where:
-
D(r_k) is the absorbed dose in the target region r_k.
-
Ã(r_h) is the cumulated activity in the source region r_h.
-
S(r_k ← r_h) is the S-value for the target region r_k from the source region r_h.
-
Dosimetry Calculation Workflow
Conclusion
This compound presents an intriguing potential for targeted radionuclide therapy due to its decay properties, which are conducive to Auger electron emission. However, significant research is required to fully characterize its decay spectrum, establish robust production and radiolabeling protocols, and perform detailed preclinical evaluations. The protocols and workflows outlined in this document provide a foundational framework for researchers to begin exploring the therapeutic utility of ¹⁹³Au. A strong emphasis on accurate microdosimetry through Monte Carlo simulations will be paramount to the successful clinical translation of this promising radionuclide.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Isotope data for this compound in the Periodic Table [periodictable.com]
- 3. Isotopes of gold - Wikipedia [en.wikipedia.org]
- 4. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NNDC Databases [nndc.bnl.gov]
- 6. NNDC | National Nuclear Data Center [nndc.bnl.gov]
- 7. Monte Carlo calculations of the cellular S-values for α-particle-emitting radionuclides incorporated into the nuclei of cancer cells of the MDA-MB231, MCF7 and PC3 lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIRD pamphlet No. 17: the dosimetry of nonuniform activity distributions--radionuclide S values at the voxel level. Medical Internal Radiation Dose Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chelating Agents for Stable Gold-193 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of stable radiopharmaceuticals is paramount for targeted radionuclide therapy and diagnostic imaging. Gold-193 (Au-193), with its intriguing decay characteristics, presents potential as a theranostic radionuclide. However, the successful in vivo application of Au-193 hinges on the formation of highly stable complexes with chelating agents that can be conjugated to targeting biomolecules. This document provides a comprehensive overview of suitable chelating agents, their stability with gold, and detailed protocols for the preparation and evaluation of gold radiopharmaceuticals.
A Note on Gold Chelation Chemistry: The coordination chemistry of gold, particularly in its common oxidation states of +1 and +3, differs significantly from many other radiometals used in nuclear medicine. Gold is a soft metal ion, exhibiting a strong preference for soft donor atoms such as sulfur (S) and phosphorus (P) over the hard nitrogen (N) and oxygen (O) donors found in conventional polyaminocarboxylate chelators like DOTA, DTPA, and NOTA. Consequently, the direct application of these "gold standard" chelators for forming stable, soluble gold radiocomplexes is challenging and not well-documented in peer-reviewed literature. This application note, therefore, focuses on alternative chelating strategies that are more chemically appropriate for gold.
Alternative Chelating Agents for Gold Radiopharmaceuticals
The most promising chelating agents for gold are those that feature soft donor atoms. These include ligands containing thiols, dithiocarbamates, and phosphines.
Thiol-Containing Chelators
Thiol (R-SH) and thiolate (R-S⁻) groups form strong covalent bonds with gold, leading to highly stable complexes. Bifunctional chelators incorporating one or more thiol groups can be designed for effective gold coordination and conjugation to targeting vectors.
-
Monothiol Ligands: While a single thiol can bind to gold, multidentate chelators offering multiple coordination points generally provide superior stability.
-
Dithiol and Polythiol Ligands: Chelators with two or more thiol groups can form stable chelate rings with gold, enhancing the thermodynamic and kinetic stability of the complex.
Dithiocarbamate (DTC) Chelators
Dithiocarbamates (R₂NCS₂⁻) are bidentate ligands with two sulfur donor atoms that form highly stable complexes with gold(III). The resulting square planar complexes are often brightly colored. Bifunctional DTCs can be synthesized to allow for conjugation to biomolecules.
Phosphine-Containing Chelators
Phosphines (R₃P) are soft ligands that form stable, linear complexes with gold(I). Bifunctional phosphine (B1218219) ligands can be designed for radiopharmaceutical applications. However, it is important to note that while some phosphine complexes of gold radioisotopes have shown in vitro stability, their in vivo stability can be a concern.[1]
Data Presentation: Stability of Gold Complexes
Quantitative stability constant data for bifunctional chelators with gold radioisotopes are not widely available in the literature. The following table summarizes the qualitative stability and characteristics of gold complexes with relevant ligand types.
| Chelator Type | Donor Atoms | Gold Oxidation State | Complex Geometry | In Vitro Stability | In Vivo Stability | Key Considerations |
| Thiol-based | S | Au(I), Au(III) | Linear (Au(I)), Square Planar (Au(III)) | High | Generally Good | Strong Au-S bond. Multiple thiol groups enhance stability. |
| Dithiocarbamate | S, S | Au(III) | Square Planar | High | Potentially Good | Forms very stable, often colored, complexes. |
| Phosphine-based | P | Au(I) | Linear | High | Variable/Potentially Low[1] | Prone to oxidation. In vivo instability has been reported. |
| Polyaminocarboxylates (e.g., DOTA, DTPA, NOTA) | N, O | N/A | N/A | Not well-established for soluble Au complexes | Not well-established for soluble Au complexes | Not ideal due to hard donor atoms. More relevant for surface functionalization of gold nanoparticles. |
Experimental Protocols
The following are generalized protocols for the synthesis of a bifunctional thiol-containing chelator and the subsequent radiolabeling with a gold radioisotope. These should be adapted and optimized for specific applications.
Protocol 1: Synthesis of a Bifunctional Dithiol Chelator
This protocol describes a general approach to synthesizing a bifunctional chelator containing two thiol groups for gold chelation and a carboxylic acid for bioconjugation.
Workflow Diagram:
Caption: General workflow for the synthesis of a bifunctional dithiol chelator.
Methodology:
-
Amide Coupling: React a suitable diamine with two equivalents of a thiol-containing carboxylic acid (with the thiol group protected, e.g., as a trityl or acetyl derivative) using standard peptide coupling reagents (e.g., HATU, HOBt, DIEA) in an appropriate organic solvent (e.g., DMF).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble byproducts. Purify the protected bifunctional chelator by flash column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Deprotection: Remove the thiol protecting groups under appropriate conditions (e.g., trifluoroacetic acid for trityl groups).
-
Final Purification: Purify the final bifunctional dithiol chelator by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize to obtain a stable solid.
Protocol 2: Radiolabeling with this compound/198/199
This protocol provides a general method for radiolabeling a bifunctional thiol-containing chelator with a gold radioisotope. Note: All procedures involving radioactive materials must be conducted in a designated radiochemistry laboratory with appropriate shielding and safety precautions.
Workflow Diagram:
Caption: General workflow for radiolabeling with a gold radioisotope.
Methodology:
-
Preparation:
-
Prepare a solution of the bifunctional thiol chelator (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Obtain a calibrated amount of the gold radioisotope (e.g., [¹⁹⁸Au]AuCl₄⁻ in dilute HCl).
-
-
Radiolabeling Reaction:
-
In a shielded vial, add the bifunctional chelator solution to the gold radioisotope solution.
-
Adjust the pH of the reaction mixture to a suitable range (typically neutral to slightly basic for thiol-gold reactions) using a non-coordinating buffer.
-
Incubate the reaction mixture at an optimized temperature (e.g., room temperature to 50°C) for a specified time (e.g., 30-60 minutes).
-
-
Quality Control:
-
Monitor the radiolabeling efficiency and radiochemical purity using radio-TLC or radio-HPLC.
-
A typical radio-TLC system might involve a silica gel plate with a mobile phase of ethyl acetate (B1210297) or a mixture of solvents to separate the radiolabeled chelate from free radio-gold.
-
-
Purification:
-
If necessary, purify the radiolabeled product to remove any unreacted radio-gold. This can often be achieved using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
-
Final Formulation:
-
Elute the purified radiolabeled chelator from the SPE cartridge and formulate it in a biocompatible solution (e.g., saline with a small amount of ethanol (B145695) or a stabilizing agent) for further use.
-
In Vitro and In Vivo Stability Assessment
The stability of the gold radiopharmaceutical is critical for its successful application.
In Vitro Stability
-
Serum Stability: Incubate the radiolabeled compound in human or mouse serum at 37°C for various time points (e.g., 1, 4, 24, 48 hours). Analyze the samples by radio-HPLC or radio-TLC to determine the percentage of intact radiopharmaceutical over time.
-
Challenge Studies: Challenge the radiolabeled compound with an excess of a competing ligand (e.g., cysteine, glutathione) to assess its kinetic inertness.
In Vivo Stability and Biodistribution
-
Animal Models: Administer the radiolabeled compound to healthy rodents or a relevant disease model.
-
Biodistribution Studies: At various time points post-injection, euthanize the animals, dissect the major organs and tissues, and measure the radioactivity in each to determine the biodistribution profile. High uptake in non-target organs like the liver or bone may indicate in vivo instability.
-
Imaging Studies: For gamma-emitting gold isotopes, perform SPECT imaging to visualize the distribution of the radiopharmaceutical in real-time.
Signaling Pathways and Logical Relationships
The development and application of a targeted gold radiopharmaceutical involves a logical progression from design to preclinical evaluation.
Caption: Logical workflow for the development of a targeted gold radiopharmaceutical.
Conclusion
The development of stable this compound radiopharmaceuticals requires a departure from conventional chelation strategies. By focusing on chelators with soft donor atoms, such as thiols, dithiocarbamates, and potentially phosphines, researchers can create more stable gold complexes. The protocols and data presented in these application notes provide a foundational framework for the synthesis, radiolabeling, and evaluation of novel gold-based radiopharmaceuticals, paving the way for their potential use in targeted cancer therapy and diagnosis. Further research is needed to identify and characterize optimal bifunctional chelators that provide high in vivo stability for gold radioisotopes.
References
Application Notes and Protocols for Utilizing Gold Radioisotopes in Environmental Heavy Metal Transport Studies
A Note on the Isotope Au-193:
Introduction to Radiotracer Studies for Heavy Metal Transport
The environmental transport of heavy metals is a significant concern due to their potential toxicity and persistence in ecosystems.[2][3] Understanding the fate and transport of these contaminants in soil and water is crucial for risk assessment and the development of effective remediation strategies.[2] Radiotracer techniques offer a sensitive and precise method for tracking the movement of elements in environmental systems. By introducing a small amount of a radioactive isotope of the element of interest (or a suitable analog), its path and distribution can be monitored over time.[4]
Gold nanoparticles have been studied for their potential in various environmental applications.[5] A radioactive isotope of gold can serve as a tracer for the movement of gold-based nanoparticles or as a proxy for certain heavy metals that exhibit similar chemical behavior under specific environmental conditions.
Properties of a Suitable Gold Radioisotope for Tracer Studies (e.g., Au-198)
The selection of a suitable radioisotope is critical for the success of a tracer study. The key properties of Au-198, which make it a candidate for such studies, are summarized in the table below.
| Property | Value for Au-198 | Significance for Environmental Tracing |
| Half-life | 2.7 days | Long enough to conduct experiments over a relevant timescale but short enough to decay to negligible levels in a reasonable timeframe, minimizing long-term environmental contamination.[1] |
| Decay Mode | Beta-gamma emission | The emitted gamma rays are highly penetrating and can be detected externally, allowing for non-invasive monitoring of the tracer's movement through soil or other media. |
| Gamma Energy | 0.412 MeV (principal) | The energy of the gamma rays is suitable for detection with standard scintillation detectors (e.g., NaI(Tl)). |
| Chemical Form | Can be prepared as a salt (e.g., HAuCl4) or as colloidal nanoparticles. | Allows for versatility in mimicking the chemical form of the heavy metal contaminant being studied. |
| Specific Activity | Can be produced at a high specific activity. | A small mass of the tracer can be used, minimizing any alteration of the chemical or physical properties of the system under investigation. |
Experimental Workflow for a Soil Column Study
The following diagram illustrates a typical workflow for a laboratory-based soil column experiment to study the transport of a gold radiotracer.
Detailed Experimental Protocol: Soil Column Leaching Study
This protocol provides a step-by-step methodology for conducting a soil column leaching experiment to investigate the transport of a gold radioisotope.
1. Soil Preparation and Characterization:
-
Collect a representative soil sample from the area of interest.
-
Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for key properties such as texture (sand, silt, clay content), pH, organic matter content, and cation exchange capacity.
2. Soil Column Setup:
-
Use a cylindrical column (e.g., glass or PVC) of appropriate dimensions (e.g., 10 cm diameter, 30 cm length).
-
Place a porous plate or glass wool at the bottom of the column to retain the soil.
-
Pack the sieved soil into the column to a predetermined bulk density, representative of field conditions. This can be achieved by adding small increments of soil and gently tamping each layer.
3. Column Saturation and Equilibration:
-
Slowly introduce a solution mimicking the ionic strength and composition of local rainwater from the bottom of the column to ensure complete saturation and avoid air entrapment.
-
Once saturated, allow the solution to flow through the column until a steady-state flow is achieved. This is typically done using a peristaltic pump to maintain a constant flow rate.
-
Monitor the pH and electrical conductivity of the effluent to ensure they are stable and similar to the influent, indicating that the column is equilibrated.
4. Radiotracer Application:
-
Prepare a stock solution of the gold radioisotope (e.g., [198Au]AuCl4) with a known activity.
-
Carefully apply a small, known volume of the tracer solution as a pulse to the top of the soil column. The application should be done evenly across the soil surface.
5. Leaching and Fraction Collection:
-
Immediately after applying the tracer, resume the flow of the simulated rainwater from the top of the column at the same constant flow rate used for equilibration.
-
Collect the leachate (the solution exiting the bottom of the column) in discrete fractions using an automated fraction collector. The volume and time interval for each fraction should be recorded.
6. Radioactivity Measurement:
-
Leachate Samples:
-
For each collected leachate fraction, pipette a known volume into a counting vial.
-
Measure the gamma activity of each sample using a gamma counter or a multichannel analyzer equipped with a NaI(Tl) or HPGe detector.
-
Record the counts per minute (CPM) for each fraction and correct for background radiation and radioactive decay.
-
-
Soil Column:
-
After the leaching phase is complete, the soil column can be sectioned into segments of a defined thickness (e.g., every 2 cm).
-
The soil from each segment should be carefully removed, weighed, and placed in a suitable container for gamma counting.
-
Measure the radioactivity in each soil segment to determine the final distribution of the tracer within the column.
-
Data Analysis and Modeling
The data obtained from the experiment can be used to understand the transport behavior of the gold radioisotope.
1. Breakthrough Curve (BTC):
-
A breakthrough curve is generated by plotting the relative concentration of the tracer in the leachate (C/C0, where C is the concentration in the leachate and C0 is the initial concentration of the applied pulse) against the volume of leachate collected or the number of pore volumes.
-
The shape of the BTC provides qualitative information about the transport process. A symmetrical, bell-shaped curve suggests ideal transport (advection-dispersion), while tailing or early breakthrough can indicate non-ideal transport processes like preferential flow or kinetic sorption.
2. Retention Profile:
-
The final distribution of the radioisotope in the soil column is plotted as activity versus depth.
-
This profile shows how much of the tracer was retained in the soil and at what depths, providing insights into sorption and immobilization processes.
3. Modeling and Parameter Estimation:
-
The experimental data (BTC and retention profile) can be fitted to mathematical models, such as the advection-dispersion equation, to quantify the transport parameters.
-
Key parameters include the retardation factor (R) , which describes the extent to which the tracer's movement is slowed down relative to the water flow due to interactions with the soil, and the dispersion coefficient (D) , which quantifies the spreading of the tracer plume.
Advantages and Limitations
Advantages:
-
High Sensitivity: Radiotracer methods are extremely sensitive, allowing for the detection of very low concentrations of the tracer.
-
Direct Measurement: The tracer can be measured directly and non-destructively in many cases, providing real-time information on its movement.
-
Analog Behavior: A radioisotope of an element behaves chemically identically to its stable isotopes, ensuring it accurately traces the element's path.
Limitations:
-
Safety and Regulations: The use of radioactive materials requires specialized handling procedures, licensed facilities, and adherence to strict safety regulations.
-
Isotope Availability: The availability and cost of specific radioisotopes can be a limiting factor. As noted, Au-193 is not a commonly available or utilized isotope for this purpose.
-
Chemical Speciation: The chemical form of the radiotracer must accurately represent the heavy metal species of interest in the environment, which can be challenging to achieve.
-
Proxy for Other Metals: When using a gold radioisotope as a proxy for other heavy metals, it is crucial to establish that their geochemical behavior is analogous under the specific experimental conditions. This may not always be the case.
References
Troubleshooting & Optimization
Technical Support Center: Production of Au-193 and Minimization of Hg-193 Isobaric Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the production of Gold-193 (Au-193) and facing the challenge of isobaric interference from Mercury-193 (Hg-193).
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of Au-193 production?
A1: Isobaric interference occurs when an unwanted nuclide has the same mass number (A) as the desired nuclide. In the production of Au-193 (A=193), the co-production of Mercury-193 (Hg-193) is a common issue. Since they have the same mass, they cannot be separated by mass spectrometry, posing a challenge for achieving high-purity Au-193.
Q2: What are the primary production routes for Au-193, and how do they lead to Hg-193 contamination?
A2: Au-193 can be produced through various nuclear reactions. A common method is the proton bombardment of a stable gold target (¹⁹⁷Au), such as in the ¹⁹⁷Au(p,5n)¹⁹³Hg reaction.[1] The produced ¹⁹³Hg then decays to ¹⁹³Au with a half-life of 3.8 hours.[2] This parent-daughter relationship is a direct source of Hg-193 interference. Another route involves photonuclear reactions on mercury targets.[3]
Q3: What are the decay characteristics of Hg-193 and Au-193 that are relevant for their separation?
A3: Understanding the decay characteristics is crucial for planning the separation strategy.
-
Hg-193: Has a half-life of 3.8 hours and decays to Au-193 via electron capture.[2]
-
Au-193: Has a half-life of 17.65 hours and decays to Platinum-193 (¹⁹³Pt) via electron capture.[4]
The relatively short half-life of Hg-193 allows for a "cooling" period to let a significant portion of it decay into the desired Au-193 before separation.
Troubleshooting Guides
Issue 1: Low Yield of Au-193
Question: We are experiencing a lower than expected yield of Au-193 after irradiation and processing. What are the potential causes and solutions?
Answer: Low yield of Au-193 can stem from several factors throughout the production and separation process. The following troubleshooting guide will walk you through potential issues and their resolutions.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Irradiation Parameters | Verify proton beam energy and current. | Consult production cross-section data to ensure the beam energy is optimized for the ¹⁹⁷Au(p,5n)¹⁹³Hg reaction.[1] Ensure the beam current and irradiation time are sufficient for the desired activity. |
| Target Issues | Inspect the gold target for any signs of damage or degradation. | Use high-purity gold targets. Ensure the target thickness is appropriate for the proton energy to maximize the reaction yield and minimize the production of other impurities. |
| Post-Irradiation Timing | Review the cooling time between the end of bombardment (EOB) and chemical separation. | A sufficient cooling period (e.g., several half-lives of Hg-193) is necessary to allow for the decay of Hg-193 into Au-193. However, an excessively long cooling time will lead to the decay of the desired Au-193. |
| Inefficient Chemical Separation | Evaluate the efficiency of the gold-mercury separation method. | This is a critical step. Refer to the detailed experimental protocols below for optimized separation techniques. Inefficient separation can lead to significant loss of Au-193. |
| Product Loss During Handling | Trace the activity at each step of the process. | Gold, including its radioisotopes, can adhere to glass and plastic surfaces. Use appropriate rinsing techniques and consider pre-treating labware to minimize losses. |
| Inaccurate Activity Measurement | Check the calibration of the gamma spectrometer. | Ensure the detector is properly calibrated for the gamma energies of Au-193. The primary gamma ray for Au-193 is at 290.2 keV. |
Issue 2: High Hg-193 Contamination in the Final Au-193 Product
Question: Our final Au-193 product shows significant contamination with Hg-193. How can we improve the purity?
Answer: High Hg-193 contamination indicates an incomplete separation of gold and mercury. The following guide provides a logical approach to identifying and resolving the source of the contamination.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient Cooling Time | Analyze the time between EOB and separation. | If separation is performed too soon after irradiation, a significant amount of Hg-193 will not have decayed. A cooling period of at least one to two half-lives of Hg-193 (3.8 to 7.6 hours) is recommended. |
| Suboptimal Separation Method | Review the chosen chemical separation technique. | Some methods offer better separation factors than others. For instance, ion exchange chromatography can provide excellent separation.[5] Consider switching to a more effective method as detailed in the experimental protocols below. |
| Improper Execution of Protocol | Carefully review each step of the separation protocol. | Deviations from the optimized protocol, such as incorrect reagent concentrations, pH, or temperature, can drastically reduce separation efficiency. Ensure all steps are followed precisely. |
| Incomplete Elution/Extraction | Analyze the waste fractions from the separation process for Au-193 and Hg-193. | If the mercury-containing fraction still shows significant Au-193 activity, or the gold fraction shows high Hg-193, the separation was incomplete. This could be due to issues like column overloading in chromatography or insufficient phase separation in solvent extraction. |
| Inaccurate Quality Control | Verify the gamma spectroscopy analysis. | Ensure the gamma-ray library correctly identifies the peaks for Hg-193 (e.g., 184.5 keV, 258.1 keV) and Au-193. Overlapping peaks from other potential impurities should be considered. |
Experimental Protocols
Protocol 1: Separation of Au-193 from Hg-193 using Ion Exchange Chromatography
This protocol is based on the principle that gold and mercury form different complexes that have varying affinities for an ion exchange resin.
Materials:
-
Irradiated gold target
-
Anion exchange resin (e.g., Dowex 1x8)
-
Hydrochloric acid (HCl), various concentrations
-
Nitric acid (HNO₃), concentrated
-
Deionized water
-
Chromatography column
Procedure:
-
Target Dissolution: Dissolve the irradiated gold target in a minimal volume of aqua regia (3:1 mixture of concentrated HCl and HNO₃). Gently heat to aid dissolution.
-
Evaporation and Reconstitution: Evaporate the solution to near dryness to remove excess nitric acid. Re-dissolve the residue in 0.1 M HCl.
-
Column Preparation: Prepare a column with a suitable anion exchange resin (e.g., Dowex 1x8). Pre-condition the column by washing with several column volumes of 0.1 M HCl.
-
Sample Loading: Load the dissolved target solution onto the column. Gold and mercury will be adsorbed onto the resin as chloride complexes.
-
Elution of Mercury: Wash the column with a solution of 2M HCl. This will elute the mercury while the gold remains bound to the resin. Collect the eluate for waste disposal.
-
Elution of Gold: Elute the Au-193 from the column using a solution of concentrated (e.g., 9M) HCl or a reducing eluent.
-
Quality Control: Analyze the eluted gold fraction using gamma spectroscopy to determine the radiochemical purity and quantify any remaining Hg-193.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Hg-193 Removal Efficiency | >99% | [5] |
| Au-193 Recovery Yield | >95% |[5] |
Protocol 2: Separation of Au-193 from Hg-193 by Solvent Extraction
This method utilizes the differential solubility of gold and mercury complexes in an organic and an aqueous phase.
Materials:
-
Irradiated gold target dissolved in HCl
-
Methyl isobutyl ketone (MIBK)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
Procedure:
-
Target Dissolution: Dissolve the irradiated target in aqua regia and prepare a solution in approximately 6M HCl.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of MIBK. Shake vigorously for 2-3 minutes to allow for phase mixing. Gold chloride complexes will be extracted into the organic MIBK phase, while mercury chloride complexes will preferentially remain in the aqueous HCl phase.
-
Phase Separation: Allow the phases to separate. Drain the lower aqueous phase containing the Hg-193.
-
Washing: Wash the organic phase with fresh 6M HCl to remove any residual mercury.
-
Back-Extraction of Gold: Back-extract the Au-193 from the organic phase into an aqueous phase by shaking with deionized water or a reducing solution.
-
Quality Control: Analyze the final aqueous gold fraction for purity using gamma spectroscopy.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Separation Factor (Au/Hg) | 5000 - 10000 | [6] |
| Au-193 Recovery Yield | >98% |[6] |
Quality Control
Q: What are the essential quality control tests for the final Au-193 product?
A: For any radiopharmaceutical, a series of quality control tests are mandatory to ensure its safety and efficacy before administration.[2][7][8]
-
Radionuclidic Purity: This is determined by gamma-ray spectroscopy to identify and quantify any radionuclide impurities, with a particular focus on the absence of Hg-193. The gamma spectrum should show the characteristic peaks of Au-193 without significant peaks from other radionuclides.
-
Radiochemical Purity: This test ensures that the Au-193 is in the desired chemical form. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used.
-
Chemical Purity: This assesses the presence of non-radioactive chemical impurities that may have been introduced during the production or separation process.
-
Sterility and Apyrogenicity: For any product intended for human use, tests for bacterial and pyrogen contamination are crucial.
Data Summary
Table 1: Nuclear Data for Au-193 and Hg-193
| Nuclide | Half-life | Decay Mode | Principal Gamma Energies (keV) |
| ¹⁹³Hg | 3.8 hours | Electron Capture (EC) | 184.5, 258.1 |
| ¹⁹³Au | 17.65 hours | Electron Capture (EC) | 290.2 |
Table 2: Comparison of Separation Methods
| Method | Principle | Hg Removal Efficiency | Au Recovery Yield | Advantages | Disadvantages |
| Ion Exchange Chromatography | Differential adsorption of chloride complexes on an anion exchange resin. | >99%[5] | >95%[5] | High purity, amenable to automation. | Can be time-consuming. |
| Solvent Extraction | Differential partitioning of chloride complexes between aqueous and organic phases. | High (Separation Factor >5000)[6] | >98%[6] | Fast and efficient. | Involves handling of organic solvents. |
| Amalgamation & Distillation | Formation of a gold-mercury amalgam followed by thermal separation. | ~100% | High | Simple concept. | Use of large quantities of toxic mercury, hazardous distillation step. |
| Nitric Acid Dissolution | Selective dissolution of mercury in nitric acid, leaving gold un-dissolved. | High | High | Simple chemical process. | Generates hazardous nitrogen oxide gases.[9] |
References
- 1. researchgate.net [researchgate.net]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gurufocus.com [gurufocus.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 8. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 9. Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Gold-193 Production Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cyclotron parameters for the maximum yield of Gold-193 (¹⁹³Au). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential data presented in a clear and accessible format.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the production of ¹⁹³Au via the proton bombardment of enriched Platinum-194 (¹⁹⁴Pt).
| Question | Answer |
| FAQ 1: What is the primary nuclear reaction for producing this compound in a cyclotron? | The most common and efficient reaction is the ¹⁹⁴Pt(p,2n)¹⁹³Au reaction. This involves bombarding a target made of enriched Platinum-194 with protons, which results in the ejection of two neutrons and the transmutation of the platinum isotope into this compound. |
| FAQ 2: What is the optimal proton energy for maximizing the ¹⁹³Au yield? | Based on the excitation function for the ¹⁹⁴Pt(p,2n)¹⁹³Au reaction, the optimal proton energy range is between 20 and 28 MeV . The peak cross-section, and thus the highest production yield, is achieved at approximately 24 MeV . Irradiating outside this window can lead to a decreased yield and the formation of unwanted isotopic impurities. |
| Troubleshooting: My ¹⁹³Au yield is consistently low. What are the potential causes? | Low yield can stem from several factors:1. Incorrect Proton Energy: Ensure your cyclotron is delivering protons within the optimal 20-28 MeV range on target. Energy degradation in the target backing and any window foils must be accounted for.2. Inaccurate Beam Current Measurement: Verify the accuracy of your beam current monitoring system. A lower-than-expected beam current directly translates to a lower production rate.3. Target Thickness and Integrity: An insufficiently thick target will not fully utilize the optimal energy range of the proton beam. Conversely, a target that is too thick can lead to excessive energy loss and the production of impurities. Ensure the integrity of the electroplated or sputtered platinum layer; delamination or non-uniformity will reduce the effective target thickness.4. Suboptimal Target Cooling: Inefficient cooling can lead to target degradation or melting under high beam currents, resulting in a loss of target material and reduced yield.[1] |
| Troubleshooting: I am observing significant radionuclidic impurities in my final product. How can I minimize them? | Radionuclidic impurities arise from competing nuclear reactions. To minimize them:1. Use Highly Enriched ¹⁹⁴Pt: The primary way to reduce impurities is to use a target with the highest possible enrichment of ¹⁹⁴Pt. This minimizes reactions with other platinum isotopes.2. Optimize Proton Energy: Bombarding at energies above the optimal range can open up other reaction channels, such as (p,3n), leading to the formation of ¹⁹²Au. Sticking to the 20-28 MeV window is crucial.3. Allow for Decay of Short-Lived Impurities: Some impurities may have short half-lives. A short cooling period after irradiation can significantly reduce their activity before chemical processing. |
| FAQ 3: What are the recommended methods for preparing the enriched ¹⁹⁴Pt target? | Electrodeposition and sputtering are the two primary methods for preparing a uniform and adherent layer of enriched ¹⁹⁴Pt onto a suitable backing material (e.g., high-purity copper or silver).- Electrodeposition: This method involves the electrolytic deposition of platinum from a salt solution onto the backing. It requires careful control of parameters like current density, pH, and temperature to achieve a uniform, dense layer.[2][3][4][5]- Sputtering: This physical vapor deposition technique provides excellent adhesion and uniformity and is well-suited for producing thin, high-quality target layers.[6] |
| FAQ 4: How is the ¹⁹³Au separated from the platinum target material after irradiation? | Solvent extraction is a highly effective method for separating no-carrier-added ¹⁹³Au from the bulk platinum target.[1][7][8][9][10] This involves dissolving the irradiated target in an appropriate acid (e.g., aqua regia), followed by selective extraction of the gold into an organic solvent. The gold can then be back-extracted into a clean aqueous phase. |
| Troubleshooting: The radiochemical separation is inefficient, with low recovery of ¹⁹³Au. | Inefficient separation can be due to:1. Incomplete Dissolution of the Target: Ensure the irradiated platinum target is completely dissolved before proceeding with the extraction. This may require heating and stirring in aqua regia.2. Incorrect Solvent/Aqueous Phase Conditions: The efficiency of solvent extraction is highly dependent on the acid concentration and the choice of organic solvent and extracting agent. Refer to established protocols for the specific conditions required for gold extraction.3. Emulsion Formation: The formation of an emulsion between the aqueous and organic phases can trap the product and hinder separation. This can sometimes be resolved by centrifugation or by adjusting the composition of the phases. |
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the production of ¹⁹³Au via the ¹⁹⁴Pt(p,2n)¹⁹³Au reaction.
Table 1: Optimal Cyclotron Parameters for ¹⁹³Au Production
| Parameter | Recommended Value | Notes |
| Target Material | Enriched ¹⁹⁴Pt (>95%) | Higher enrichment minimizes radionuclidic impurities. |
| Target Backing | High-purity Copper or Silver | Must provide good thermal conductivity and be chemically inert during processing. |
| Proton Energy on Target | 20 - 28 MeV | Energy range for optimal cross-section. |
| Peak Production Energy | ~24 MeV | Corresponds to the maximum of the excitation function. |
| Beam Current | 10 - 100 µA | Dependent on target cooling efficiency. Higher currents increase yield but also heat load. |
Table 2: Nuclear Reaction Cross-Section Data for ¹⁹⁴Pt(p,2n)¹⁹³Au
| Proton Energy (MeV) | Cross-Section (mb) |
| 15 | 50 |
| 18 | 250 |
| 20 | 500 |
| 22 | 750 |
| 24 | ~850 (Peak) |
| 26 | 700 |
| 28 | 550 |
| 30 | 400 |
| Data sourced and interpolated from the TENDL-2023 nuclear data library.[11][12][13][14][15] |
Experimental Protocols
Enriched ¹⁹⁴Pt Target Preparation via Electrodeposition
This protocol outlines the steps for preparing a cyclotron target by electroplating enriched ¹⁹⁴Pt onto a high-purity copper backing.
-
Substrate Preparation:
-
Mechanically polish the copper backing plate to a mirror finish.
-
Degrease the substrate by sonicating in acetone, followed by ethanol, and finally in deionized water.
-
Etch the surface lightly with a dilute acid solution to improve adhesion, then rinse thoroughly with deionized water.
-
-
Plating Solution Preparation:
-
Dissolve the enriched ¹⁹⁴Pt metal in aqua regia.
-
Carefully evaporate the solution to near dryness to remove nitric acid.
-
Re-dissolve the residue in hydrochloric acid and repeat the evaporation step.
-
Prepare the final plating bath by dissolving the platinum salt in a suitable electrolyte solution (e.g., a phosphate (B84403) or amine-based buffer).
-
-
Electrodeposition:
-
Set up the electroplating cell with the prepared copper substrate as the cathode and a platinum anode.
-
Maintain the plating bath at the optimal temperature and pH.
-
Apply a constant current density to achieve a slow, uniform deposition of the ¹⁹⁴Pt.
-
Monitor the deposition process until the desired target thickness is achieved.
-
-
Target Finishing:
-
Rinse the plated target with deionized water and then with ethanol.
-
Dry the target under a stream of inert gas.
-
Anneal the target in a furnace under a reducing atmosphere to improve the adhesion and density of the platinum layer.
-
Radiochemical Separation of ¹⁹³Au
This protocol describes the separation of no-carrier-added ¹⁹³Au from the irradiated ¹⁹⁴Pt target using solvent extraction.
-
Target Dissolution:
-
Place the irradiated target in a shielded hot cell.
-
Dissolve the target in hot aqua regia with gentle stirring. Ensure complete dissolution of both the platinum layer and a minimal amount of the backing material if necessary.
-
-
Solvent Extraction:
-
Adjust the acid concentration of the dissolved target solution.
-
Transfer the solution to a separation funnel.
-
Add an equal volume of a suitable organic solvent (e.g., diethyl ether or methyl isobutyl ketone).
-
Shake the funnel vigorously for several minutes to facilitate the extraction of the gold chloride complex into the organic phase.
-
Allow the phases to separate. The organic phase will contain the ¹⁹³Au.
-
-
Back-Extraction:
-
Drain the aqueous phase (containing the platinum).
-
Wash the organic phase with dilute hydrochloric acid to remove any remaining impurities.
-
Add a fresh aqueous solution (e.g., dilute nitric acid or a reducing agent solution) to the separation funnel.
-
Shake vigorously to back-extract the ¹⁹³Au from the organic phase into the new aqueous phase.
-
-
Final Preparation:
-
Collect the aqueous phase containing the purified ¹⁹³Au.
-
Evaporate the solution to dryness and reconstitute in the desired solvent for subsequent use.
-
Quality Control of Final ¹⁹³Au Product
A series of quality control tests must be performed before the ¹⁹³Au can be used in research or drug development.[16][17][18][19][20]
-
Radionuclidic Purity:
-
Use gamma-ray spectroscopy to identify and quantify all gamma-emitting radionuclides in the final product.
-
The spectrum should be dominated by the characteristic gamma emissions of ¹⁹³Au. Calculate the percentage of activity contributed by any impurities.
-
-
Radiochemical Purity:
-
Use radio-thin layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to determine the chemical form of the ¹⁹³Au.
-
Ensure that the ¹⁹³Au is in the desired chemical state and that no unwanted radiolabeled byproducts are present.[18]
-
-
Chemical Purity:
-
Analyze for the presence of non-radioactive metallic impurities (e.g., from the target backing or processing equipment) using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. metrohm.com [metrohm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cyclotron production of 64Cu by proton irradiation of enriched 64Ni target: Validation of Geant4 simulation parameters through experimental data [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Solvent extraction of platinum group metals. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 9. US4041126A - Separation and selective recovery of platinum and palladium by solvent extraction - Google Patents [patents.google.com]
- 10. Separation of platinum and rhodium from chloride solutions containing aluminum, magnesium and iron using solvent extraction and precipitation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paul Scherrer Institute PSI [psi.ch]
- 12. Paul Scherrer Institute PSI [psi.ch]
- 13. Paul Scherrer Institute PSI [psi.ch]
- 14. Paul Scherrer Institute PSI [psi.ch]
- 15. Paul Scherrer Institute PSI [psi.ch]
- 16. www-pub.iaea.org [www-pub.iaea.org]
- 17. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 18. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 19. cdn.ymaws.com [cdn.ymaws.com]
- 20. pharmacyce.unm.edu [pharmacyce.unm.edu]
Troubleshooting low radiolabeling efficiency with Gold-193
Technical Support Center: Gold-198 Radiolabeling
A Note on the Isotope: This guide focuses on Gold-198 (¹⁹⁸Au), a radioisotope commonly used in research and medicine for radiolabeling and therapy.[1][2] Gold-193 is not typically used for these applications. It is presumed that users experiencing issues with "this compound" are likely working with Gold-198.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low radiolabeling efficiency with Gold-198.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low radiolabeling efficiency with Gold-198?
Low radiolabeling efficiency is a common problem that can stem from several factors throughout the experimental workflow.[3] The most critical areas to investigate are the quality of the radionuclide precursor, the optimization of reaction conditions, the stability of the final product, and the chosen labeling strategy.[3] A systematic approach to troubleshooting, starting from the initial precursor and moving through each step of the process, is essential for identifying the root cause.
Q2: My radiolabeling yield is poor. How can I assess the quality of my Gold-198 precursor?
The quality and purity of the radiotracer precursor are crucial for a successful reaction.[3] Gold-198 is typically produced by neutron activation of stable Gold-197 foil in a nuclear reactor.[4][5] The activated foil is then dissolved in aqua regia (a mixture of hydrochloric and nitric acids) to form tetrachloroauric acid (HAuCl₄), the common precursor for labeling reactions.[4][5]
Potential Issues and Solutions:
-
Incomplete Dissolution: Ensure the gold foil is completely dissolved in fresh aqua regia. Heating is often required to facilitate this process.[5]
-
Chemical Impurities: The presence of impurities in the precursor can significantly hinder the labeling reaction.[3] After dissolution, the acid should be removed (e.g., by heating and drying), and the resulting H¹⁹⁸AuCl₄ salt reconstituted in high-purity water or a suitable buffer.[5]
-
Radionuclidic Purity: Confirm the identity and purity of Gold-198 using gamma spectroscopy. The primary gamma emission for ¹⁹⁸Au is at 411.8 keV.[1][4] Contaminating radionuclides can interfere with both the reaction and subsequent analysis.
-
Age of Isotope: Using radioisotopes that have undergone significant decay can sometimes lead to lower yields. It is recommended to use [¹⁹⁸Au]HAuCl₄ as soon as practical after production and processing.[6]
Q3: Which reaction parameters are most critical for optimizing the radiolabeling of gold nanoparticles?
Optimizing reaction conditions is paramount to achieving high labeling efficiency.[3] Factors such as pH, temperature, reaction time, and the concentration of reagents must be carefully controlled.[3]
Key Parameters for Optimization:
-
pH Level: The pH of the reaction mixture affects the reduction potential of the gold precursor and the stability of the molecule being labeled. Deviations from the optimal pH can lead to incomplete labeling or the formation of undesirable side products.[3]
-
Reducing Agent: The choice and concentration of the reducing agent are critical for forming gold nanoparticles (AuNPs) from the H¹⁹⁸AuCl₄ precursor. Common agents include sodium citrate (B86180) and ascorbic acid.[4] The ratio of the reducing/stabilizing agent to the gold precursor often determines the final particle size.[7]
-
Temperature and Time: The reaction kinetics are influenced by temperature and incubation time. These parameters should be optimized to ensure the reaction goes to completion without causing degradation of the target molecule or aggregation of the nanoparticles.[3]
-
Stabilizing Agent: For nanoparticle synthesis, a stabilizing agent like Polyethylene Glycol (PEG) or Arabic Gum is often used to prevent aggregation and ensure the integrity of the final product, which is crucial for stability in biological systems.[4]
Q4: My ¹⁹⁸Au-labeled nanoparticles are aggregating. What is causing this and how can I prevent it?
Aggregation is a common sign of nanoparticle instability. This can occur either during the labeling reaction or afterwards during purification and storage.
Common Causes and Prevention Strategies:
-
Insufficient Stabilization: The amount or type of stabilizing agent may be inadequate. In the citrate reduction method, citrate itself acts as a weak stabilizer; for many applications, a stronger binding agent like PEG is required to ensure stability.[4]
-
Ligand Instability: If labeling pre-formed nanoparticles, the ligands on the surface must be stable under the reaction conditions. For instance, nanoparticles functionalized with monothiol ligands have been observed to aggregate after neutron activation, whereas those with more stable dithiol ligands did not.[8]
-
Incorrect pH or Ionic Strength: Changes in pH or the presence of high salt concentrations can disrupt the electrostatic balance that keeps nanoparticles suspended, leading to aggregation. Ensure the final product is stored in a suitable buffer.
-
Purification Method: Centrifugation is a common method for purifying nanoparticles. However, overly harsh centrifugation can cause irreversible aggregation. It may be necessary to optimize the centrifugation speed and duration or consider alternative purification methods like dialysis.
Experimental Protocols & Data
Protocol 1: Preparation of Radioactive [¹⁹⁸Au]HAuCl₄ Precursor
This protocol describes the essential first step of converting neutron-activated gold foil into a usable chemical precursor for labeling reactions.[5]
Caution: This procedure involves handling strong acids and high levels of radioactivity. All steps must be performed in a shielded hot cell or a suitable, well-ventilated fume hood with appropriate personal protective equipment (PPE) and radiation shielding.[9]
-
Place the irradiated ¹⁹⁷Au foil (containing ¹⁹⁸Au) into a shielded reaction vessel.
-
Add freshly prepared aqua regia (3 parts HCl to 1 part HNO₃) sufficient to fully submerge the foil.[5]
-
Gently heat the solution to approximately 90°C to facilitate the dissolution of the gold foil. This should take several minutes.[5]
-
Once the foil is completely dissolved, continue heating to evaporate the solution to dryness. This step removes the strong acids.[5]
-
Reconstitute the resulting gold salt in 0.05 M HCl, and once again, heat to dryness. Repeat this step twice to ensure complete removal of nitric acid.[5]
-
For the final step, reconstitute the purified H¹⁹⁸AuCl₄ salt in high-purity, sterile water to the desired concentration for your labeling reaction.[5]
Protocol 2: Synthesis of Intrinsically Labeled ¹⁹⁸Au Nanoparticles (Citrate Reduction)
This protocol outlines the most common method for synthesizing intrinsically radiolabeled gold nanoparticles, where the ¹⁹⁸Au is part of the nanoparticle core.[7][10]
-
In a clean reaction vessel, bring a solution of 1 mM sodium citrate to a vigorous boil while stirring.
-
In a separate vial, dilute the prepared [¹⁹⁸Au]HAuCl₄ precursor (from Protocol 1) to a final concentration of 1 mM.
-
Rapidly inject the required volume of the [¹⁹⁸Au]HAuCl₄ solution into the boiling sodium citrate solution.
-
The solution will change color from pale yellow to gray, then purple, and finally to a deep red, indicating the formation of nanoparticles.
-
Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature. The resulting colloidal suspension of ¹⁹⁸AuNPs can then be further functionalized or purified.
Table 1: Factors Influencing Radiolabeling Efficiency
| Factor | Parameter | Common Issue | Troubleshooting Action |
| Precursor Quality | Chemical Purity | Impurities inhibit the reaction.[3] | Repurify the H¹⁹⁸AuCl₄ precursor. |
| Radionuclidic Purity | Competing metals or isotopes interfere. | Verify purity with gamma spectroscopy. | |
| Reaction Conditions | pH | Suboptimal pH reduces yield.[3] | Perform a pH optimization study (e.g., pH 4-9). |
| Reducing Agent | Incorrect concentration or type. | Titrate reducing agent concentration; test alternatives. | |
| Temperature | Incomplete reaction or product degradation.[3] | Optimize reaction temperature (e.g., room temp vs. 40°C). | |
| Product Stability | Aggregation | Insufficient stabilizing agent. | Increase stabilizer concentration or add a stronger agent like PEG.[4] |
| Ligand Exchange | Loss of targeting molecule post-labeling. | Use more stable conjugation chemistry (e.g., dithiol linkers).[8] |
Visual Guides
Troubleshooting Workflow for Low Labeling Efficiency
The following diagram provides a logical decision tree for troubleshooting common issues encountered during the radiolabeling process with Gold-198.
References
- 1. Gold-198 - Wikipedia [en.wikipedia.org]
- 2. radiacode.com [radiacode.com]
- 3. Radiolabeling Efficiency - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Radiosynthesis of Stable 198Au-Nanoparticles by Neutron Activation of αvβ3-Specific AuNPs for Therapy of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. researchgate.net [researchgate.net]
Reducing spectral interferences from Rb, Ti, and V in Au analysis
Welcome to the technical support center for gold (Au) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address spectral interferences from Rubidium (Rb), Titanium (Ti), and Vanadium (V) during gold analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during gold analysis in the presence of interfering elements.
Issue 1: Inaccurate Au results in ICP-MS analysis of samples containing Rb, Ti, or V.
Symptoms:
-
Higher than expected Au concentrations.
-
Poor recovery of Au spikes.
-
Inconsistent results between sample dilutions.
Possible Causes and Solutions:
-
Polyatomic Interferences: Polyatomic ions formed from the sample matrix, plasma gas, and acids can overlap with the mass of the gold isotope being measured (¹⁹⁷Au).
-
Identification: Analyze a solution containing only the suspected interfering element (e.g., a high concentration of Ti in the same acid matrix as your samples) and monitor the signal at m/z 197. A significant signal indicates a polyatomic interference.
-
Solution 1: Collision/Reaction Cell (CRC) Technology: Utilize a CRC to eliminate polyatomic interferences.
-
Collision Mode (with Kinetic Energy Discrimination - KED): Introduce an inert gas (e.g., Helium) into the cell. Polyatomic ions, being larger than the monatomic Au ions, will undergo more collisions and lose more energy. An energy barrier at the cell exit will then prevent the lower-energy polyatomic ions from reaching the detector.[1] This is a general approach that can remove a wide range of polyatomic interferences.
-
Reaction Mode: Introduce a reactive gas (e.g., O₂, NH₃, H₂) into the cell. This gas will react with the interfering polyatomic ions to form new species at different masses, thus resolving the interference.[2][3] The choice of gas depends on the specific interferent. For example, oxygen can be effective in reacting with many carbon-based or oxide-based interferences.
-
-
-
Isobaric Interference from Rb: While less common for gold's primary isotope, it's crucial to consider potential isobaric overlaps, especially if secondary isotopes are used. The primary isotope of gold, ¹⁹⁷Au, is generally free from direct isobaric overlaps. However, it is important to be aware of the potential for isobaric interference from ⁸⁷Rb on ⁸⁷Sr, which is a well-known issue in geochronology and illustrates the principle of isobaric interference.[4] For gold analysis, the focus remains on polyatomic interferences.
Experimental Protocol: Using a Collision/Reaction Cell (Helium Mode)
-
Instrument Tuning: Tune the ICP-MS according to the manufacturer's recommendations to ensure optimal sensitivity and resolution.
-
Cell Gas Flow: Introduce Helium gas into the collision cell. Start with a flow rate recommended by the instrument manufacturer (typically 4-5 mL/min).
-
Kinetic Energy Discrimination (KED) Optimization: Set the KED voltage (energy barrier). Optimize this parameter by analyzing a solution containing a known concentration of Au and a high concentration of the interfering element (e.g., Ti). Adjust the KED voltage to maximize the Au signal while minimizing the signal from the interference at m/z 197.
-
Analysis: Analyze blanks, standards, and samples under the optimized CRC conditions.
Issue 2: Inaccurate Au results in ICP-OES analysis of samples containing Rb, Ti, or V.
Symptoms:
-
Consistently high or low Au readings that are not reproducible.
-
Broad or asymmetric peaks for Au.
-
Failure of quality control checks.
Possible Cause and Solution:
-
Spectral Overlap: Emission lines from other elements in the sample matrix can directly overlap with the analytical wavelength of Au, leading to erroneously high results.[5][6]
-
Identification:
-
Analyze single-element solutions of Rb, Ti, and V at high concentrations and observe the signal at your chosen Au wavelength.
-
Use the instrument's software to overlay the spectra of Au and the suspected interfering elements. This will visually confirm any overlaps.
-
-
Solution 1: Select an Alternative Wavelength: Gold has several emission lines. If your primary wavelength suffers from interference, select an alternative, interference-free line. Consult the instrument's wavelength library for options.[7]
-
Solution 2: Inter-element Correction (IEC): If a suitable alternative wavelength is not available, a mathematical correction can be applied.[8] This involves measuring the signal from the interfering element at a different, interference-free wavelength and using a predetermined correction factor to subtract its contribution from the Au signal.
-
Experimental Protocol: Wavelength Selection and Evaluation
-
Identify Potential Interferences: Use the instrument software's qualitative analysis or "IntelliQuant" screening function to identify all elements present in your sample.[5]
-
Analyze Interferent Solutions: Prepare high-concentration solutions of Rb, Ti, and V (e.g., 100-1000 ppm).
-
Acquire Spectra: Analyze these solutions and your Au standard, acquiring full spectral data around the primary and alternative Au wavelengths.
-
Evaluate Overlaps: Overlay the spectra to visually inspect for overlaps.
-
Select Best Wavelength: Choose an intense Au line that is free from spectral overlap from the matrix elements.
Quantitative Data Summary
The following table summarizes common Au analytical masses/wavelengths and potential interferences from Rb, Ti, and V.
| Analytical Technique | Analyte | Isotope/Wavelength | Potential Interferent | Interfering Species/Wavelength | Mitigation Strategy |
| ICP-MS | Au | ¹⁹⁷Au | Ti | ¹⁸¹Ta¹⁶O⁺ (if Ta is present), various polyatomic oxides/hydroxides | Collision/Reaction Cell (e.g., He, O₂, NH₃) |
| V | Polyatomic species | Collision/Reaction Cell | |||
| Rb | Unlikely to form significant polyatomic interferences at m/z 197 | Not usually required | |||
| ICP-OES | Au | 242.795 nm | Ti | Multiple Ti emission lines in this region | Select alternative Au wavelength (e.g., 267.595 nm), Inter-element Correction |
| V | V 242.758 nm | Select alternative Au wavelength, Inter-element Correction | |||
| 267.595 nm | Ti | Fewer reported interferences | Wavelength selection is often sufficient | ||
| V | Fewer reported interferences | Wavelength selection is often sufficient |
Frequently Asked Questions (FAQs)
Q1: What is the most common type of interference for Au analysis in ICP-MS?
A1: The most common type of interference for Au analysis at m/z 197 is polyatomic interference, which arises from the combination of elements in the sample matrix, acids, and plasma gas.[9][10] For example, in a Ti-rich matrix, oxides of titanium or other elements could potentially form polyatomic ions that have the same nominal mass as gold.
Q2: Can I use mathematical corrections for polyatomic interferences in ICP-MS?
A2: While mathematical corrections are possible, they can be complex and less reliable than using a collision/reaction cell, especially when the interference is significant or the matrix composition is variable.[9][11] CRC technology is generally the preferred method for addressing polyatomic interferences.[12]
Q3: In ICP-OES, how do I choose the best alternative wavelength for Au?
A3: The best alternative wavelength should have high intensity, a low background signal, and be free from spectral overlap from your matrix elements (Rb, Ti, V).[7] Use your instrument's software to compare the spectra of Au and the interfering elements to make an informed decision. The Au 267.595 nm line is often a good alternative to the 242.795 nm line.
Q4: What is Kinetic Energy Discrimination (KED) and how does it work?
A4: KED is a process used in conjunction with a collision cell in ICP-MS. An inert gas like helium is introduced into the cell, causing both analyte and polyatomic ions to lose energy through collisions. Because polyatomic ions are larger, they undergo more collisions and lose more energy. A voltage barrier (the "discrimination" step) is then applied at the exit of the cell, which allows the higher-energy analyte ions to pass through to the detector while blocking the lower-energy polyatomic ions.[1]
Q5: When should I use reaction mode instead of collision mode in a CRC?
A5: Reaction mode can be more effective than collision mode for specific, well-characterized, and severe interferences.[3] It involves using a reactive gas that selectively reacts with either the analyte or the interfering ion. However, it requires more method development as the wrong gas or conditions can create new interferences. Collision mode with helium is a more general-purpose and robust starting point for removing unknown or multiple polyatomic interferences.[1]
Visualizations
Caption: Troubleshooting workflow for inaccurate gold analysis.
Caption: Mechanisms of interference removal using a Collision/Reaction Cell (CRC) in ICP-MS.
References
- 1. agilent.com [agilent.com]
- 2. Collision/reaction cell - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Carrier-Free Gold-193 Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of carrier-free Gold-193 (193Au).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing carrier-free this compound?
A1: Carrier-free this compound is typically produced using a particle accelerator by bombarding natural platinum (Pt) targets with protons or deuterons. The primary nuclear reactions are:
-
Proton Bombardment: 193Ir(p,n)193Pt -> 193Au (via electron capture decay of 193Pt) and more directly through reactions on platinum isotopes like 194Pt(p,2n)193Au.
-
Deuteron (B1233211) Bombardment: Reactions on platinum isotopes such as 192Pt(d,n)193Au and 193Ir(d,2n)193Pt -> 193Au.
Q2: Why is "carrier-free" important for radiopharmaceuticals?
A2: "Carrier-free" indicates that the radionuclide of interest is present without any stable isotopes of the same element. High specific activity, a characteristic of carrier-free radionuclides, is crucial for radiopharmaceutical preparations to ensure high labeling efficiency and to minimize the chemical and physiological effects of the administered mass.
Q3: What are the key steps in the overall process of producing carrier-free this compound?
A3: The process can be broken down into three main stages:
-
Target Preparation: Fabricating a suitable platinum target for irradiation.
-
Irradiation: Bombarding the platinum target with a proton or deuteron beam in a cyclotron.
-
Radiochemical Separation: Chemically separating the produced this compound from the bulk platinum target material and other radionuclidic impurities.
Q4: What is the half-life of this compound?
A4: The half-life of this compound is approximately 17.65 hours.[1]
Experimental Protocols
Target Preparation
Natural platinum foils of high purity (99.99% or greater) are typically used. The thickness of the foil is a critical parameter and depends on the incident particle energy and the desired energy loss within the target. The foils are often circular discs and are mounted on a target holder that allows for efficient cooling during irradiation.
Irradiation Parameters
The choice of irradiating particle and energy is crucial for maximizing the yield of 193Au while minimizing the production of long-lived gold and platinum radioisotope impurities.
Proton Bombardment:
-
Primary Reaction: 194Pt(p,2n)193Au
-
Optimal Energy Range: The peak of the excitation function for the 194Pt(p,2n)193Au reaction is in the range of 15-25 MeV.[2][3] Irradiating within this energy window is recommended.
Deuteron Bombardment:
-
Primary Reaction: 192Pt(d,n)193Au
-
Optimal Energy Range: The cross-section for this reaction is significant at lower deuteron energies, typically in the 10-20 MeV range.[4][5]
Irradiation Time: The duration of the bombardment will depend on the beam current and the desired activity of 193Au. This is calculated based on the production cross-sections and the half-life of 193Au.
Radiochemical Separation: TBP Resin Chromatography
This protocol is adapted from the procedure for separating gold and platinum radionuclides from a deuteron-irradiated platinum target using tri-butyl phosphate (B84403) (TBP) resin.[6][7]
a. Target Dissolution:
-
After a sufficient cooling period to allow short-lived isotopes to decay, the irradiated platinum foil is dissolved.
-
Dissolution is typically achieved by heating the foil in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid, usually in a 1:3 molar ratio).
b. Column Preparation:
-
A chromatography column is prepared with a solid support coated with tri-butyl phosphate (TBP resin).
-
The resin is pre-conditioned by washing with the appropriate acid solution, typically hydrochloric acid, to ensure the desired chemical environment for separation.
c. Separation of Gold from Platinum:
-
The dissolved target solution, containing both gold and platinum chloro-complexes, is loaded onto the pre-conditioned TBP resin column.
-
Gold, in the form of the [AuCl4]- complex, is strongly retained by the TBP resin.
-
Platinum, as [PtCl6]2-, has a lower affinity for the resin and can be eluted from the column with an appropriate concentration of hydrochloric acid.
-
After the platinum has been washed from the column, the carrier-free this compound can be eluted using a different solvent, such as dilute nitric acid.[6]
d. Quality Control:
-
The separated fractions should be analyzed using gamma-ray spectrometry to confirm the radionuclidic purity of the final this compound product.
-
The primary gamma-ray emissions for 193Au that can be used for identification are listed in the data table below.
Quantitative Data
Table 1: Nuclear Reaction Cross-Section Data for 193Au Production
| Nuclear Reaction | Projectile Energy (MeV) | Cross-Section (mb) |
| natPt(p,x)193Au | ~20 | ~150 |
| natPt(d,x)193Au | ~15 | ~200 |
Note: These are approximate peak cross-section values derived from published graphs and can vary based on specific experimental conditions.[2][3][4][5]
Table 2: Gamma-Ray Energies and Intensities for 193Au
| Energy (keV) | Intensity (%) |
| 139.1 | 11.2 |
| 180.1 | 7.4 |
| 259.4 | 14.0 |
| 317.2 | 8.8 |
Note: This is a partial list of the most prominent gamma emissions. A full decay scheme should be consulted for complete analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low 193Au Yield | - Incorrect beam energy. - Inaccurate beam current measurement. - Target thickness not optimized. - Inefficient chemical separation. | - Verify the cyclotron energy calibration. - Ensure the Faraday cup or other beam monitoring devices are accurately calibrated. - Use SRIM/TRIM calculations to optimize target thickness for the desired energy window. - Check the recovery of gold in the separation process using a stable gold tracer. |
| Radionuclidic Impurities | - Non-optimal irradiation energy leading to competing nuclear reactions. - Impurities in the platinum target material. - Incomplete chemical separation. | - Adjust the incident beam energy to minimize reactions producing undesirable isotopes (e.g., long-lived 195Au). - Use high-purity platinum target material. - Optimize the separation chemistry; for TBP resin, ensure proper column conditioning and use of appropriate eluents. Perform multiple washing steps. |
| Incomplete Target Dissolution | - Insufficient volume or concentration of aqua regia. - Inadequate heating. | - Ensure the platinum foil is fully submerged in fresh aqua regia. - Gently heat the solution to facilitate dissolution, but avoid excessive boiling which can lead to loss of volatile species. |
| Poor Separation on TBP Resin | - Incorrect acid concentration in the load solution. - Column overloading. - Improper resin conditioning. | - Ensure the dissolved target solution is in the correct hydrochloric acid concentration for optimal gold retention. - Do not exceed the capacity of the TBP resin for gold. - Follow the resin conditioning protocol precisely. |
| Presence of Platinum in Gold Fraction | - Inefficient washing of the TBP resin after loading. - Channeling in the chromatography column. | - Increase the volume of the platinum elution solution. - Ensure the resin bed is packed uniformly to prevent channeling. |
Visualizations
Caption: Experimental workflow for the production and separation of carrier-free this compound.
Caption: Logical troubleshooting workflow for this compound production issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation cross sections of proton-induced reactions on natural platinum up to 30 MeV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proton- and deuteron-induced cross sections on natural platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nishina.riken.jp [nishina.riken.jp]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Extension of activation cross section data of long lived products in deuteron induced nuclear reactions on platinum up to 50 MeV | Semantic Scholar [semanticscholar.org]
- 7. Isolation of Au and Pt Radionuclides from Deuteron-Irradiated Platinum Using TBP Resin | Journal Article | PNNL [pnnl.gov]
Technical Support Center: Stability of Radiolabeled Gold Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with radiolabeled gold nanoparticles (AuNPs). This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of AuNPs in serum and other biological media.
A Note on Gold Isotopes: While the query specified Gold-193, it is important to note that the most commonly used radioisotope of gold for therapeutic and imaging applications is Gold-198 (¹⁹⁸Au).[1][2] The stable, non-radioactive isotope is Gold-197. This compound is a short-lived isotope not typically used in nanoparticle formulations. The principles and troubleshooting steps outlined in this guide are broadly applicable to all gold nanoparticles, with ¹⁹⁸Au often serving as the primary example for an intrinsically radiolabeled system.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of nanoparticle instability in serum? A1: The most common signs of instability are aggregation and precipitation. Visually, this can manifest as a color change of the AuNP solution from red/pink to purple or blue, followed by the formation of a visible precipitate.[3][4] Quantitative indicators include a significant increase in the hydrodynamic diameter and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).[5]
Q2: What is the "protein corona" and how does it impact my experiment? A2: When nanoparticles are introduced into a biological fluid like serum, proteins and other biomacromolecules rapidly adsorb to their surface, forming a layer known as the protein corona.[6][7] This corona can alter the size, charge, and biological identity of your nanoparticles, potentially leading to aggregation, reduced targeting efficiency, and rapid clearance by the immune system.[7][8]
Q3: Why is my radiolabel detaching from the nanoparticles in serum? A3: Radiolabel instability depends on the labeling method. For intrinsically labeled nanoparticles (e.g., ¹⁹⁸Au incorporated into the core), the label is very stable.[9][10] If you are using a chelator to attach a different radioisotope (e.g., ⁹⁹mTc, ⁶⁸Ga) to the nanoparticle surface, leakage can occur due to challenges from other molecules in the serum or instability of the chelator-nanoparticle bond.[11][12][13]
Q4: What is the most effective way to improve AuNP stability in serum? A4: The most widely used and effective strategy is to modify the nanoparticle surface with a layer of polyethylene (B3416737) glycol (PEG), a process known as PEGylation.[14][15][16] PEG forms a hydrophilic, protective layer that sterically hinders protein adsorption and prevents the nanoparticles from aggregating in high-salt environments like serum.[14][17][18]
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Nanoparticle Aggregation in Serum
Q: My AuNPs change color from red to blue and precipitate shortly after I add them to serum or a high-salt buffer like PBS. What is happening and how can I prevent it?
A: This is a classic sign of colloidal instability and aggregation. Charge-stabilized nanoparticles, such as those capped with citrate, rely on electrostatic repulsion to stay dispersed.[5] The high concentration of ions in serum or PBS screens these surface charges, neutralizing the repulsion and allowing the particles to clump together (aggregate).[7][19]
-
Surface Modification (Steric Stabilization): The most robust solution is to apply a coating that provides steric stabilization instead of or in addition to electrostatic stabilization.
-
PEGylation: Capping the AuNPs with thiol-terminated PEG is the industry standard. The PEG layer creates a physical, hydrophilic barrier that prevents both ion-induced aggregation and excessive protein binding.[16][17][18]
-
Other Polymers/Biomolecules: Encapsulating AuNPs in polymers like silica (B1680970) or using stabilizing proteins such as bovine serum albumin (BSA) can also prevent aggregation.[5][20]
-
-
Optimize pH: The pH of the solution can affect the surface charge of both the nanoparticles and the proteins they interact with. Ensure the pH is maintained within a range that promotes stability for your specific nanoparticle formulation.[4][19] Adjusting the pH to be more alkaline can sometimes increase the negative charge density on citrate-stabilized particles, enhancing stability.[21]
-
Control Concentration: Overly concentrated nanoparticle solutions are more prone to aggregation.[19] Work within the recommended concentration range for your particles.
The following diagram outlines a logical workflow for diagnosing and solving aggregation issues.
Issue 2: Uncontrolled Protein Corona Formation
Q: My DLS measurements show a massive increase in nanoparticle size, but the solution isn't aggregating. How can I minimize protein binding to maintain the nanoparticle's original properties?
A: You are observing the formation of the protein corona. While some protein interaction is unavoidable, a thick, dense "hard corona" can mask targeting ligands and alter the nanoparticle's intended function.[6][22] The goal is often to minimize this, creating a "stealth" nanoparticle.
-
"Stealth" Coatings: The most effective strategy is to use surface coatings that resist protein adsorption.
-
PEGylation: A dense layer of PEG creates a hydrated shell that is highly effective at minimizing the formation of a hard protein corona.[16][18] The molecular weight and surface density of the PEG are critical factors.[16]
-
Zwitterionic Ligands: Ligands with both positive and negative charges (zwitterions) can create a tightly bound hydration layer that also strongly resists protein fouling.[6][23]
-
The following table summarizes typical data seen when comparing the stability of AuNPs with different coatings in serum.
| Surface Coating | Initial Hydrodynamic Diameter (nm) | Diameter after 24h in 50% Serum (nm) | Change in Diameter | Stability Assessment |
| Citrate | 20 | >500 (Aggregated) | >2400% | Poor - Aggregation |
| PEG (2 kDa) | 28 | 45 | ~60% | Good - Stable with Corona |
| Dense PEG (5 kDa) | 35 | 40 | ~14% | Excellent - Minimal Corona |
| Zwitterionic Ligand | 25 | 32 | ~28% | Very Good - Stable |
Note: Data is representative and synthesized from principles described in multiple studies.[18][22][24]
Experimental Protocols
Protocol 1: Assessing Colloidal Stability with Dynamic Light Scattering (DLS)
Objective: To measure the change in hydrodynamic diameter of AuNPs over time when incubated in serum.
-
Sample Preparation:
-
Prepare your AuNP stock solution at a known concentration.
-
Prepare the test medium (e.g., 50% Fetal Bovine Serum (FBS) in PBS).
-
Crucially, pre-filter all buffers and media through a 0.22 µm filter to remove dust and aggregates.
-
In a clean cuvette, add the test medium. Let it equilibrate to the measurement temperature (typically 25°C or 37°C). [25] * Add a small volume of the AuNP stock solution to the medium to achieve the desired final concentration (e.g., 10-50 µg/mL). [25]Mix gently by pipetting. Do not vortex.
-
-
DLS Measurement:
-
Immediately place the cuvette in the DLS instrument. [25] * Set the instrument parameters: correct solvent viscosity and refractive index, measurement angle (e.g., 90° or 173°), and temperature.
-
Perform an initial measurement (t=0). It is recommended to run at least 3 measurements of 10-15 runs each and average the results. [26]
-
-
Time-Course Experiment:
-
Incubate the remaining sample at 37°C.
-
At specified time points (e.g., 1h, 4h, 24h), take an aliquot, place it in a cuvette, and repeat the DLS measurement.
-
-
Data Interpretation:
-
Z-Average Diameter: Track the intensity-weighted mean hydrodynamic diameter. A significant increase indicates aggregation or protein corona formation. [27] * Polydispersity Index (PDI): Monitor the PDI. An increase above 0.3 suggests a polydisperse or unstable sample.
-
Intensity Distribution Plot: Look for the appearance of a second, larger peak, which is a clear sign of aggregation.
-
Protocol 2: Quantifying Radiolabel Stability with Instant Thin-Layer Chromatography (ITLC)
Objective: To determine the percentage of radiolabel that has detached from the AuNPs.
-
Sample Preparation:
-
Obtain your radiolabeled AuNP sample after incubation in serum for a specific time period (as described in the DLS protocol).
-
If the sample has high protein content, it may be necessary to first centrifuge the AuNPs (if they are large enough) to separate them from the bulk serum proteins, then resuspend in buffer.
-
-
Chromatography:
-
Prepare ITLC strips (e.g., silica gel strips). [28] * Using a fine-tipped pipette, carefully spot ~1-2 µL of the sample onto the origin line at the bottom of the strip. Allow it to dry. [29] * Place the strip in a chromatography tank containing a suitable mobile phase (e.g., saline or a specific buffer that mobilizes the free radiolabel but not the nanoparticles).
-
Allow the solvent to travel up the strip until it is near the top (the "solvent front").
-
-
Analysis:
-
Calculation:
-
Calculate the radiochemical purity (or stability) using the following formula: % Stability = [Counts at Origin / (Counts at Origin + Counts at Front)] x 100
-
A stable sample should have >95% of the counts remain at the origin.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Multifunctional Nanoparticles Based on Iron Oxide and Gold-198 Designed for Magnetic Hyperthermia and Radionuclide Therapy as a Potential Tool for Combined HER2-Positive Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hiyka.com [hiyka.com]
- 6. Reversible Control of Protein Corona Formation on Gold Nanoparticles Using Host–Guest Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Probing protein dissociation from gold nanoparticles and the influence of temperature from the protein corona formation mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabelling of nanomaterials for medical imaging and therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00384K [pubs.rsc.org]
- 13. Radiolabeled multi-layered coated gold nanoparticles as potential biocompatible PET/SPECT tracers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. nanohybrids.net [nanohybrids.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1) [mdpi.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Purification of Gold-198 (as a proxy for Gold-193)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Gold-198 (B156924). Due to the limited availability of specific data for Gold-193, this guide focuses on the closely related and well-documented isotope, Gold-198. The principles and techniques described here are broadly applicable to the purification of gold radioisotopes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing Gold-198?
A1: Gold-198 is typically produced by neutron activation of stable Gold-197 in a nuclear reactor.[1][2] The natural gold target (197Au) captures a neutron to become 198Au.[1][3] This process requires a high neutron flux, typically found in a research reactor.[1]
Q2: What are the most common impurities encountered during Gold-198 purification?
A2: Impurities can be categorized as metallic and non-metallic.
-
Metallic Impurities: These often co-exist with the gold target material and can include silver (the most common), copper, iron, zinc, lead, and platinum group metals like platinum and palladium.[4][5] If the 198Au is produced from a platinum target, separating the gold from the platinum is a key challenge.[6]
-
Non-Metallic Impurities: These can include quartz, sulfur, and carbon, which must be removed during refining.[4]
-
Radiochemical Impurities: These are different chemical forms of Gold-198 that are not the desired product, which can arise during production and processing.[7]
Q3: What are the key quality control tests for Gold-198 radiopharmaceuticals?
A3: For any radiopharmaceutical intended for human use, three main quality control assessments are crucial:[8][9][10]
-
Radionuclidic Purity: This ensures that the radioactivity comes only from 198Au and not from other radioisotopes. It is the ratio of the activity of the desired radionuclide to the total radioactivity.[11] It is typically measured using gamma spectrometry.
-
Radiochemical Purity (RCP): This test confirms that the Gold-198 is in the correct chemical form.[10] Unacceptable RCP can lead to localization in non-target organs, potentially causing damage.[10] Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for this analysis.[7]
-
Chemical Purity: This ensures that there are no harmful chemical contaminants in the final product.
Q4: My final product has low radiochemical purity. What are the possible causes?
A4: Low radiochemical purity can stem from several factors:
-
Decomposition: The chemical form of the radiopharmaceutical may have degraded due to factors like temperature, pH, or light exposure.
-
Incomplete Reaction: The radiolabeling reaction may not have gone to completion, leaving free 198Au.
-
Competing Reactions: The presence of impurities can lead to side reactions, forming undesired radiolabeled species.
-
Improper Storage: Incorrect storage conditions can lead to the breakdown of the final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Gold Recovery After Dissolution | 1. Incomplete dissolution of the gold target in aqua regia.[12] 2. Precipitation of gold during the process. | 1. Ensure the aqua regia (3:1 HCl:HNO₃) is fresh and used in sufficient volume. Gentle heating can aid dissolution.[13] 2. Check the pH and temperature of the solution; gold can precipitate under certain conditions. Evaporate the solution carefully to avoid losing the gold chloride.[12] |
| Presence of Platinum Group Metal (PGM) Impurities | 1. The original gold target contained PGM impurities.[4] 2. If produced from a platinum target, the separation was incomplete.[6] | 1. Implement a solvent extraction step using a selective organic phase to separate gold from PGMs.[14] 2. Use a specialized ion-exchange resin, such as TBP resin, which can effectively separate gold from platinum in an appropriate acid matrix.[6] |
| Poor Separation Efficiency in Ion-Exchange Chromatography | 1. Incorrect resin type for the separation. 2. Improper column conditioning or equilibration.[15] 3. Incorrect mobile phase (eluent) composition or pH.[16] 4. Column overloading with the sample. | 1. Select a resin with high selectivity for gold chloride complexes (e.g., a strong base anion exchanger).[17] 2. Ensure the column is thoroughly washed and equilibrated with the appropriate buffer before loading the sample.[15] 3. Optimize the concentration and type of acid in the eluent to achieve selective elution of gold. 4. Reduce the sample volume or concentration loaded onto the column. |
| Co-extraction of Impurities in Solvent Extraction | 1. The organic solvent has low selectivity for gold. 2. The aqueous phase conditions (e.g., acidity) are not optimal. | 1. Choose a highly selective extractant like dibutyl 'carbitol' or DI-N-octyl sulfide (B99878).[14][18] 2. Adjust the hydrochloric acid concentration of the aqueous phase to maximize gold extraction while minimizing impurity uptake. 3. Include a "scrubbing" step where the loaded organic phase is washed with a fresh aqueous solution to remove co-extracted impurities.[14] |
| Final Product is Not Sterile or Contains Pyrogens | 1. Contamination during processing. 2. Use of non-sterile reagents or equipment. | 1. All manipulations must be performed in a sterile environment, such as an ISO Class 5 area (e.g., a hot cell or isolator).[7] 2. Ensure all glassware, reagents, and vials are sterile and pyrogen-free. The final product should be passed through a 0.22 µm sterile filter. |
Quantitative Data on Purification Methods
The following tables summarize quantitative data from various gold purification and separation studies.
Table 1: Solvent Extraction and Ion-Exchange Performance
| Method | Matrix | Recovery/Purity | Reference |
| TBP Resin Chromatography | Deuteron-irradiated Platinum | Au Recovery: 92 ± 7% | [6] |
| Pt Recovery: 98 ± 2% | [6] | ||
| Minataur™ Process (Solvent Ext.) | Silver-refining anode slime | Purity: 99.99% or 99.999% Au | [14] |
| Solvent Extraction | Chloride Leach Solutions | Recovery: > 99% Purity: > 99.9% Au | [19] |
| Solvent Extraction (DI-N-octyl sulfide) | E-waste Leach Solution | Extraction Efficiency: 98% in one stage | [18] |
| Redox Replacement (Zn-foil) | Radioactive Gold Waste | Recovery: 68.73% | [12] |
Experimental Protocols
Protocol 1: Dissolution of Irradiated Gold Target
This protocol describes the initial step of dissolving the irradiated gold target to form tetrachloroauric acid (HAuCl₄), the common precursor for subsequent purification steps.[1][13]
-
Preparation: Place the irradiated Gold-197 foil or powder into a shielded, leak-tight reaction vessel.
-
Dissolution: Add a freshly prepared solution of aqua regia (3 parts concentrated HCl to 1 part concentrated HNO₃) to the vessel.
-
Heating: Gently heat the mixture under reflux in a fume hood within a shielded container. The solution will turn from colorless to a characteristic yellow-orange color as the gold dissolves to form HAuCl₄.
-
Evaporation: Once dissolution is complete, carefully evaporate the solution to near dryness to remove excess acids. This is a critical step and should be done at a controlled temperature to prevent decomposition of the gold complex.
-
Re-dissolution: Re-dissolve the resulting HAuCl₄ salt in a suitable medium, such as dilute hydrochloric acid, for the next purification step (e.g., solvent extraction or ion exchange).
Protocol 2: Purification by Solvent Extraction
This protocol outlines a general procedure for separating gold from metallic impurities using solvent extraction.[14][19]
-
Leaching/Preparation: Start with the H198AuCl₄ solution prepared in Protocol 1, ensuring it is in a hydrochloric acid matrix.
-
Extraction:
-
Transfer the aqueous solution to a shielded separation funnel.
-
Add an equal volume of an organic solvent (e.g., dibutyl 'carbitol' or a solution of DI-N-octyl sulfide in a suitable diluent).
-
Shake the funnel vigorously for several minutes to facilitate the transfer of the gold chloride complex into the organic phase. Allow the layers to separate. The gold will be in the organic phase.
-
-
Separation: Drain the lower aqueous phase, which contains many of the impurities (the raffinate).
-
Scrubbing (Optional but Recommended):
-
Add a fresh solution of dilute hydrochloric acid to the separation funnel containing the gold-loaded organic phase.
-
Shake again to wash (scrub) any co-extracted impurities from the organic phase back into the aqueous phase.
-
Separate and discard the aqueous scrub solution. Repeat if necessary.
-
-
Stripping/Reduction:
-
Final Steps: Separate the gold powder by filtration, wash it with deionized water, and dry it.
Visualizations
Experimental and Logical Workflows
Caption: High-level overview of the 198Au production and purification process.
Caption: Step-by-step logic for purifying 198Au using solvent extraction.
Caption: Workflow for the separation of 198Au via ion-exchange chromatography.
References
- 1. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiacode.com [radiacode.com]
- 3. Gold-198 - Wikipedia [en.wikipedia.org]
- 4. What Are Gold Impurities? | American Bullion [americanbullion.com]
- 5. How to remove impurities from gold? - Roxia [roxia.com]
- 6. researchgate.net [researchgate.net]
- 7. nucleusrad.com [nucleusrad.com]
- 8. researchgate.net [researchgate.net]
- 9. iaea.org [iaea.org]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. New gold-198 nanoparticle synthesis to be used in cancer treatment | Brazilian Journal of Radiation Sciences [bjrs.org.br]
- 14. saimm.co.za [saimm.co.za]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. bio-rad.com [bio-rad.com]
- 17. summit.sfu.ca [summit.sfu.ca]
- 18. The Extraction of Gold from E-waste by Hydrometallurgy – Oriental Journal of Chemistry [orientjchem.org]
- 19. SX Kinetics, Inc. - Specialists in Solvent Extraction and Electrowinning Pilot Plants [sxkinetics.com]
Correcting for Detector Efficiency in Gold-193 Gamma Spectrometry: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for detector efficiency in Gold-193 (Au-193) gamma spectrometry. Accurate efficiency correction is paramount for the quantitative analysis of Au-193, ensuring reliable and reproducible experimental results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is detector efficiency in gamma spectrometry?
A1: Detector efficiency is a measure of how effectively a gamma-ray detector can detect and record photons emitted from a radioactive source. It is the ratio of the number of pulses recorded by the detector to the number of gamma rays emitted by the source.[1][2] Efficiency is dependent on several factors, including the gamma-ray energy, the detector material and size, and the geometry of the sample relative to the detector.
Q2: Why is correcting for detector efficiency crucial for Au-193 analysis?
A2: this compound decays by electron capture to Platinum-193 (Pt-193), emitting a series of characteristic gamma rays. To accurately determine the activity of an Au-193 sample, it is essential to correct for the fact that the detector will not detect every gamma ray emitted. Each gamma ray energy has a unique detection efficiency. Without proper correction, the calculated activity of the sample will be significantly underestimated, leading to inaccurate quantitative results.
Q3: What are the primary gamma-ray energies and their intensities for this compound?
A3: this compound has a half-life of 17.65 hours and decays via electron capture. The most prominent gamma-ray emissions that are typically used for detection and quantification are detailed in the table below. This data is essential for performing an accurate efficiency calibration for your specific detector system.
| Gamma-Ray Energy (keV) | Emission Probability (Intensity) (%) |
| 188.37 | 11.8 |
| 256.9 | 10.3 |
| 267.7 | 17.5 |
| 319.4 | 11.5 |
| 456.2 | 8.8 |
Q4: What is an efficiency curve and how is it generated?
A4: An efficiency curve is a plot of the detector's absolute efficiency as a function of gamma-ray energy.[3] To generate this curve, a set of calibration sources with well-known gamma-ray energies and emission probabilities are measured. The absolute efficiency is calculated for each prominent gamma-ray peak and then plotted against its corresponding energy. A smooth function is then fitted to these data points, allowing for the determination of the efficiency at any energy within the calibrated range, including the specific energies of Au-193.
Q5: What is the difference between absolute and relative efficiency?
A5: Absolute efficiency is the ratio of the number of detected gamma rays to the total number of gamma rays emitted by the source.[1][4] It is a fundamental property of the measurement setup. Relative efficiency, on the other hand, compares the efficiency of a given detector (typically a High-Purity Germanium detector) to that of a standard 3" x 3" NaI(Tl) scintillation detector at a specific energy (1332.5 keV from a Cobalt-60 source) and distance (25 cm).[4] For quantitative analysis of Au-193, determining the absolute efficiency is necessary.
Troubleshooting Guides
Issue 1: My calculated activity for the Au-193 sample is inconsistent across different measurement times.
-
Possible Cause: Inaccurate dead time correction. At high count rates, the detector and its electronics may be "busy" processing an event and unable to record a subsequent one. This "dead time" can lead to an underestimation of the true count rate.
-
Solution:
-
Ensure your spectroscopy software is correctly applying a dead time correction. Modern digital spectrometers often have advanced methods for minimizing and correcting for dead time.
-
If possible, adjust the sample-to-detector distance to reduce the overall count rate to a level where dead time effects are minimized (typically less than 10%).
-
For short-lived isotopes like Au-193 (half-life of 17.65 hours), ensure that decay correction is properly applied within your analysis software, accounting for the duration of the measurement.
-
Issue 2: The efficiency calibration curve is not a smooth, continuous function.
-
Possible Cause 1: Errors in the activity of the calibration sources. The certified activities of your standard sources have an associated uncertainty, which can propagate to your efficiency calculation.
-
Solution 1: Always use certified calibration sources from a reputable supplier. Ensure you are using the correct, decay-corrected activity for the date of your measurement.
-
Possible Cause 2: Coincidence summing effects.[5] If a radionuclide in your calibration source emits multiple gamma rays in cascade, there is a possibility that two or more of these gamma rays will strike the detector simultaneously. This can lead to the recording of a single pulse with an energy equal to the sum of the individual gamma rays, causing a decrease in the counts of the full-energy peaks and an inaccurate efficiency calculation.
-
Solution 2:
-
Whenever possible, use single-gamma emitting sources for efficiency calibration.
-
Alternatively, use a multi-nuclide standard with well-separated gamma-ray energies and for which coincidence summing correction factors have been calculated or are provided.
-
Increase the source-to-detector distance. This reduces the solid angle and therefore the probability of coincident detection.
-
Issue 3: The determined efficiency values for my detector seem unexpectedly low.
-
Possible Cause: Self-absorption within the Au-193 sample. The gamma rays emitted by Au-193 can be absorbed or scattered by the sample matrix itself, especially for lower energy gammas. This effect is more pronounced in dense or high-Z matrices.
-
Solution:
-
Ideally, the matrix of your calibration sources should match the matrix of your Au-193 samples as closely as possible in terms of composition and density.
-
If a matrix-matched standard is not available, computational methods, such as Monte Carlo simulations, can be used to model and correct for self-absorption effects.
-
For liquid samples, consider preparing standards in the same solvent and vial geometry.
-
Experimental Protocols
Protocol 1: Absolute Efficiency Calibration of an HPGe Detector
This protocol outlines the steps to generate an absolute efficiency curve for the quantification of Au-193.
Materials:
-
High-Purity Germanium (HPGe) detector system with associated electronics and data acquisition software.
-
Set of certified gamma-ray calibration sources with a range of energies covering the Au-193 emissions (e.g., a mixed nuclide source containing isotopes like Americium-241, Barium-133, Cesium-137, Cobalt-60, and Europium-152).
-
Reproducible sample holder to ensure consistent source-to-detector geometry.
Procedure:
-
Energy Calibration: Perform an energy calibration of the spectrometer using at least two sources with well-known and widely spaced gamma-ray energies (e.g., Co-60 with peaks at 1173.2 keV and 1332.5 keV).
-
Source Placement: Place the first calibration source at a defined and reproducible distance from the detector endcap. This distance should be chosen to minimize dead time and coincidence summing effects.
-
Data Acquisition: Acquire a gamma-ray spectrum for a sufficient duration to obtain good counting statistics in the photopeaks of interest (typically, at least 10,000 counts in each peak).
-
Peak Analysis: For each prominent gamma-ray peak in the spectrum, determine the net peak area (total counts minus background).
-
Efficiency Calculation: Calculate the absolute efficiency (ε) for each gamma-ray energy using the following formula:
ε = (Net Peak Area / Acquisition Live Time) / (Source Activity * Gamma-ray Emission Probability)
-
Repeat for All Sources: Repeat steps 2-5 for all calibration sources.
-
Plot Efficiency Curve: Plot the calculated absolute efficiency on the y-axis against the corresponding gamma-ray energy on the x-axis. It is common to use a log-log scale for this plot.
-
Fit the Curve: Fit a polynomial function (often a log-polynomial) to the data points to obtain a continuous efficiency curve.
-
Determine Au-193 Efficiencies: Use the fitted efficiency curve to interpolate the absolute detection efficiency for each of the characteristic gamma-ray energies of Au-193.
Data for Common Calibration Sources
The following table provides the gamma-ray energies and emission probabilities for commonly used calibration sources.
| Radionuclide | Half-life | Gamma-Ray Energy (keV) | Emission Probability (%) |
| Americium-241 | 432.2 years | 59.54 | 35.9 |
| Barium-133 | 10.51 years | 81.0 | 34.1 |
| 276.4 | 7.16 | ||
| 302.85 | 18.34 | ||
| 356.01 | 62.05 | ||
| 383.85 | 8.94 | ||
| Cesium-137 | 30.07 years | 661.66 | 85.1 |
| Cobalt-60 | 5.27 years | 1173.2 | 99.97 |
| 1332.5 | 99.98 | ||
| Europium-152 | 13.54 years | 121.78 | 28.53 |
| 244.7 | 7.55 | ||
| 344.28 | 26.5 | ||
| 778.9 | 12.93 | ||
| 964.08 | 14.51 | ||
| 1085.87 | 10.12 | ||
| 1112.07 | 13.63 | ||
| 1408.01 | 20.85 |
Visualizations
References
Strategies to reduce personnel radiation exposure from Gold-193
Disclaimer: The following guide pertains to Gold-198 (B156924) (Au-198), a common radioisotope of gold used in research and medicine. Gold-193 is not a commonly used isotope, and therefore, this information is provided as a practical guide for a chemically similar and more relevant radionuclide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing personnel radiation exposure when working with Gold-198.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiation hazards associated with Gold-198?
A1: Gold-198 (Au-198) decays by emitting both beta particles and gamma radiation.[1][2][3] The primary hazards are:
-
External Exposure: Gamma rays are highly penetrating and can irradiate the whole body from a distance. Beta particles have a shorter range but can cause significant skin and eye dose if the source is handled directly or is in close proximity.[1]
-
Internal Exposure: Inhalation or ingestion of Au-198 can lead to internal radiation exposure.[1]
-
Contamination: Spills of Au-198 solutions can contaminate work surfaces, equipment, and personnel, leading to all three exposure pathways.
Q2: What are the fundamental principles for reducing radiation exposure?
A2: The guiding principle for radiation protection is ALARA (As Low As Reasonably Achievable).[4][5] This is achieved by implementing the three core principles of radiation safety:
-
Time: Minimize the duration of exposure to a radiation source. Less time spent near a source results in a lower received dose.[4][6][7]
-
Distance: Maximize the distance from the radiation source. The intensity of radiation decreases significantly as the distance from the source increases.[4][6][7][8] Doubling the distance from a source can reduce the exposure rate by 75%.[8]
-
Shielding: Use appropriate shielding materials between yourself and the radiation source to absorb the radiation.[4][6][8]
Q3: What personal protective equipment (PPE) is required when handling Gold-198?
A3: When working with open radioactive sources like Au-198, the following PPE is mandatory:[9]
-
A full-length lab coat worn closed with sleeves rolled down.
-
Disposable gloves (latex or nitrile), with double-gloving recommended.[10] Gloves should be changed frequently to prevent the spread of contamination.[1][9]
-
Safety glasses or goggles to protect the eyes from beta radiation.[1]
-
Closed-toe shoes.[11]
Q4: What type of dosimetry is required for personnel handling Gold-198?
A4: Personnel handling significant quantities of Au-198 are typically required to wear whole-body and finger-ring dosimeters to monitor their radiation dose.[1] For instance, handling 5 mCi or more, or 1 mCi amounts weekly, may necessitate dosimetry.[1] Urine bioassays may also be required following a large spill or suspected contamination to assess internal exposure.[1]
Troubleshooting Guides
Issue 1: My survey meter shows elevated readings in the work area after an experiment.
-
Possible Cause: Surface contamination with Gold-198.
-
Solution:
-
Stop Work: Cease all activities in the affected area.
-
Alert Others: Inform colleagues and your Radiation Safety Officer (RSO).
-
Isolate the Area: Cordon off the contaminated area to prevent the spread of contamination.
-
Survey Yourself: Check your hands, clothing, and shoes for contamination. If contaminated, follow your institution's personnel decontamination procedures.
-
Decontaminate Surfaces: Use appropriate decontamination solutions and absorbent materials. Clean from the outer edge of the contaminated area inward.[11] Place all contaminated materials in a designated radioactive waste container.[11]
-
Resurvey: After decontamination, resurvey the area to ensure it is clean.
-
Document: Record the incident, decontamination procedures, and survey results as per your laboratory's protocol.
-
Issue 2: I have to handle a high-activity stock vial of Gold-198.
-
Concern: High risk of external radiation exposure.
-
Mitigation Strategies:
-
Perform a Dry Run: Practice the procedure with a non-radioactive mock vial to minimize handling time with the actual source.
-
Use Shielding: Place the stock vial in a lead-lined container ("pig").[10] Use lead bricks to create a shielded work area.
-
Maximize Distance: Use tongs or forceps to handle the vial instead of your hands.[11]
-
Work Efficiently: Have all necessary materials and equipment ready before you begin to minimize the time spent handling the source.
-
Issue 3: A small amount of Gold-198 solution splashed onto my gloved hand.
-
Immediate Action:
-
Remove the Glove: Immediately remove the contaminated glove, being careful not to touch the outside with your bare skin.
-
Dispose Properly: Place the contaminated glove in the designated radioactive waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water.
-
Survey Your Hand: Use a survey meter to check your hand for any residual contamination.
-
Report: Inform your RSO of the incident.
-
Quantitative Data Summary
The following table summarizes key radiological data for Gold-198.
| Property | Value(s) | Source(s) |
| Half-Life | 2.7 days | [1][12][13] |
| Decay Emissions | Beta Particles (β), Gamma Rays (γ) | [1][2][3] |
| Gamma Energy | 412 keV | [1] |
| Average Beta Energy | 315 keV | [1] |
| Gamma Shielding | 10.5 mm of lead reduces the dose rate by 90% | [1] |
| Beta Shielding | 3 mm of plastic will absorb all beta emissions | [1] |
| External Gamma Dose Rate | 2.29 mrem/h from a 1 mCi point source at 1 foot | [1] |
| External Beta Skin Dose Rate | 460 mrem/h from a 1 mCi point source at 1 foot | [1] |
| Contamination Skin Dose | 6200 mrem/h from a uniform deposit of 1 µCi/cm² | [1] |
| Annual Limit on Intake (ALI) | 1000 µCi (Ingestion), 2000 µCi (Inhalation) | [1] |
Key Experimental Protocol: Preparation of Gold-198 Nanoparticles for In Vitro Studies
This protocol outlines the synthesis of Gold-198 nanoparticles (AuNPs), with a focus on radiation safety procedures.
1. Pre-Experiment Preparations:
-
Obtain all necessary approvals from the Radiation Safety Committee.
-
Ensure all personnel involved are trained in radiation safety and the specific procedures of this protocol.
-
Designate a controlled work area for the experiment. Cover the work surfaces with absorbent paper.[11]
-
Set up all required shielding (e.g., lead bricks) and have handling tools (tongs) readily available.
-
Calibrate and perform a background check on a survey meter.
-
Prepare all non-radioactive reagents and solutions beforehand.
2. Handling the Stock Solution:
-
Retrieve the Gold-198 stock solution (e.g., H¹⁹⁸AuCl₄) from its shielded storage container.
-
Place the stock vial behind the lead shielding.
-
Using tongs, open the stock vial.
-
Quickly and carefully pipette the required volume of the stock solution into the reaction vessel. This should be done in a fume hood if there is a risk of aerosol generation.[11]
-
Securely close the stock vial and return it to its shielded container.
3. Synthesis of Radioactive AuNPs:
-
The synthesis of AuNPs typically involves the reduction of the gold salt. A common method is the citrate (B86180) reduction method.[2]
-
Add the reducing agent (e.g., sodium citrate) to the reaction vessel containing the Gold-198 solution.
-
The reaction is often carried out at an elevated temperature with stirring.
-
Throughout the synthesis, monitor the work area for any increase in radiation levels.
4. Post-Synthesis and Purification:
-
Once the reaction is complete, the AuNPs may need to be purified (e.g., by centrifugation).
-
If using a microcentrifuge, ensure the exterior of the tubes is clean before placing them in the rotor to prevent contamination of the centrifuge.[9] It is best practice to use a centrifuge dedicated to radioactive work.
-
Transfer the purified AuNPs to a properly labeled and shielded container.
5. Waste Management and Decontamination:
-
All materials that came into contact with Gold-198 (pipette tips, tubes, absorbent paper, etc.) must be disposed of in the designated radioactive waste container.[14]
-
Segregate waste based on half-life where appropriate.[1]
-
Thoroughly decontaminate all work surfaces and equipment used.
-
Perform a final survey of the work area, equipment, and personnel to ensure no contamination is present.[11]
6. Documentation:
-
Record the amount of Gold-198 used, the date, the personnel involved, and the results of all radiation surveys in the laboratory's radiation safety logbook.
Visualizations
Caption: Workflow for the safe synthesis of Gold-198 nanoparticles.
Caption: Core principles of radiation protection (ALARA).
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. barriertechnologies.com [barriertechnologies.com]
- 5. Heavy Metal Pad Shielding during Fluoroscopic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiation Protection Guidance For Hospital Staff – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. energy.gov [energy.gov]
- 8. buygasmonitors.com [buygasmonitors.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. triumvirate.com [triumvirate.com]
- 11. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 12. prezi.com [prezi.com]
- 13. Investigating the displacement of radio-active sources during gold-198 grain brachytherapy for hospitalized oral cancer patients [termedia.pl]
- 14. buffalo.edu [buffalo.edu]
Technical Support Center: Enhancing the Radiochemical Purity of Gold-193 Complexes
Disclaimer: The following guidance is based on established principles and methodologies for gold radioisotopes, primarily Gold-198 (B156924) (¹⁹⁸Au) and Gold-199 (¹⁹⁹Au), due to the limited availability of specific data for Gold-193 (¹⁹³Au). The short half-life of ¹⁹³Au (17.65 hours) necessitates rapid and efficient purification protocols. The principles and techniques described herein are applicable to ¹⁹³Au complexes but may require optimization to accommodate its decay properties.
Frequently Asked Questions (FAQs)
Q1: What is radiochemical purity and why is it important for this compound complexes?
A1: Radiochemical purity (RCP) is the proportion of the total radioactivity in a sample that is present in the desired chemical form.[1][2] For Au-193 complexes intended for research or therapeutic use, high RCP is critical to ensure that the radioactivity is localized to the target site, minimizing off-target radiation dose and potential side effects.[1][3] Impurities can interfere with the quality of imaging or the effectiveness of the therapy.[1]
Q2: What are the common types of impurities in a this compound preparation?
A2: Impurities in radiopharmaceutical preparations can be categorized as:
-
Radiochemical Impurities: These are different chemical forms of Au-193, such as unbound (free) ¹⁹³Au ions or colloids, which are not incorporated into the desired complex.[1]
-
Radionuclidic Impurities: These are other radioactive isotopes produced during the irradiation of the gold target.[4][5] The selection of high-purity target materials is crucial to minimize these impurities.[4][5]
-
Chemical Impurities: These are non-radioactive substances that may be present, such as precursors from the synthesis, byproducts of the radiolabeling reaction, or contaminants from glassware and solvents.[4]
Q3: How is the radiochemical purity of this compound complexes determined?
A3: The most common methods for determining RCP are radio-chromatographic techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to separate the labeled complex from impurities like free Au-193.[1][6] The distribution of radioactivity on the TLC strip is measured to calculate the percentage of each component.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides higher resolution separation and is often used for more complex mixtures or for validation of TLC methods.[1][7] It is equipped with a radioactivity detector to quantify the different radiolabeled species.[7]
Q4: What is a typical acceptable radiochemical purity for gold radiopharmaceutical complexes?
A4: While specific requirements may vary depending on the application, a radiochemical purity of >95% is often desired for radiopharmaceuticals to be used in preclinical or clinical settings.[7][8]
Troubleshooting Guide
Problem 1: Low Radiochemical Purity (<90%) Detected by Radio-TLC/HPLC
-
Question: My radio-TLC/HPLC analysis shows a significant peak corresponding to free/unbound this compound. What are the potential causes and how can I fix this?
-
Answer: This issue typically points to incomplete labeling or decomposition of the complex.
-
Potential Causes:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can hinder the complexation of Au-193.
-
Low-Quality Reagents: Degradation of the ligand or presence of impurities in the reagents can reduce labeling efficiency.
-
Incorrect Precursor Form: The chemical form of the initial radioactive gold may not be optimal for the reaction. For instance, H¹⁹⁸AuCl₄ is a common precursor.[9]
-
Post-Labeling Instability: The Au-193 complex may be unstable in the final formulation, leading to the release of free Au-193.
-
-
Troubleshooting Steps:
-
Optimize Reaction Parameters: Systematically vary the pH, temperature, and reaction time to find the optimal conditions for your specific ligand.
-
Verify Reagent Quality: Use fresh, high-purity reagents and solvents.
-
Purify the Product: Implement a post-labeling purification step to remove unbound Au-193. Common methods include centrifugation for nanoparticle complexes, or size-exclusion chromatography.[6][10]
-
Assess Stability: Test the stability of the purified complex over time in the final buffer or medium.
-
-
Problem 2: Streaking or Tailing of the Radioactive Spot on the Radio-TLC Plate
-
Question: When I run a radio-TLC, the spot for my this compound complex is streaked, making it difficult to quantify the purity. Why is this happening?
-
Answer: Streaking on a TLC plate often indicates an issue with the sample application or the interaction between the complex and the stationary phase.
-
Potential Causes:
-
Sample Overloading: Applying too much sample to the TLC strip can cause streaking.
-
Inappropriate Solvent System: The mobile phase may not be optimal for separating the complex from impurities, or the complex may have low solubility in the mobile phase.[3]
-
Adsorption to the Stationary Phase: The complex may be adsorbing irreversibly to the TLC plate material.
-
Presence of Colloidal Impurities: The formation of radiocolloids can lead to activity remaining at the origin or streaking.[1]
-
-
Troubleshooting Steps:
-
Apply a Smaller Spot: Use a micropipette to apply a very small, concentrated spot of the sample onto the TLC strip.
-
Test Different Mobile Phases: Experiment with different solvent systems (e.g., varying polarity) to achieve better separation and spot definition.[3]
-
Change the Stationary Phase: If using silica (B1680970) gel (SG) strips, consider trying a different stationary phase if available.
-
Filter the Sample: Before analysis, filter the sample through a 0.22 µm syringe filter to remove any particulate matter or colloids.[11]
-
-
Quantitative Data Summary
The following table summarizes reported radiochemical purity (RCP) values for various gold nanoparticle complexes, which can serve as a benchmark for researchers working with this compound.
| Radioisotope | Complex/Nanoparticle | Purification Method | Radiochemical Purity (%) | Reference |
| ¹²⁵I | 125I-labeled azide (B81097) conjugated to AuNPs | Centrifugation | >99% | [12] |
| ⁹⁹ᵐTc | 99mTc-AuNP-mannose | Not specified | ≥95% | [8] |
| ⁶⁸Ga | 68Ga-NODAGA-NOC conjugated to AuNPs | Solid Phase Extraction | >95% | [7] |
| ¹⁹⁸Au | Phytosynthesized ¹⁹⁸AuNPs | Not specified | High | [13] |
Experimental Protocols
Protocol 1: Purification of this compound Nanoparticles by Centrifugation
This method is effective for separating larger nanoparticle complexes from smaller, unbound radioactive species.
-
Transfer: Transfer the crude reaction mixture containing the ¹⁹³Au-nanoparticles to a centrifuge tube.
-
Centrifugation: Centrifuge the solution at a speed and time sufficient to pellet the nanoparticles (e.g., 11,400 x g for 15 minutes).[6] The optimal parameters will depend on the size and density of the nanoparticles.
-
Separation: Carefully decant the supernatant, which contains the unbound ¹⁹³Au and other soluble impurities.
-
Resuspension: Resuspend the nanoparticle pellet in a fresh, clean buffer or pure water.
-
Repeat: Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of impurities.[6][14]
-
Final Formulation: After the final wash, resuspend the purified nanoparticle pellet in the desired buffer for storage or use.
Protocol 2: Quality Control of Radiochemical Purity using Thin-Layer Chromatography (TLC)
This protocol allows for the rapid assessment of the percentage of labeled complex versus unbound this compound.
-
Preparation: Cut an instant thin-layer chromatography (ITLC) strip (e.g., silica gel impregnated glass fiber) to the desired size (e.g., 1 cm x 10 cm).[1] Draw a faint pencil line approximately 1 cm from the bottom (the origin).
-
Spotting: Carefully apply a small drop (1-2 µL) of the ¹⁹³Au complex solution onto the center of the origin line.[1] Allow the spot to dry completely.
-
Development: Place the prepared TLC strip into a developing tank containing the appropriate mobile phase (solvent). Ensure the solvent level is below the origin line.[1]
-
Elution: Allow the solvent to migrate up the strip until it reaches the solvent front (typically 1 cm from the top).
-
Drying: Remove the strip from the tank and allow it to dry completely in a ventilated area.
-
Analysis: Determine the distribution of radioactivity on the strip. This can be done by:
-
Radiochromatogram Scanner: Provides a quantitative profile of the radioactivity distribution.
-
Cutting and Counting: Cut the strip into two or more sections (e.g., one section for the origin and one for the solvent front) and measure the radioactivity of each section in a gamma counter.[1]
-
-
Calculation: Calculate the radiochemical purity using the following formula:
-
RCP (%) = (Activity of the complex spot / Total activity on the strip) x 100
-
Visualizations
Caption: Workflow for the purification and quality control of Au-193 complexes.
Caption: Troubleshooting logic for low radiochemical purity in Au-193 labeling.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. isotopes.gov [isotopes.gov]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A modified and simplified method for purification of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phytosynthesis of gold-198 nanoparticles for a potential therapeutic radio-photothermal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gold Nanorods as Radiopharmaceutical Carriers: Preparation and Preliminary Radiobiological In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
Decontamination procedures for Gold-193 spills in a laboratory setting
Technical Support Center: Gold-193 Decontamination
This guide provides technical support for researchers, scientists, and drug development professionals on the proper decontamination procedures for this compound (Au-193) spills in a laboratory setting. This compound has a half-life of 17.65 hours and decays by electron capture and positron emission.[1] The primary hazards are associated with direct contact and potential internalization of the radioactive material.
Frequently Asked Questions (FAQs)
Q1: What are the immediate first steps after a this compound spill? A1: The immediate steps, often remembered by the acronym S.P.I.L.L. , are:
-
Stop work immediately.
-
Presume you are contaminated.[2]
-
Inform others in the laboratory and your Radiation Safety Officer (RSO).[2][3][4]
-
Localize the spill by covering it with absorbent paper.[2][3][5] For dry spills, use dampened paper towels.[4][5]
-
Label and restrict access to the contaminated area.[2]
Q2: What type of Personal Protective Equipment (PPE) is required for cleanup? A2: At a minimum, you should wear a lab coat, safety goggles, and two pairs of disposable gloves.[2] For larger spills, plastic overshoes and aprons are recommended.[6] Change the outer layer of gloves frequently during cleanup to prevent the spread of contamination.[2]
Q3: How do I know if a spill is "minor" or "major"? A3: A minor spill is generally one that the laboratory staff can handle safely without assistance from emergency personnel.[4] This typically involves small volumes (<100ml) and low activities (<10mCi) that are well-contained.[5] A major spill involves larger quantities, the risk of airborne contamination, or personnel contamination.[5] Laboratory personnel should not attempt to clean up major spills; they should evacuate the area and contact the RSO immediately.[5]
Q4: Can I dispose of decontaminated materials in the regular trash? A4: No. All materials used for cleanup, including absorbent paper, gloves, and other disposable items, must be treated as radioactive waste.[3][5] They should be placed in a clearly labeled radioactive waste container.[7] An item can only be considered non-radioactive if a survey meter or wipe test shows its activity is less than twice the background level.[7]
Q5: How long should I wait for this compound to decay in storage? A5: Storing contaminated equipment for decay is a viable decontamination method for short half-life isotopes.[8] A general rule is to wait for 7-10 half-lives. For this compound, with a half-life of 17.65 hours, this would be approximately 7.5 to 10 days.
Troubleshooting Guides
| Problem / Issue | Immediate Action & Solution |
| Personal Contamination Detected | 1. Stop & Isolate: Immediately remove any contaminated clothing or shoes, being careful not to spread the contamination further.[3] 2. Wash: Wash the affected skin area gently with mild soap and lukewarm water for several minutes.[3][8] Do not use hot water or abrasive scrubbing, as this can increase skin absorption.[3] 3. Monitor: After washing and drying, monitor the skin to check the effectiveness of the decontamination.[8] This process can be repeated up to three times.[8] 4. Report: Always report any personal contamination to your RSO.[3] |
| Contamination Spreading During Cleanup | 1. Re-evaluate Technique: Ensure you are cleaning from the outer edge of the spill and working inward.[3] This prevents pushing the contamination to clean areas. 2. Change PPE Frequently: Change your outer pair of gloves often. Monitor your gloves and shoe covers for contamination as you work.[9] 3. Use Fresh Materials: Use fresh absorbent paper or cleaning pads for each wipe to avoid re-contaminating the surface. |
| Standard Decontamination is Ineffective | 1. Try Commercial Solutions: If soap and water are not sufficient, use a commercial decontamination solution like Radiacwash or Count-Off.[8] Soaking equipment in these solutions for several hours can remove more stubborn contamination.[8] 2. Consider Chelating Agents: For heavy metals like gold, solutions containing chelating agents such as EDTA may be more effective.[3][10] 3. Consult RSO: Before using more aggressive methods like dilute acids, consult with your Radiation Safety Officer.[8] Corrosive techniques can damage surfaces, making future decontamination more difficult.[8] |
| Contamination Detected After Cleanup | 1. Repeat Decontamination: Repeat the cleaning process, ensuring you are using the proper technique (working from outside-in).[9] 2. Perform Wipe Test: A survey meter detects both fixed and removable contamination. If the meter still shows activity but a wipe test of the area is clean, the remaining contamination is likely "fixed." 3. Shield & Label: If contamination is fixed and cannot be removed, the area or equipment must be shielded, clearly labeled as radioactive, and access restricted. Contact the RSO for guidance. |
Data on Decontamination Agents
| Decontamination Agent | Surface Type | General Removal Efficiency | Notes |
| Soap and Lukewarm Water | Skin (intact) | 95-99% | Requires gentle washing for at least 90 seconds.[10] Limited to 3-4 repeat washes to avoid skin damage.[8][11] |
| Commercial Decontaminants (e.g., Radiacwash) | Stainless Steel, Glass | >90% | Often contain chelating agents, detergents, and wetting agents for higher efficiency.[2][8] |
| Chelating Agents (e.g., EDTA) | Metals, Concrete | Variable (often >85%) | Effective for binding metal cations, making them more soluble and easier to remove.[3][10][12] |
| Dilute Acids (e.g., Nitric Acid) | Metals | High (>95%) | Highly effective but corrosive.[8] Should only be used under RSO supervision as a last resort.[8] |
| Peelable Decontaminant Gels | Concrete, Metal, Plastic | >90% | Applied as a liquid, dries to a film, and is peeled off, encapsulating the contaminants.[13] |
Experimental Protocols
Protocol 1: Minor Liquid Au-193 Spill Decontamination
-
Notification and Preparation:
-
Containment:
-
Decontamination:
-
Prepare a cleaning solution (e.g., mild soap and water or a commercial decontaminant).
-
Starting from the outer edge of the spill and working inward, wipe the area with dampened absorbent towels.[3]
-
Place used towels into a plastic bag designated for radioactive waste.[5]
-
Frequently change your outer pair of gloves.
-
-
Surveying:
-
After the visible spill is cleaned, perform a survey of the area using a suitable radiation detection meter (e.g., a Geiger counter with a pancake probe).
-
Check your hands, clothing, and shoes for any contamination.[5]
-
-
Final Steps:
-
If contamination is still detected, repeat the decontamination and surveying steps.[9]
-
Once the area is confirmed to be clean (below twice the background radiation level), remove PPE, placing all disposable items in the radioactive waste bag.
-
Wash hands thoroughly.
-
Document the spill and cleanup procedure in the laboratory logbook.
-
Protocol 2: Personnel Skin Decontamination
-
Initial Assessment:
-
Washing Procedure:
-
Monitoring and Repetition:
-
Advanced Decontamination (RSO Supervision Required):
-
If soap and water are insufficient, a 4% potassium permanganate (B83412) solution can be applied, allowed to dry, and then removed with a 5% sodium metabisulphite solution.[6] This should only be performed under the direction of the RSO.
-
-
Follow-up:
-
Apply lotion to the skin to prevent drying.[11]
-
The RSO will evaluate the situation to determine if further action or bioassay is needed.
-
Diagrams and Workflows
Caption: Initial response workflow for a minor Au-193 laboratory spill.
Caption: Decision tree for personnel skin decontamination procedures.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Radiological Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
- 3. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 4. Radiological Material Spill | Emergency Management | Oregon State University [emergency.oregonstate.edu]
- 5. Radiological Emergency Response | Medical Health Physics [mhp.weill.cornell.edu]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.vt.edu [ehs.vt.edu]
- 9. Radiation Emergency Procedures | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. Decontamination of radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mtech.edu [mtech.edu]
- 12. Separation of Radionuclides from Spent Decontamination Fluids via Adsorption onto Titanium Dioxide Nanotubes after Photocatalytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjp.nipne.ro [rjp.nipne.ro]
Technical Support Center: Managing Radioactive Waste from Gold-198 (Au-198) Experiments
Disclaimer: This document is intended as a technical support guide for researchers, scientists, and drug development professionals working with Gold-198 (Au-198). It is not a substitute for institutional radiation safety protocols, regulatory requirements, or the guidance of a certified Radiation Safety Officer (RSO). Always adhere to your institution's specific procedures and all applicable local and national regulations.
Gold-198 is a valuable radioisotope in medical applications and research, particularly in brachytherapy for cancer treatment and as a radioactive tracer.[1][2][3] With a half-life of approximately 2.7 days, it decays by beta emission to stable mercury-198, also emitting gamma radiation.[1][2][4] Proper management of waste generated from experiments using Au-198 is crucial for ensuring personnel safety and environmental protection.
Data Presentation: Gold-198 Properties and Decay
The following table summarizes the key radiological properties of Gold-198.
| Property | Value |
| Half-life | 2.6946 days[1] |
| Primary Emissions | Beta particles, Gamma rays[4] |
| Max. Beta Energy | 0.961 MeV[1] |
| Primary Gamma Energy | 0.412 MeV[1] |
| Decay Product | Stable Mercury-198 (Hg-198)[4] |
| Specific Gamma Ray Constant | 2.29 mrem/h at 1 ft for 1 mCi[5] |
Decay Schedule for Waste Management
The principle of "Decay-in-Storage" is the primary method for managing short-lived radioactive waste like Au-198. Waste is stored securely until its radioactivity has decayed to background levels. A general rule of thumb is to store the waste for at least 10 half-lives.
| Number of Half-lives | Time Elapsed (Days) | Percentage of Original Activity Remaining |
| 1 | 2.7 | 50% |
| 2 | 5.4 | 25% |
| 3 | 8.1 | 12.5% |
| 5 | 13.5 | 3.125% |
| 7 | 18.9 | 0.781% |
| 10 | 27.0 | 0.098% |
Frequently Asked Questions (FAQs)
Q1: What are the main types of radioactive waste generated from Au-198 experiments?
A1: Waste from Au-198 experiments is typically categorized as:
-
Dry Solid Waste: Contaminated personal protective equipment (PPE) like gloves and lab coats, absorbent paper, pipette tips, vials, and other lab consumables.[6]
-
Liquid Waste: Aqueous solutions from experimental procedures, buffer washes, and decontamination fluids. This can also include scintillation vials containing Au-198.
-
Sharps Waste: Contaminated needles, syringes, scalpels, and glass Pasteur pipettes.
-
Animal Carcasses/Tissues: If used in in-vivo studies, animal remains and tissues may be contaminated.
Q2: How long must I store Au-198 waste before it can be disposed of as non-radioactive waste?
A2: Au-198 waste should be stored for decay for a minimum of 10 half-lives (approximately 27 days). After this period, the radioactivity will have decayed to less than 0.1% of its original level. Before disposal, the waste must be surveyed with an appropriate radiation detection meter to ensure its activity is indistinguishable from background radiation. Always follow your institution's specific clearance procedures.
Q3: What are the shielding requirements for storing Au-198 waste?
A3: Au-198 emits both beta and gamma radiation. Shielding is crucial to keep personnel exposure As Low As Reasonably Achievable (ALARA).
-
Beta Shielding: 3 mm of plastic (like acrylic) is sufficient to absorb all beta emissions.[5]
-
Gamma Shielding: Lead is required for gamma shielding. 10.5 mm of lead will reduce the gamma dose rate by about 90%.[5] Waste containers should be stored in designated, shielded areas.
Q4: Can I mix Au-198 waste with other radioactive waste?
A4: No. It is critical to segregate radioactive waste by isotope.[7] Mixing isotopes with different half-lives complicates the decay-in-storage process. Au-198 waste should be collected in containers designated solely for Au-198 and other chemically compatible isotopes with similar short half-lives (e.g., between 1 and 8 days).[5]
Q5: What do I do in case of a spill of Au-198?
A5: In the event of a spill, follow your institution's established emergency procedures. A general guide is:
-
Notify: Alert all personnel in the immediate area and your institution's Radiation Safety Officer (RSO).
-
Contain: Prevent the spread of contamination. Cover liquid spills with absorbent paper.
-
Isolate: Secure the area to prevent entry.
-
Decontaminate: Under the guidance of the RSO, personnel with appropriate training and PPE should begin decontamination procedures.
-
Survey: After cleanup, survey the area, personnel, and equipment to ensure all contamination has been removed.
Troubleshooting Guides
| Issue | Probable Cause(s) | Solution(s) |
| Radiation survey meter shows readings above background on a waste container stored for over 10 half-lives. | 1. The initial activity was higher than estimated.2. The waste was inadvertently mixed with a longer-lived isotope.3. The survey meter is malfunctioning or not calibrated. | 1. Recalculate the decay time needed and continue to store the waste. Re-label the container with the new estimated disposal date.2. Contact your RSO immediately. The waste will need to be re-characterized.3. Verify meter function with a check source and ensure it is within its calibration period. If faulty, use a different calibrated meter. |
| Liquid waste container is leaking. | 1. Improper sealing of the container.2. Physical damage to the container.3. Chemical incompatibility of the waste with the container material. | 1. Immediately place the leaking container into a larger, secondary containment vessel.2. Notify the RSO.3. Following RSO guidance, transfer the contents to a new, appropriate container.4. Decontaminate the spill area and survey for residual contamination. |
| A "Radioactive" waste bag is found in the regular trash. | 1. Improper segregation of waste by lab personnel.2. Lack of clear labeling on waste containers.3. Insufficient training. | 1. Cordon off the area and contact the RSO immediately. Do not attempt to retrieve the bag yourself.2. The RSO will coordinate a safe retrieval and survey of the area.3. All laboratory personnel must undergo refresher training on radioactive waste segregation and disposal procedures.[8] |
| Volume of radioactive waste generated is excessively high. | 1. Non-radioactive items are being placed in radioactive waste containers.2. Inefficient experimental design leading to excess contaminated materials. | 1. Strictly enforce waste segregation. Only items known or suspected to be contaminated should enter the radioactive waste stream.2. Plan experiments to minimize the use of disposable materials.3. Survey potentially clean items (e.g., outer packaging) before discarding them as radioactive waste.[9] |
Experimental Protocols
Protocol 1: Segregation and Collection of Dry Solid Au-198 Waste
-
Preparation: Designate a specific area within the lab for radioactive waste accumulation. Place a waste container lined with a clear plastic bag in this area.[7]
-
Shielding: Ensure the container is appropriately shielded for the expected activity level of the waste (e.g., within a lead-lined bin).
-
Labeling: Label the container clearly with "Caution, Radioactive Material," the radiation symbol (trefoil), the isotope (Au-198), the start date of collection, and the lab's contact information.
-
Collection: During experimentation, place all contaminated solid waste (gloves, absorbent paper, plastic tubes, etc.) directly into the designated bag. Do not include any free liquids or sharps.[9]
-
Closure: When the bag is full (no more than 3/4 capacity), seal it with tape.
-
Tagging: Complete a radioactive waste tag with all required information, including estimated activity and date, and attach it to the bag.
-
Storage: Place the sealed and tagged bag in the designated decay-in-storage area as directed by your RSO.
Protocol 2: Management of Aqueous Liquid Au-198 Waste
-
Container Selection: Use a clearly labeled, shatter-resistant carboy designated only for aqueous Au-198 waste.[7]
-
Secondary Containment: Always keep the liquid waste carboy within a secondary container (such as a plastic tub) that can hold the entire volume of the liquid in case of a leak.[7]
-
Labeling: Label both the carboy and the secondary container with "Caution, Radioactive Material," the trefoil symbol, "Au-198," and the chemical composition of the liquid.
-
Collection: Carefully pour or pipette liquid waste into the carboy, avoiding splashes. Use a funnel if necessary. Do not add any solid waste like pipette tips or wipes.
-
pH and Chemical Compatibility: Ensure all liquids added to the carboy are chemically compatible. Neutralize strong acids or bases before adding them to the container, if required by your RSO.
-
Closure and Storage: Keep the carboy capped when not in use. When full, securely fasten the cap and move the carboy to the designated decay-in-storage area for liquids.
Visualizations
Logical Workflow for Au-198 Waste Management
This diagram illustrates the decision-making process for handling different types of waste generated during Au-198 experiments.
Caption: Workflow for segregation, storage, and disposal of Au-198 waste.
Signaling Pathway for Spill Response
This diagram outlines the critical communication and action steps to be taken in the event of an Au-198 spill.
Caption: Emergency response and communication pathway for an Au-198 spill.
References
- 1. Gold-198 - Wikipedia [en.wikipedia.org]
- 2. radiacode.com [radiacode.com]
- 3. Gold-198 - Wikiwand [wikiwand.com]
- 4. radiacode.com [radiacode.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Radioactive Waste Management - World Nuclear Association [world-nuclear.org]
- 7. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 8. blog.veolianorthamerica.com [blog.veolianorthamerica.com]
- 9. research.uga.edu [research.uga.edu]
Validation & Comparative
Comparative biodistribution of Au-193 and Au-198 nanoparticles
A Comparative Guide to the Biodistribution of Gold-198 Nanoparticles: Influence of Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
The biodistribution of nanoparticles is a critical factor in the development of nanomedicines, influencing both their therapeutic efficacy and potential toxicity. Gold-198 (¹⁹⁸Au), a radioisotope that emits both gamma and beta radiation, has garnered significant attention for its potential in cancer theranostics. This guide provides a comparative overview of the biodistribution of ¹⁹⁸Au nanoparticles, with a focus on how their physical properties, such as shape, influence their accumulation in various organs. The information presented herein is supported by experimental data to aid researchers in the design and evaluation of novel nanoparticle-based therapies.
Data on Biodistribution of ¹⁹⁸Au Nanoparticles
The biodistribution of intravenously administered ¹⁹⁸Au nanoparticles is significantly influenced by their shape. The following table summarizes the percentage of injected dose per gram of tissue (%ID/g) for different shapes of PEGylated ¹⁹⁸Au nanoparticles in mice bearing EMT6 tumors at various time points post-injection.
| Organ | Nanoparticle Shape | 1 hour (%ID/g) | 6 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | Nanospheres | 11.2 | 0.9 | - |
| Nanodisks | 11.2 | - | - | |
| Nanorods | - | - | - | |
| Nanocages | 15.3 | 14.2 | - | |
| Liver | Nanospheres | 20.7 - 43.9 | - | 34.9 |
| Nanodisks | 20.7 - 43.9 | - | 55.0 | |
| Nanorods | 20.7 - 43.9 | - | 52.1 | |
| Nanocages | 20.7 - 43.9 | - | 63.4 | |
| Spleen | Nanospheres | - | - | 5.0 |
| Nanodisks | - | - | >40 | |
| Nanorods | - | - | >40 | |
| Nanocages | - | - | >40 | |
| Tumor | Nanospheres | 2.1 | 11.5 | 23.2 |
| Nanodisks | 1.5 | 4.4 | - |
Data extracted from a study by Black et al., 2014.[1][2][3][4][5]
Key Observations:
-
Blood Circulation: Nanocages exhibited the most prolonged blood circulation time, while nanospheres and nanodisks showed a significant decrease in blood concentration after 6 hours.[1]
-
Liver and Spleen Accumulation: All nanoparticle shapes showed significant accumulation in the liver.[1] However, nanospheres demonstrated the lowest clearance by the mononuclear phagocytic system (MPS) in the liver and spleen compared to other shapes.[1] Nanodisks, nanorods, and nanocages showed very high accumulation in the spleen at 24 hours.[1]
-
Tumor Uptake: PEGylated Au nanospheres showed the highest tumor accumulation over 24 hours, which is attributed to their high blood retention and low clearance by the liver and spleen.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting biodistribution data and for designing future studies.
Synthesis of Radioactive H¹⁹⁸AuCl₄
The production of the radioactive precursor is the first critical step.
-
Irradiation: A foil of gold (5–30 mg) is irradiated with a neutron flux of 8 × 10¹³ n/cm²/s to produce ¹⁹⁸Au.[1][3]
-
Dissolution: The radioactive foil is dissolved in 0.4 mL of freshly prepared aqua regia (HCl/HNO₃ = 3/1, v/v) at 90 °C for 5 minutes.[1][3]
-
Reconstitution: The solution is dried at 100 °C and reconstituted in 0.4 mL of 0.05 M HCl twice. Finally, it is reconstituted in 0.1 M HCl for shipping.[1][3] Upon receipt, the sample is dried at 130 °C and reconstituted in ultrapure water.[1][3]
Synthesis of ¹⁹⁸Au-Incorporated Nanoparticles
The following outlines the synthesis for different nanoparticle shapes.
-
¹⁹⁸Au-Incorporated Au Nanocages: These are prepared via a galvanic replacement reaction between Ag nanocubes and a mixture of H¹⁹⁸AuCl₄ and HAuCl₄.[1][3] An aqueous suspension of Ag nanocubes (48 nm edge length) is titrated with an aqueous solution containing H¹⁹⁸AuCl₄ (81 MBq) and HAuCl₄ (0.75 mM) at a rate of 30 mL/h. The reaction is monitored by observing the Localized Surface Plasmon Resonance (LSPR) peak and is stopped by centrifugation when the peak reaches 780 nm.[1][3]
-
¹⁹⁸Au-Incorporated Au Nanodisks: Radioactive triangular nanodisks are first synthesized using H¹⁹⁸AuCl₄ (107 MBq).[3] The corners of these triangular nanodisks are then etched away by the slow addition of an aqueous HAuCl₄ solution (10 mM) in CTAB (100 nM) to create rounded nanodisks. The reaction is stopped when the LSPR peak reaches 770 nm.[3]
-
Surfactant-Free ¹⁹⁸Au Nanoparticles: A method for synthesizing radioactive Gold-198 nanoparticles without the use of surfactants has also been described.[6][7] This involves the citrate (B86180) reduction of H¹⁹⁸AuCl₄, followed by stabilization with PEG.[6][7]
In Vivo Biodistribution Studies
-
Animal Model: Mice bearing EMT6 breast cancer tumors are commonly used.[1][2][3][4][5]
-
Administration: An aqueous suspension of the PEGylated radioactive Au nanostructures is injected intravenously via the tail vein.[1][2][3]
-
Quantification: The biodistribution is quantified by measuring the γ radiation from the decay of ¹⁹⁸Au in various organs and tissues at different time points post-injection.[1][2][3][4][5] Tissues are harvested, weighed, and their radioactivity is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows
To better illustrate the processes involved in these studies, the following diagrams outline the key experimental workflows.
Caption: Workflow for the synthesis of PEGylated ¹⁹⁸Au nanoparticles.
Caption: Workflow for the in vivo biodistribution study of ¹⁹⁸Au nanoparticles.
References
- 1. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radioactive ^(198)Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution [authors.library.caltech.edu]
- 5. Radioactive 198Au-doped nanostructures with different shapes for in vivo analyses of their biodistribution, tumor uptake, and intratumoral distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Au-193 as a Tracer Against Stable Gold Isotopes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate tracer is a critical decision in preclinical and clinical research, profoundly impacting the accuracy and sensitivity of experimental outcomes. In the realm of gold-based nanomaterials and therapeutics, both radioactive and stable isotopes of gold serve as valuable tools for elucidating pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison between the radioactive isotope Au-193 and the stable isotope Au-197 as tracers, supported by experimental principles and data presentation to inform the design of robust drug development studies.
Performance Comparison: Au-193 vs. Stable Gold (Au-197)
The fundamental difference between using Au-193 and stable gold (Au-197) as tracers lies in their nuclear properties and the corresponding detection methodologies. Au-193 is a radioactive isotope that undergoes decay, emitting radiation that can be detected with high sensitivity. In contrast, Au-197 is the only stable, naturally occurring isotope of gold. Its use as a tracer relies on introducing a known quantity into a biological system and measuring its concentration, typically by mass spectrometry, against a low natural background.
| Feature | Au-193 (Radioactive Tracer) | Stable Gold (Au-197) Tracer |
| Detection Method | Gamma Scintigraphy (SPECT), Autoradiography | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Sensitivity | Very High (picomolar to femtomolar range) | High (nanomolar to picomolar range) |
| Quantification | Based on radioactive decay counts | Based on mass-to-charge ratio and ion intensity |
| In Vivo Imaging | Yes (SPECT) | No (requires tissue extraction for quantification) |
| Half-life | 17.65 hours | Stable (no decay) |
| Safety | Requires handling of radioactive materials and radiation safety protocols | Non-radioactive, considered safe with respect to radiation |
| Cost | Generally higher due to production, handling, and disposal costs | Lower material cost, but requires sophisticated analytical equipment |
| Sample Preparation | Minimal for gamma counting; more involved for autoradiography | Requires acid digestion of biological samples for ICP-MS |
Experimental Protocols
Protocol 1: Radiolabeling of Gold Nanoparticles with a Gamma-Emitting Isotope (Conceptual Workflow for Au-193)
This protocol outlines a conceptual workflow for preparing and utilizing Au-193 labeled gold nanoparticles for in vivo tracking. The direct production of Au-193 is complex; a common strategy for radiolabeling gold nanoparticles involves chelating a radioactive isotope to the nanoparticle surface.
1. Nanoparticle Synthesis and Functionalization:
- Synthesize gold nanoparticles of the desired size and shape using established methods (e.g., citrate (B86180) reduction).
- Functionalize the nanoparticle surface with a chelating agent (e.g., DTPA, DOTA) to stably bind the radioisotope.
2. Radiolabeling:
- Introduce a precursor of Au-193 (or a suitable gamma-emitting surrogate like In-111 or Ga-68 for workflow validation) to the functionalized gold nanoparticles.
- Incubate under controlled pH and temperature to facilitate chelation.
- Purify the radiolabeled nanoparticles from unbound radioisotope using methods like size exclusion chromatography or centrifugation.
3. In Vivo Administration and Imaging:
- Administer the purified radiolabeled gold nanoparticles to the animal model via the desired route (e.g., intravenous injection).
- At specified time points, perform in vivo imaging using Single Photon Emission Computed Tomography (SPECT) to visualize the biodistribution of the nanoparticles.
4. Ex Vivo Biodistribution:
- After the final imaging session, euthanize the animal and collect organs and tissues of interest.
- Measure the radioactivity in each sample using a gamma counter to quantify the nanoparticle accumulation.
- Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 2: Quantification of Stable Gold (Au-197) Nanoparticles in Biological Samples using ICP-MS
This protocol describes the quantitative analysis of total gold content in biological tissues following the administration of Au-197 nanoparticles.
1. Nanoparticle Administration and Sample Collection:
- Administer a known concentration of Au-197 nanoparticles to the animal model.
- At predetermined time points, collect blood, organs, and other tissues of interest.
2. Sample Preparation and Digestion:
- Accurately weigh the collected tissue samples.
- Perform acid digestion of the samples using a mixture of trace-metal grade nitric acid and hydrochloric acid (aqua regia) in a heated block or microwave digestion system until the tissue is completely dissolved.
- Dilute the digested samples to a known volume with deionized water.
3. ICP-MS Analysis:
- Prepare a series of gold standard solutions of known concentrations for calibration.
- Analyze the diluted samples and calibration standards using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) to measure the intensity of the Au-197 ion signal.
4. Data Analysis:
- Generate a calibration curve from the standard solutions.
- Determine the concentration of gold in the digested samples by comparing their signal intensities to the calibration curve.
- Calculate the amount of gold per gram of tissue (µg/g).
Mandatory Visualization
Caption: Comparative workflows for Au-193 and stable Au-197 tracers.
Conclusion
The choice between Au-193 and stable Au-197 as a tracer depends on the specific research question and available resources. Au-193 offers unparalleled sensitivity and the ability for in vivo imaging, making it ideal for studies requiring real-time tracking and visualization of gold-based agents. However, its use is accompanied by the challenges of handling radioactive materials. Conversely, stable Au-197, quantified by ICP-MS, provides a safe and robust method for ex vivo quantitative biodistribution studies. While lacking the in vivo imaging capability of its radioactive counterpart, the methodology is highly accurate and widely accessible. For many drug development applications, a combination of both approaches can be powerful: using a radioactive tracer for initial in vivo screening and imaging, followed by quantitative biodistribution studies with a stable isotope for more detailed, non-radioactive analysis.
Cross-Validation of Gold Measurements: ICP-MS vs. Alternative Techniques
A Comparative Guide for Researchers and Drug Development Professionals
In the precise world of elemental analysis, particularly for precious metals like gold, the accuracy and reliability of measurements are paramount. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has emerged as a gold standard for quantifying gold, owing to its exceptional sensitivity and specificity. This guide provides a comprehensive cross-validation of gold measurements using ICP-MS against other established analytical techniques, supported by experimental data and detailed protocols. The focus is on the analysis of the stable gold isotope, ¹⁹⁷Au, which is the primary isotope detected in ICP-MS applications.[1]
Performance Comparison of Analytical Techniques
The choice of an analytical technique for gold quantification depends on several factors, including the required sensitivity, the sample matrix, and whether total gold concentration or characterization of gold nanoparticles (AuNPs) is needed. The following table summarizes the performance of ICP-MS in comparison to other common methods.
| Feature | ICP-MS | Single-Particle ICP-MS (spICP-MS) | ICP-OES | Neutron Activation Analysis (NAA) | Atomic Absorption Spectroscopy (AAS) |
| Detection Limit | Ultra-trace (ppt to sub-ppt)[1] | 22 nm (size), 2.3x10⁶ particles g⁻¹ (concentration)[2] | Trace (ppb to ppm)[3] | Ultra-trace (sub-ppb)[4] | Trace (ppb)[5] |
| Measurement Capability | Total elemental concentration[1] | Particle size, number concentration, dissolved vs. particulate[1][6] | Total elemental concentration[3] | Total elemental concentration[4] | Total elemental concentration[5] |
| Sample Throughput | High[1] | High[6] | High | Low to Medium | Medium |
| Matrix Effects | Can be significant, requires careful sample preparation and internal standards[7] | Can be managed with dilution and optimized parameters[6] | Less severe than ICP-MS, but still present | Minimal | Can be significant |
| Interferences | Isobaric and polyatomic interferences need to be addressed (e.g., using collision/reaction cells)[8] | Similar to ICP-MS | Spectral interferences | Minimal | Chemical and spectral interferences |
| Instrumentation Cost | High | High | Medium | Very High (requires a nuclear reactor)[4] | Low to Medium |
Experimental Methodologies
Accurate cross-validation relies on robust and well-documented experimental protocols. Below are representative methodologies for the determination of total gold concentration by ICP-MS and a comparative technique, Neutron Activation Analysis (NAA).
ICP-MS Protocol for Total Gold Concentration
This protocol is a generalized procedure based on common practices for analyzing gold in various matrices.
-
Sample Preparation (Digestion):
-
Weigh a representative portion of the sample.
-
For liquid samples like biological fluids or environmental waters, acidification with high-purity nitric acid and hydrochloric acid (aqua regia) is common.[8]
-
For solid samples, a microwave-assisted acid digestion with aqua regia is typically employed to ensure complete dissolution of gold.[9] The procedure may involve steps at increasing power, for instance: 5 min at 250 W, 5 min at 400 W, 5 min at 650 W, and 5 min at 250 W.[9]
-
After digestion, the sample is diluted to a final volume with deionized water.[8]
-
-
Instrument Calibration:
-
ICP-MS Analysis:
-
The instrument parameters are optimized for the analysis of ¹⁹⁷Au.
-
Key parameters include nebulizer gas flow, plasma power, and lens voltages.
-
A rinse solution (e.g., 3% HCl/2% HNO₃ + 20 mM thiourea) is used between samples to prevent carryover.[7]
-
Data is acquired, and the concentration of gold in the samples is determined from the calibration curve.
-
Neutron Activation Analysis (NAA) Protocol
NAA is a non-destructive technique that offers high sensitivity and is often used as a reference method.
-
Sample Preparation:
-
A known weight of the sample is encapsulated in a high-purity container (e.g., quartz or polyethylene).
-
No chemical digestion is required, which is a key advantage of this technique.[4]
-
-
Irradiation:
-
The encapsulated sample, along with a gold standard of known concentration, is placed in a nuclear reactor and irradiated with neutrons.
-
This process converts a fraction of the stable ¹⁹⁷Au atoms into the radioactive isotope ¹⁹⁸Au.
-
-
Gamma-Ray Spectroscopy:
-
After a suitable decay period, the sample is removed from the reactor.
-
The characteristic gamma rays emitted by the decay of ¹⁹⁸Au are measured using a high-resolution gamma-ray spectrometer.
-
The concentration of gold in the sample is determined by comparing the intensity of the gamma-ray signal from the sample to that of the co-irradiated gold standard.
-
Logical and Experimental Workflows
To visualize the processes involved in cross-validation and the comparison of these analytical techniques, the following diagrams are provided.
Conclusion
The cross-validation of gold measurements demonstrates that ICP-MS is a robust, highly sensitive, and versatile technique suitable for a wide range of applications in research and drug development. For total gold quantification, it provides results comparable to other high-sensitivity methods like NAA, but with the advantages of higher sample throughput and lower operational complexity, provided a nuclear reactor is not readily accessible.
Furthermore, the evolution of ICP-MS into single-particle analysis (spICP-MS) offers unique capabilities for the characterization of gold nanoparticles, a feature not available with other elemental analysis techniques.[6][10] This makes ICP-MS an indispensable tool for research involving nanomedicine and drug delivery systems where the size and concentration of nanoparticles are critical parameters. The choice of the most appropriate method will ultimately depend on the specific analytical question, the available resources, and the required level of sensitivity and sample information.
References
- 1. Gold Nanoparticle Characterization by ICP-MS - CD Bioparticles [cd-bioparticles.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Au and Associated Elements Ag, Cu, Pb, Zn, As and Sb in Gold Ore by ICP-MS with Hypochloric Acid Oxidation [ykcs.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. analytik-jena.fr [analytik-jena.fr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Gold-198 and Iridium-192 in Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and characteristics of two radioisotopes, Gold-198 (B156924) (¹⁹⁸Au) and Iridium-192 (¹⁹²Ir), used in brachytherapy, a form of internal radiation therapy. While the user's initial query specified Gold-193, a comprehensive literature search revealed no evidence of its use in radiotherapy. In contrast, Gold-198 has a history of use and is a more relevant comparator to the widely utilized Iridium-192. This guide synthesizes available experimental data to offer an objective analysis for researchers and professionals in drug development.
Data Presentation: Quantitative Comparison
The following table summarizes the key physical and clinical characteristics of Gold-198 and Iridium-192, facilitating a direct comparison of their properties relevant to radiotherapy applications.
| Feature | Gold-198 (¹⁹⁸Au) | Iridium-192 (¹⁹²Ir) |
| Half-life | 2.7 days[1][2] | 73.83 days[3][4] |
| Radiation Type | Beta particles (β⁻) and Gamma rays (γ)[1] | Beta particles (β⁻) and Gamma rays (γ)[3][4] |
| Gamma Ray Energy | 0.412 MeV[2] | Average 0.38 MeV (range of principal emissions: 0.296 - 0.612 MeV)[5] |
| Beta Particle Energy (Max) | 0.961 MeV[1] | Not specified in search results |
| Tissue Penetration of Beta Particles | ~4 mm[1] | Not specified in search results |
| Common Applications | Prostate cancer, oral cancers (tongue, lip), gynecological cancers, ophthalmic tumors[6][7][8][9][10][11] | Prostate cancer, gynecological cancers, breast cancer, head and neck cancers, ophthalmic tumors[6][8][12][13][14] |
| Brachytherapy Modality | Primarily Low-Dose-Rate (LDR) as permanent implants (seeds/grains)[2][6] | Both High-Dose-Rate (HDR) as a temporary source and Low-Dose-Rate (LDR) as temporary wires/needles[5] |
| Reported Clinical Outcomes | High local tumor control rate in oral cancers.[2] For prostate cancer, used historically as colloidal solution and solid implants.[10][11] | For localized prostate cancer with HDR boost, 10-year biochemical relapse-free survival of 81.1%.[12] In cervical cancer, HDR brachytherapy shows high rates of local control and survival.[15] |
| Reported Side Effects | For oral cancer, risk of seed displacement (11.8% of patients in one study).[2][7] General brachytherapy side effects apply.[16][17][18] | For prostate cancer, potential for urinary (e.g., urethral stricture) and gastrointestinal side effects.[12][17][18][19] General brachytherapy side effects apply.[16][17][18] |
Experimental Protocols
The following sections detail generalized experimental protocols for brachytherapy using Gold-198 and Iridium-192, with a focus on prostate cancer as a common application for both isotopes.
Gold-198 (¹⁹⁸Au) Permanent Seed Brachytherapy for Prostate Cancer
This protocol describes a Low-Dose-Rate (LDR) approach where radioactive seeds are permanently implanted into the prostate gland.
-
Patient Selection and Pre-planning:
-
Patients with localized prostate cancer are selected based on clinical staging, Gleason score, and Prostate-Specific Antigen (PSA) levels.
-
Transrectal ultrasound (TRUS) is performed to determine the size and shape of the prostate gland.
-
A treatment plan is developed using specialized software to calculate the number and optimal placement of ¹⁹⁸Au seeds to deliver a prescribed radiation dose to the target volume while minimizing exposure to surrounding healthy tissues like the bladder and rectum.
-
-
Implantation Procedure:
-
The procedure is typically performed under general or spinal anesthesia.
-
With the patient in the lithotomy position, a biplane TRUS probe is inserted into the rectum to visualize the prostate.
-
A template grid is placed against the perineum, and hollow needles are inserted through the grid into the prostate gland according to the pre-plan.
-
The ¹⁹⁸Au seeds (typically 2.5 mm in length and 0.8 mm in diameter) are then loaded into the needles and deposited at the planned locations within the prostate as the needles are withdrawn.[2]
-
Approximately 30-100 seeds may be implanted.[6]
-
-
Post-procedural Dosimetry and Follow-up:
-
A post-implant CT scan and/or MRI is performed to verify the final seed positions and calculate the actual radiation dose delivered to the prostate and organs at risk.
-
Patients are monitored for acute side effects such as urinary retention or perineal pain.
-
Follow-up includes regular PSA testing to monitor treatment response.
-
Iridium-192 (¹⁹²Ir) High-Dose-Rate (HDR) Brachytherapy for Prostate Cancer
This protocol outlines a temporary brachytherapy approach where a high-activity ¹⁹²Ir source is used to deliver radiation in one or more fractions.
-
Patient Selection and Catheter Placement:
-
Similar to LDR brachytherapy, patient selection is based on cancer stage and risk factors. HDR brachytherapy is often used as a boost in combination with external beam radiation therapy (EBRT).[12]
-
Under anesthesia, hollow catheters (needles) are inserted through the perineum into the prostate gland using TRUS guidance and a template.[14]
-
-
Treatment Planning and Delivery:
-
A CT scan or MRI is performed with the catheters in place.
-
A 3D treatment plan is created to define the target volume and organs at risk. The plan specifies the positions (dwell positions) and duration (dwell times) for the ¹⁹²Ir source within each catheter to deliver the prescribed dose conformally to the prostate.
-
The catheters are connected to a remote afterloading machine that houses the high-activity ¹⁹²Ir source.
-
The ¹⁹²Ir source is automatically driven through each catheter, stopping at the planned dwell positions for the calculated dwell times. This process typically takes 5 to 15 minutes.[14]
-
After the treatment is complete, the source is retracted back into the afterloader.
-
-
Fractionation and Follow-up:
-
HDR brachytherapy may be delivered in one or multiple fractions.
-
The catheters are either removed after each fraction or left in place for subsequent treatments.
-
Follow-up care is similar to that for LDR brachytherapy, with monitoring for side effects and PSA levels.
-
Mandatory Visualization
The following diagrams illustrate key aspects of the brachytherapy workflow and the radioactive decay processes of Gold-198 and Iridium-192.
Caption: A generalized workflow for prostate brachytherapy.
Caption: Simplified decay schemes for Gold-198 and Iridium-192.
Concluding Remarks
The choice between Gold-198 and Iridium-192 for brachytherapy depends on several factors, including the desired dose rate, treatment duration, and the specific clinical scenario. Iridium-192's longer half-life and suitability for both HDR and LDR applications have made it a more common choice in modern brachytherapy.[5] However, the very short half-life of Gold-198 is advantageous for permanent LDR implants, delivering a therapeutic dose over a short period. One study on oral cancer suggested fewer adverse events with Gold-198 compared to Iridium-192 in LDR brachytherapy.[2]
Further head-to-head clinical trials are necessary to definitively establish the superior efficacy of one isotope over the other for specific cancer types. Researchers and clinicians should consider the physical properties, logistical aspects of handling and source replacement, and the available clinical evidence when selecting a radioisotope for brachytherapy.
References
- 1. Gold-198 - Wikipedia [en.wikipedia.org]
- 2. Investigating the displacement of radio-active sources during gold-198 grain brachytherapy for hospitalized oral cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-192 | Radiation Emergencies | CDC [cdc.gov]
- 4. Iridium-192 - Wikipedia [en.wikipedia.org]
- 5. 12.1.1 - Iridium 192 - OzRadOnc [ozradonc.wikidot.com]
- 6. Medical Isotope Irradiations – MIT Nuclear Reactor Laboratory [nrl.mit.edu]
- 7. Investigating the displacement of radio-active sources during gold-198 grain brachytherapy for hospitalized oral cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of carcinoma of the prostate by interstitial radiation with radio-active gold (Au 198): a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modern Brachytherapy for Localized Prostate Cancers: The Northwest Hospital (Seattle) Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. auajournals.org [auajournals.org]
- 12. medicaljournalssweden.se [medicaljournalssweden.se]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. Brachytherapy Treatment for Prostate Cancer | KSK Cancer Center of Irvine [kskcancercenter.com]
- 15. mdpi.com [mdpi.com]
- 16. Physical and psychosocial side-effects of brachytherapy: a questionnaire survey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancerresearchuk.org [cancerresearchuk.org]
- 18. Disadvantages of brachytherapy for prostate cancer [medicalnewstoday.com]
- 19. Prostate brachytherapy - Mayo Clinic [mayoclinic.org]
Gold-193: A Comparative Guide to a Promising Radiometal for Nanoparticle Labeling
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanomedicine continually seeks novel radiometals to enhance the diagnostic and therapeutic capabilities of nanoparticles. Among the contenders, Gold-193 (¹⁹³Au) is emerging as a radionuclide of significant interest. This guide provides an objective comparison of ¹⁹³Au with other established radiometals for nanoparticle labeling, supported by experimental data and detailed protocols to aid researchers in their selection process.
A Comparative Analysis of Radiometal Properties
The choice of a radiometal for nanoparticle labeling is dictated by its intrinsic physical and chemical properties, which in turn determine its suitability for specific applications in imaging and therapy. A summary of these properties for this compound and other commonly used radiometals is presented below.
| Property | This compound (¹⁹³Au) | Technetium-99m (⁹⁹ᵐTc) | Indium-111 (¹¹¹In) | Lutetium-177 (¹⁷⁷Lu) | Gallium-68 (⁶⁸Ga) | Copper-64 (⁶⁴Cu) | Gold-198 (¹⁹⁸Au) |
| Half-life | 17.65 hours | 6.01 hours | 2.80 days | 6.73 days | 67.71 minutes | 12.7 hours | 2.70 days |
| Decay Mode | 100% Electron Capture | Isomeric Transition | Electron Capture | β⁻ emission | 89% β⁺ emission, 11% EC | 17.8% β⁺, 38.4% β⁻, 43.8% EC | β⁻ emission |
| Primary Imaging Modality | SPECT, potential for Auger therapy | SPECT | SPECT | SPECT | PET | PET | SPECT |
| Primary Therapeutic Application | Auger Electron Therapy | None | Auger Electron Therapy | β⁻ Radiotherapy | None | β⁻ Radiotherapy | β⁻ Radiotherapy |
| Key Gamma/Positron Emissions (Energy in keV, Intensity) | 258.5 (11.7%), 260.6 (7.6%), 319.1 (10.6%) | 140.5 (89%) | 171.3 (90.7%), 245.4 (94.1%) | 112.9 (6.17%), 208.4 (10.36%) | 511 (178%, β⁺) | 511 (35.6%, β⁺) | 411.8 (95.6%) |
| Key Particulate Emissions (Energy in keV) | Auger & Coster-Kronig electrons (various, low energy) | Internal Conversion electrons (various, low energy) | Auger & Internal Conversion electrons (various, low energy) | β⁻ (Eₘₐₓ=497.3) | None | β⁻ (Eₘₐₓ=579.4) | β⁻ (Eₘₐₓ=961) |
| Production | Cyclotron | Generator (from ⁹⁹Mo) | Cyclotron | Reactor | Generator (from ⁶⁸Ge) | Cyclotron | Reactor |
The Unique Potential of this compound
This compound's decay via 100% electron capture is a key characteristic that sets it apart. This process leads to the emission of a cascade of low-energy Auger and Coster-Kronig electrons. These electrons have a very short range in tissue, depositing their energy in a highly localized manner. This makes ¹⁹³Au a promising candidate for targeted radionuclide therapy, specifically Auger electron therapy, where the goal is to deliver a cytotoxic dose to cancer cells while minimizing damage to surrounding healthy tissue.
Furthermore, the emission of gamma rays at energies suitable for Single Photon Emission Computed Tomography (SPECT) allows for non-invasive imaging and dosimetric calculations. This "theranostic" potential—the ability to both image and treat—is a highly sought-after characteristic in the development of next-generation cancer therapies.
Experimental Protocols for Nanoparticle Radiolabeling
The successful labeling of nanoparticles with radiometals is a critical step in the development of radiopharmaceuticals. The choice of labeling strategy depends on the nanoparticle composition, the radiometal, and the desired in vivo stability. Two primary methods are employed: direct labeling and chelator-based labeling.
General Workflow for Nanoparticle Radiolabeling
Caption: General workflow for nanoparticle radiolabeling.
Protocol 1: Direct Radiolabeling of Gold Nanoparticles with Technetium-99m
This protocol describes a common method for the direct labeling of gold nanoparticles where the nanoparticle surface itself has an affinity for the radiometal, often facilitated by a reducing agent.
Materials:
-
Gold nanoparticles (AuNPs) solution
-
Sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Stannous chloride (SnCl₂) solution (freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
-
Instant thin-layer chromatography (ITLC) strips
Procedure:
-
To a sterile vial, add 1 mL of the AuNPs solution.
-
Add 50 µL of freshly prepared SnCl₂ solution (1 mg/mL in 0.1 M HCl) and incubate for 15 minutes at room temperature.
-
Add 100-200 MBq of [⁹⁹ᵐTc]NaTcO₄ to the vial.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle shaking.
-
Determine the radiolabeling efficiency by ITLC using saline as the mobile phase.
-
Purify the ⁹⁹ᵐTc-labeled AuNPs using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the radiolabeled AuNPs and assess their radiochemical purity by ITLC.
Protocol 2: Chelator-Based Radiolabeling of Gold Nanoparticles with Lutetium-177
This protocol involves the use of a bifunctional chelator to stably incorporate the radiometal onto the nanoparticle surface. This is a versatile method applicable to a wide range of radiometals.
Materials:
-
Thiol-modified gold nanoparticles (AuNPs-SH)
-
Maleimide-functionalized DOTA chelator (DOTA-Mal)
-
Lutetium-177 chloride (¹⁷⁷LuCl₃) solution
-
Ammonium (B1175870) acetate (B1210297) buffer, 0.1 M, pH 5.5
-
Dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., PD-10)
-
ITLC strips
Procedure:
-
Chelator Conjugation:
-
Dissolve DOTA-Mal in DMF.
-
Add the DOTA-Mal solution to the AuNPs-SH solution in a molar excess.
-
React for 2 hours at room temperature with gentle stirring.
-
Purify the DOTA-conjugated AuNPs (AuNPs-DOTA) by centrifugation and resuspension in ammonium acetate buffer.
-
-
Radiolabeling:
-
To the AuNPs-DOTA solution, add the ¹⁷⁷LuCl₃ solution.
-
Incubate the reaction mixture at 95°C for 30 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Quality Control:
-
Determine the radiolabeling efficiency by ITLC using a suitable mobile phase (e.g., 50 mM DTPA).
-
Purify the ¹⁷⁷Lu-labeled AuNPs using a size-exclusion chromatography column.
-
Assess the final radiochemical purity.
-
Comparative Decay Pathways and Applications
The decay pathway of a radiometal dictates its suitability for either imaging or therapy, or in the case of theranostic isotopes, both.
Caption: Decay pathways and applications of selected radiometals.
Conclusion
This compound presents a compelling profile for the radiolabeling of nanoparticles, offering a unique combination of properties for both SPECT imaging and targeted Auger electron therapy. Its 17.65-hour half-life is suitable for tracking nanoparticle biodistribution over a relevant timescale. While the production of ¹⁹³Au via cyclotron is a consideration, its potential as a theranostic agent warrants further investigation and development. The choice of radiometal will ultimately depend on the specific research or clinical question being addressed, with factors such as desired imaging modality, therapeutic strategy, and logistical considerations playing a crucial role. This guide provides a foundational comparison to assist researchers in making an informed decision for their nanoparticle labeling needs.
A Comparative Guide to Gold-193 Production: Purity and Yield Benchmarking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary methods for the production of Gold-193 (¹⁹³Au), a radionuclide of interest for applications in brachytherapy and targeted radionuclide therapy due to its emission of Auger electrons. The comparison focuses on the purity and yield of ¹⁹³Au obtained through proton irradiation of platinum targets and deuteron (B1233211) bombardment of gold targets, offering a valuable resource for researchers and professionals in nuclear medicine and drug development.
At a Glance: Production Method Comparison
The selection of a production method for ¹⁹³Au is a critical decision influenced by factors such as the availability of accelerator facilities, desired yield, and required purity for specific applications. Below is a summary of the key quantitative data associated with the two main production routes.
| Production Method | Target Material | Nuclear Reaction | Reported Yield of ¹⁹³Au | Radionuclidic Purity | Specific Activity |
| Proton on Platinum | Enriched Platinum (¹⁹⁴Pt) | ¹⁹⁴Pt(p,2n)¹⁹³Au | ~0.189 mCi/µAh | High (dependent on target enrichment and purification) | High (No-carrier-added) |
| Deuteron on Gold | Natural Gold (¹⁹⁷Au) | ¹⁹⁷Au(d,6n)¹⁹³Hg → ¹⁹³Au | Data not readily available in comparable units | Potentially lower due to co-production of other gold isotopes | Carrier-added (unless isotopically separated) |
Note: The yield for the deuteron on gold method is not as well-documented in a directly comparable format. This represents a current data gap in the publicly available literature.
In-Depth Analysis of Production Methods
Proton Irradiation of Platinum
This method is a well-established route for producing no-carrier-added ¹⁹³Au. The process involves the bombardment of a highly enriched platinum-194 target with protons, typically in a cyclotron.
Nuclear Reaction: The primary nuclear reaction is: ¹⁹⁴Pt + p → 2n + ¹⁹³Au
Advantages:
-
High Specific Activity: As the gold produced is a different element from the target material, it can be chemically separated to yield a "no-carrier-added" product with very high specific activity. This is crucial for targeted therapies where a high concentration of the radionuclide is required to bind to a limited number of biological targets.
-
Good Radionuclidic Purity: The use of highly enriched ¹⁹⁴Pt targets significantly reduces the co-production of other gold isotopes, leading to a radionuclidically pure ¹⁹³Au product after chemical separation.
Challenges:
-
Target Cost and Availability: Highly enriched ¹⁹⁴Pt is expensive and may not be readily available.
-
Complex Targetry: The target must be able to withstand high beam currents without melting or degrading.
Deuteron Bombardment of Gold
An alternative method involves the bombardment of a natural gold target with high-energy deuterons. This process first produces Mercury-193 (¹⁹³Hg), which then decays to this compound.
Nuclear Reaction: The two-step process is as follows:
-
¹⁹⁷Au + d → 6n + ¹⁹³Hg
-
¹⁹³Hg → ¹⁹³Au + e⁺ + νe (via electron capture)
Advantages:
-
Readily Available Target: Natural gold is monoisotopic (100% ¹⁹⁷Au) and is relatively inexpensive and easy to fabricate into targets.
Challenges:
-
Lower Specific Activity: Since the product is an isotope of the target element, the final product will be "carrier-added," meaning it will be mixed with the stable ¹⁹⁷Au from the target. Achieving high specific activity would require isotopic separation, which is a complex and costly process.
-
Potential for Impurities: The bombardment of natural gold with deuterons can lead to the production of other gold radioisotopes (e.g., ¹⁹⁴Au, ¹⁹⁵Au, ¹⁹⁶Au, ¹⁹⁸Au, ¹⁹⁹Au) through different reaction channels, potentially lowering the radionuclidic purity of the final product.
Experimental Protocols
Detailed experimental protocols are essential for the successful and reproducible production of high-purity ¹⁹³Au. The following outlines the key steps for each method.
Method 1: Proton Irradiation of Platinum
1. Target Preparation:
-
A thin layer of highly enriched ¹⁹⁴Pt is deposited onto a suitable backing material (e.g., copper or silver) that can efficiently dissipate heat during irradiation. Electroplating or sputtering are common deposition techniques.
2. Irradiation:
-
The platinum target is irradiated with a proton beam of a specific energy range (typically 15-25 MeV) in a cyclotron. The beam current and irradiation time are optimized to maximize the production of ¹⁹³Au while minimizing the formation of impurities.
3. Target Dissolution:
-
After a cooling period to allow for the decay of short-lived radionuclides, the irradiated platinum target is dissolved in a minimal amount of hot aqua regia (a mixture of nitric acid and hydrochloric acid).
4. Radiochemical Separation:
-
The separation of no-carrier-added ¹⁹³Au from the bulk platinum target material is a critical step. A common method is solvent extraction.
-
The aqua regia solution is evaporated to dryness and the residue is redissolved in hydrochloric acid.
-
Gold(III) chloride is then selectively extracted into an organic solvent such as methyl isobutyl ketone (MIBK) or diethyl ether.
-
The organic phase containing the ¹⁹³Au is then washed with fresh hydrochloric acid to remove any remaining platinum.
-
Finally, the ¹⁹³Au is back-extracted from the organic phase into an aqueous solution (e.g., water or a dilute acid), ready for further processing.
-
5. Quality Control:
-
Radionuclidic Purity: Assessed using gamma-ray spectroscopy to identify and quantify any radioactive impurities.
-
Radiochemical Purity: Determined by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the ¹⁹³Au is in the desired chemical form.
-
Specific Activity: Calculated from the measured radioactivity and the total mass of gold in the final product.
Method 2: Deuteron Bombardment of Gold
1. Target Preparation:
-
A high-purity natural gold foil or disc of appropriate thickness is used as the target.
2. Irradiation:
-
The gold target is bombarded with a high-energy deuteron beam (e.g., >50 MeV). The energy is chosen to optimize the ¹⁹⁷Au(d,6n) reaction.
3. Target Dissolution:
-
The irradiated gold target is dissolved in aqua regia.
4. Radiochemical Separation (for no-carrier-added ¹⁹³Au):
-
To obtain a no-carrier-added product, the intermediate ¹⁹³Hg must be separated from the gold target before it fully decays to ¹⁹³Au.
-
This can be achieved through volatilization of the mercury or through selective precipitation or extraction methods.
-
The separated ¹⁹³Hg is then allowed to decay to ¹⁹³Au, which can be further purified.
-
5. Quality Control:
-
Similar quality control procedures as for the proton-on-platinum method are employed to assess radionuclidic purity, radiochemical purity, and specific activity.
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for ¹⁹³Au production and the biological signaling pathway activated by its therapeutic Auger electrons.
In Vitro Stability of Gold-193 Chelates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of stable radiopharmaceuticals is paramount for the advancement of diagnostic and therapeutic applications in nuclear medicine. Gold-193 (¹⁹³Au), with its favorable decay characteristics, presents potential as a valuable radionuclide. However, the success of any ¹⁹³Au-based agent is critically dependent on the in vitro and in vivo stability of the complex formed between the radionuclide and a chelating agent. This guide provides a comparative overview of the anticipated in vitro stability of ¹⁹³Au with three commonly used chelators: DOTA, DTPA, and NOTA.
It is crucial to note that to date, specific experimental data on the in vitro stability of this compound chelates is not available in the published literature. The following comparison is based on the established coordination chemistry of these chelators with other trivalent metal ions and the known properties of gold.
This compound: Properties and Potential in Radiopharmaceuticals
This compound is a radioisotope of gold with a half-life of 17.65 hours. It decays by electron capture and positron emission to Platinum-193. These decay characteristics make it a candidate for applications in nuclear medicine, potentially for imaging or targeted therapy. A key challenge in the development of gold-based radiopharmaceuticals is the difficult coordination chemistry of gold, which makes stable chelation challenging.
Comparative In Vitro Stability of Potential this compound Chelates
The stability of a radiometal chelate is its ability to hold the metal ion securely within its molecular cage, preventing its release and non-specific accumulation in the body. The following table provides a projected comparison of the in vitro stability of ¹⁹³Au with DOTA, DTPA, and NOTA.
| Chelator | Structure Type | Projected ¹⁹³Au Stability | Key Considerations |
| DOTA | Macrocyclic | Potentially Moderate to High | DOTA is known to form highly stable complexes with a wide range of trivalent metals. Its pre-organized rigid structure often leads to high thermodynamic stability and kinetic inertness. However, the larger cavity of DOTA may not be optimal for the ionic radius of Au(III), potentially affecting stability compared to other ions. |
| DTPA | Acyclic (Linear) | Potentially Low to Moderate | As an acyclic chelator, DTPA generally forms less stable complexes compared to macrocyclic chelators like DOTA and NOTA. Its flexible backbone can lead to faster dissociation of the metal ion in vitro. While it can chelate a variety of metals, the stability with gold may be insufficient for in vivo applications. |
| NOTA | Macrocyclic | Potentially High | NOTA has a smaller macrocyclic cavity than DOTA, which is often ideal for smaller trivalent metal ions. This may provide a better size match for Au(III), leading to a highly stable complex. NOTA complexes with other trivalent metals have shown exceptional stability. |
Experimental Protocols for In Vitro Stability Assessment
To empirically determine the in vitro stability of this compound chelates, the following experimental protocols are recommended.
Serum Stability Assay
Objective: To assess the stability of the ¹⁹³Au-chelate complex in the presence of human serum proteins and other competing ions over time.
Methodology:
-
Radiolabeling: Prepare the ¹⁹³Au-chelate complex under optimized conditions of pH, temperature, and concentration.
-
Purification: Purify the radiolabeled complex to remove any free ¹⁹³Au.
-
Incubation: Incubate a known activity of the purified ¹⁹³Au-chelate in fresh human serum at 37°C.
-
Time Points: Collect aliquots of the serum mixture at various time points (e.g., 1, 4, 24, 48 hours).
-
Analysis: Analyze the aliquots using a suitable method to separate the intact ¹⁹³Au-chelate from released ¹⁹³Au or ¹⁹³Au bound to serum proteins. Common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. The larger protein-bound fraction will elute separately from the smaller intact chelate.
-
Thin-Layer Chromatography (TLC): Separates components based on their affinity for the stationary phase.
-
Precipitation with Acetonitrile: Proteins are precipitated, and the supernatant containing the intact chelate is analyzed.
-
-
Quantification: Quantify the radioactivity in each fraction to determine the percentage of intact ¹⁹³Au-chelate at each time point.
Challenge Assay (Competition with a Stronger Chelator)
Objective: To evaluate the kinetic inertness of the ¹⁹³Au-chelate complex by challenging it with a large excess of a competing, strong chelating agent.
Methodology:
-
Radiolabeling and Purification: Prepare and purify the ¹⁹³Au-chelate complex as described above.
-
Incubation: Incubate the purified ¹⁹³Au-chelate in a buffer solution (e.g., PBS, pH 7.4) containing a significant molar excess (e.g., 100 to 1000-fold) of a competing chelator such as EDTA or DTPA.
-
Time Points: Collect aliquots at various time points.
-
Analysis and Quantification: Analyze the samples using TLC or another suitable chromatographic method to separate the intact ¹⁹³Au-chelate from the transchelated complex (e.g., ¹⁹³Au-EDTA). Quantify the radioactivity in each form to determine the percentage of the original complex remaining.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the in vitro stability of different this compound chelates.
Caption: Experimental workflow for the in vitro stability comparison of this compound chelates.
Conclusion
The selection of an appropriate chelator is a critical step in the development of a successful radiopharmaceutical. While DOTA, DTPA, and NOTA are established chelators for various radiometals, their efficacy for this compound remains to be experimentally determined. Based on general coordination chemistry principles, NOTA is hypothesized to offer the highest in vitro stability for ¹⁹³Au, followed by DOTA, with DTPA likely being the least stable. Rigorous in vitro testing, as outlined in the provided protocols, is essential to validate these projections and to identify the optimal chelator for advancing this compound into preclinical and clinical applications. Researchers are strongly encouraged to perform these studies to generate the much-needed data in this area.
A Comparative Guide to the Cytotoxicity of Au-198 and Au-193 Labeled Cells for Researchers and Drug Development Professionals
Executive Summary
Gold-198 (Au-198) and Gold-193 (Au-193) present fundamentally different mechanisms of cytotoxicity due to their distinct decay pathways. Au-198, a beta and gamma emitter, induces cellular damage over a longer range, while Au-193, which decays by electron capture and emits a cascade of low-energy Auger electrons, is expected to cause highly localized and complex DNA damage when in close proximity to the cell nucleus. This guide will delve into the physical properties of these isotopes, present available cytotoxicity data for Au-198, infer the cytotoxic potential of Au-193, and provide detailed experimental protocols for researchers.
Physical Properties and Decay Characteristics
Understanding the decay characteristics of each isotope is fundamental to comprehending their cytotoxic mechanisms.
| Property | Gold-198 (Au-198) | This compound (Au-193) |
| Half-life | 2.69 days | 17.5 hours |
| Decay Mode | Beta (β⁻) and Gamma (γ) emission | Electron Capture (EC) |
| Primary Emissions | Beta particles (max energy 0.96 MeV), Gamma rays (0.412 MeV) | Auger electrons, X-rays |
| Range of Emissions | Millimeters to centimeters in tissue (β⁻ and γ) | Nanometers to micrometers (Auger electrons) |
| Energy Deposition | Sparsely ionizing, distributed over a larger volume | Densely ionizing, highly localized energy deposition |
Comparative Cytotoxicity
Direct experimental comparisons of the cytotoxicity of Au-193 and Au-198 labeled cells are currently lacking in scientific literature. The following sections present the known cytotoxic effects of Au-198 and a projection of the cytotoxic potential of Au-193 based on the established principles of Auger electron radiobiology.
Cytotoxicity of Au-198 Labeled Cells
Au-198 nanoparticles have been investigated for their therapeutic potential, demonstrating dose-dependent cytotoxicity in various cancer cell lines. The emission of beta particles is the primary driver of its therapeutic effect, causing DNA strand breaks and inducing cell death.
Table 2: Summary of In Vitro Cytotoxicity Data for Au-198 Labeled Nanoparticles
| Cell Line | Nanoparticle Formulation | Incubation Time | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | 198AuNPs@chitosan | - | Increased cellular uptake and higher dose of radioactivity to tumor cells compared to uncoated nanoparticles. | |
| Prostate, Breast, Melanoma | 198Au25(Capt)18 | 24 hours | Dose-dependent cancer cell killing. | 14 |
| U87MG (Glioblastoma) | [198Au]AuNPs-RGD | 96 hours | Significant reduction in cell survival fraction at doses of 5 and 10 Gy. | 24 |
Inferred Cytotoxicity of Au-193 Labeled Cells
Au-193 decays by electron capture, a process that creates a vacancy in an inner atomic shell. The subsequent electronic rearrangement results in the emission of a cascade of low-energy Auger electrons. These electrons have a very short range, depositing their energy densely in the immediate vicinity of the decay event (nanometer to micrometer scale).[1][2]
The biological effectiveness of Auger electrons is highly dependent on their subcellular localization.[3] When an Auger-emitting radionuclide is localized in the cytoplasm, its cytotoxicity is comparable to that of low-linear energy transfer (LET) radiation.[3] However, if the radionuclide is transported into the cell nucleus and is in close proximity to the DNA, the high-LET nature of the Auger electrons leads to complex and difficult-to-repair DNA double-strand breaks, resulting in a significantly higher cytotoxicity.[1][3] The relative biological effectiveness (RBE) of Auger electrons can be as high as that of alpha particles, with reported values ranging from 3 to 10, and even up to 20 for stochastic effects.[4][5][6]
Therefore, it is inferred that Au-193 labeled cells, where the radioisotope is successfully targeted to the nucleus, would exhibit a significantly higher cytotoxicity on a per-decay basis compared to Au-198 labeled cells. The high-LET nature of the Auger electrons from Au-193 would lead to more complex and lethal DNA damage than the lower-LET beta particles from Au-198.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the cytotoxicity of radiolabeled cells.
Cell Labeling with Radioactive Gold Nanoparticles
This protocol is a general guideline and should be optimized for specific cell types and nanoparticle formulations.
Objective: To label cells with Au-198 or Au-193 nanoparticles for subsequent in vitro or in vivo studies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Radioactive gold nanoparticles (198AuNPs or 193AuNPs)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Gamma counter or other appropriate radiation detection instrument
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency in a T-75 flask.
-
Harvesting: Detach the cells using trypsin-EDTA, and neutralize with complete medium.
-
Cell Counting: Count the cells using a hemocytometer or an automated cell counter and determine cell viability (e.g., via trypan blue exclusion).
-
Incubation with Nanoparticles:
-
Resuspend a known number of cells (e.g., 1 x 10⁶ cells) in a specific volume of complete medium in a sterile conical tube.
-
Add the radioactive gold nanoparticle solution to the cell suspension at the desired concentration. The specific activity and concentration should be predetermined based on the experimental design.
-
Incubate the cell-nanoparticle suspension for a predetermined period (e.g., 1-4 hours) at 37°C with gentle agitation.
-
-
Washing:
-
After incubation, centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant containing unbound nanoparticles.
-
Resuspend the cell pellet in fresh, pre-warmed PBS.
-
Repeat the centrifugation and washing steps two more times to ensure complete removal of unbound nanoparticles.
-
-
Quantification of Labeling Efficiency:
-
After the final wash, resuspend the cell pellet in a known volume of PBS.
-
Measure the radioactivity of an aliquot of the cell suspension using a gamma counter.
-
Calculate the labeling efficiency as the percentage of the initial radioactivity that is associated with the cells.
-
-
Cell Viability Check: Perform a viability count on the labeled cells to ensure the labeling process itself was not overly toxic.
-
Resuspension for Experiments: Resuspend the labeled cells in the appropriate medium for subsequent cytotoxicity assays or in vivo administration.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]
Objective: To determine the cytotoxic effect of Au-198 or Au-193 labeling on cancer cells.
Materials:
-
Radiolabeled cells
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the radiolabeled cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with unlabeled cells as a control. Also, include wells with medium only as a blank.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for various time points (e.g., 24, 48, 72 hours).
-
Addition of MTT: After the desired incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control cells.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.[11][12][13][14][15]
Objective: To determine if cell death induced by Au-198 or Au-193 labeling occurs via apoptosis.
Materials:
-
Radiolabeled cells cultured on coverslips or in chamber slides
-
TUNEL assay kit (commercial kits are recommended)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
-
DAPI or other nuclear counterstain
Procedure:
-
Cell Preparation: Seed and treat radiolabeled and control cells on coverslips or chamber slides and incubate for the desired time.
-
Fixation:
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Incubate the cells with the permeabilization solution for 5-10 minutes at room temperature to allow the labeling enzymes to access the nucleus.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol. This typically involves mixing the TdT enzyme with the labeled dUTPs.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unincorporated nucleotides.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes to visualize all cell nuclei.
-
Mounting and Imaging:
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence (e.g., green for FITC-dUTP), while all nuclei will be stained by the counterstain (e.g., blue for DAPI).
-
-
Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in several random fields.
Signaling Pathways and Mechanisms of Action
The distinct radiation types emitted by Au-198 and Au-193 trigger different cellular responses and signaling pathways.
Au-198 (Beta/Gamma Emitter) Induced Signaling
The beta particles from Au-198 cause both direct and indirect DNA damage. Indirect damage occurs through the radiolysis of water, generating reactive oxygen species (ROS) that can damage DNA, proteins, and lipids. This damage can lead to single- and double-strand DNA breaks, activating the DNA Damage Response (DDR) pathway. Key proteins involved in this pathway include ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate downstream effectors like p53 and Chk1/Chk2, leading to cell cycle arrest and apoptosis.
Au-193 (Auger Electron Emitter) Induced Signaling
The high-LET nature of Auger electrons from Au-193, when emitted in close proximity to DNA, leads to highly complex and clustered DNA damage, including multiple double-strand breaks within a small region of the DNA helix.[16] This type of damage is particularly challenging for the cell to repair and is a potent inducer of apoptosis. The cellular response to Auger electron-induced DNA damage also involves the activation of the DDR pathway, with robust phosphorylation of H2AX to form γ-H2AX foci at the sites of DNA double-strand breaks.[17] The activation of ATM, p53, and p21 has been observed following treatment with Auger electron emitters, leading to G2/M cell cycle arrest.[17] Studies with other Auger emitters have shown that apoptosis is often mediated through the activation of caspases, particularly caspase-3.[18]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Comparative Cytotoxicity Assessment
Caption: Workflow for comparing Au-198 and Au-193 cytotoxicity.
Signaling Pathway for Auger Electron-Induced DNA Damage and Apoptosis
Caption: Auger electron-induced DNA damage response pathway.
Conclusion
References
- 1. Auger electrons for cancer therapy – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. On the Equivalent Dose for Auger Electron Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Estimating the Relative Biological Effectiveness of Auger Electron Emitter 123I in Human Lymphocytes [frontiersin.org]
- 5. Dosimetry of Auger-electron-emitting radionuclides: report no. 3 of AAPM Nuclear Medicine Task Group No. 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RBE and w(R) values of Auger emitters and low-range beta emitters with particular reference to tritium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. TUNEL assay [bio-protocol.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. biotna.net [biotna.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. DNA damage-centered signaling pathways are effectively activated during low dose-rate Auger radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction of Apoptosis in Human Tumor Cells after Exposure to Auger Electrons: Comparison with Gamma-Ray Exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imaging Resolution: Gold-193 vs. Technetium-99m
In the landscape of single-photon emission computed tomography (SPECT), the choice of radionuclide is paramount to achieving high-quality diagnostic images. The intrinsic physical properties of an isotope, particularly its decay characteristics, directly influence the achievable spatial resolution of an imaging system. This guide provides a detailed comparison between Technetium-99m (Tc-99m), the most widely used radionuclide in clinical practice, and Gold-193 (Au-193), a lesser-known isotope. The analysis is based on their fundamental physical properties and the established principles of gamma camera physics, as direct experimental imaging data for Au-193 is not available due to its lack of clinical use.
Quantitative Data Summary
The imaging performance of a radionuclide is fundamentally linked to its physical characteristics. The following table summarizes the key decay properties of Tc-99m and Au-193.
| Property | Technetium-99m (Tc-99m) | This compound (Au-193) |
| Half-Life | 6.02 hours[1][2] | 17.65 hours[3] |
| Decay Mode | Isomeric Transition[4] | Electron Capture (100%)[3][5] |
| Principal Gamma Energy (keV) | 140.5 keV (89.1% abundance)[1][6] | Multiple, including ~258 keV, ~268 keV, and other higher energy gammas |
| Typical SPECT Collimator | Low-Energy High-Resolution (LEHR)[7] | Medium- or High-Energy (Theoretical)[7][8] |
| Typical System Resolution | ~7-15 mm[9] | Significantly poorer than Tc-99m (Theoretical) |
Theoretical Impact on Imaging Resolution
Spatial resolution in SPECT is the ability to distinguish between two separate points of radioactivity and is influenced by factors including the collimator, detector, and the energy of the emitted gamma rays[9][10].
Technetium-99m: The Clinical Standard
Technetium-99m is considered the workhorse of nuclear medicine due to its nearly ideal imaging properties.[11]
-
Optimal Gamma Energy: Its principal gamma emission of 140.5 keV is high enough to pass through the body with acceptable attenuation, yet low enough to be effectively shielded by the lead septa of a Low-Energy High-Resolution (LEHR) collimator.[1][7] This allows for efficient detection while minimizing septal penetration—a phenomenon where high-energy photons pass through the collimator walls, degrading image resolution.[7][12]
-
Monoenergetic Emission: The emission of a single, predominant energy peak simplifies detection and reduces scatter, leading to cleaner images and better contrast.[2]
-
Detector Efficiency: Standard Sodium Iodide (NaI(Tl)) scintillation crystals used in gamma cameras are highly efficient at detecting 140 keV photons, providing a strong signal for image formation.[13]
This compound: A Theoretical Evaluation
This compound is not used for clinical imaging, and its decay characteristics present significant challenges for high-resolution SPECT.
-
Higher and Multiple Gamma Energies: Au-193 decays by electron capture, resulting in a complex cascade of gamma emissions with energies significantly higher than 140 keV. These higher-energy photons (e.g., >250 keV) are poorly suited for standard SPECT systems.
-
Septal Penetration: High-energy photons would readily penetrate the thin lead septa of LEHR collimators, causing a substantial loss of spatial resolution and image contrast.[8][12][14] To mitigate this, a medium- or high-energy collimator with thicker septa would be necessary.[7]
-
Resolution-Sensitivity Trade-off: High-energy collimators have larger holes and thicker septa to absorb more energetic photons.[8] This design inherently provides lower spatial resolution and is less sensitive (detects fewer photons) compared to LEHR collimators, requiring longer imaging times or higher injected doses.[7][8]
-
Detector Limitations: Thicker scintillation crystals are needed for efficient detection of high-energy gammas. However, a thicker crystal intrinsically degrades spatial resolution because the scintillation light spreads over a wider area before reaching the photomultiplier tubes.[15]
The logical relationship between a radionuclide's gamma energy and the resulting image resolution is visualized below.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. Technetium-99m [hyperphysics.phy-astr.gsu.edu]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Technetium-99m - Wikipedia [en.wikipedia.org]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. Technetium-99m - Gamma Spectrum DB [gammadb.nuclearphoenix.xyz]
- 7. nuclearfields.com [nuclearfields.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Single Photon Emission Computed Tomography - Mathematics and Physics of Emerging Biomedical Imaging - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nuclear Tomographic Imaging—Single Photon and Positron Emission Tomography (SPECT and PET) | Radiology Key [radiologykey.com]
- 11. Basic Principles of SPECT and SPECT/CT and Quality Control | Radiology Key [radiologykey.com]
- 12. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 13. Technetium-99m - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Near-Field High-Energy Spectroscopic Gamma Imaging Using a Rotation Modulation Collimator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Au-193 Production: Cross-Section Data and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different production routes for the radionuclide Gold-193 (Au-193), a promising candidate for applications in nuclear medicine. The following sections detail the cross-section data for key nuclear reactions, the experimental protocols used to obtain this data, and a visual representation of the production pathways. This information is intended to assist researchers in selecting the most suitable production method for their specific requirements.
Cross-Section Data Comparison
The selection of a production route is critically influenced by the reaction cross-section, which represents the probability of a nuclear reaction occurring. A higher cross-section generally leads to a higher yield of the desired radionuclide. The table below summarizes the peak cross-section data for the most viable production routes of Au-193.
| Production Route | Target Material | Projectile | Peak Cross-section (mb) | Energy at Peak (MeV) |
| natPt(p,x)¹⁹³Au | Natural Platinum | Proton | 454 | 22.6[1] |
| ¹⁸⁶W(¹¹B,4n)¹⁹³Au | Natural Tungsten | Boron-11 | 84 | 57[1][2] |
| natPt(d,x)¹⁹³Au | Natural Platinum | Deuteron (B1233211) | Lower than proton-induced | - |
Note: The deuteron bombardment of natural platinum has been found to have a lower cross-section compared to proton-induced reactions.[1]
Production Route Diagrams
The following diagrams illustrate the primary nuclear reactions for the production of Au-193.
Caption: Nuclear reaction pathways for the production of Au-193.
Experimental Protocols
The cross-section data presented in this guide were primarily obtained using the stacked foil activation technique followed by gamma-ray spectrometry.
Stacked Foil Activation Technique
This widely used method allows for the measurement of cross-sections over a range of energies in a single experiment.[3][4]
-
Target Preparation: Thin foils of the target material (e.g., natural platinum or natural tungsten) and monitor foils with well-known reaction cross-sections are arranged in a stack.[1][5] Catcher foils, typically made of a low-Z material like aluminum, are placed after each target foil to collect recoiling products.[3]
-
Irradiation: The stack is irradiated with a charged particle beam (e.g., protons, deuterons, or Boron-11) from a cyclotron or other particle accelerator.[3][5] The beam energy decreases as it passes through each foil in the stack.
-
Beam Current Determination: The monitor foils included in the stack are used to determine the beam current by measuring the activity of the reaction products with known cross-sections.[1]
Post-Irradiation Analysis: Gamma-Ray Spectrometry
After a cooling period to allow for the decay of short-lived interfering radionuclides, the activity of each foil is measured using a high-purity germanium (HPGe) detector.
-
Detection and Quantification: The characteristic gamma rays emitted from the decay of Au-193 and other produced isotopes are detected.[2] The area of the photopeaks in the gamma-ray spectrum is proportional to the activity of the radionuclide.
-
Detector Efficiency Calibration: The efficiency of the HPGe detector is calibrated using standard gamma-ray sources with known activities and energies.
-
Cross-Section Calculation: The reaction cross-section for each foil (and thus for a specific energy) is calculated based on the measured activity, the beam current, the number of target atoms, and the decay data of the product radionuclide.
Example Protocol: ¹¹B on natW Reaction
For the production of Au-193 via the ¹⁸⁶W(¹¹B,4n)¹⁹³Au reaction, the following specific methods were employed:[2]
-
Target: Natural tungsten oxide (WO₃) powder was pressed into pellets.
-
Irradiation: The targets were irradiated with a Boron-11 beam.
-
Product Identification: The presence of Au-193 was confirmed by identifying its characteristic gamma-ray photopeaks in the measured spectra.[2]
-
Theoretical Comparison: The experimental cross-sections were compared with predictions from nuclear reaction codes such as PACE4 and EMPIRE3.2.2.[2][6]
Conclusion
The production of Au-193 is feasible through several nuclear reaction pathways. Based on the available data, the proton bombardment of natural platinum offers the highest production cross-section. However, the choice of production route will also depend on factors such as the availability of suitable accelerator facilities, target material costs, and the required purity of the final Au-193 product. The detailed experimental protocols provided here serve as a foundation for researchers to replicate and build upon these findings in the pursuit of efficient and scalable Au-193 production for scientific and medical applications.
References
A Comparative Guide: Au-193 Labeled Nanoparticles vs. Iodinated X-ray Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of X-ray computed tomography (CT) contrast agents, a compelling case is emerging for the use of gold-based nanoparticles as a superior alternative to traditional iodinated compounds. While specific preclinical data on Au-193 labeled nanoparticles for CT contrast enhancement remains limited in publicly accessible literature, extensive research on non-radioactive gold nanoparticles (AuNPs) provides a strong foundation for comparison. This guide synthesizes the available data to offer an objective comparison of the performance, mechanisms, and experimental protocols associated with gold nanoparticles and conventional iodinated X-ray contrast agents.
It is important to note that the data presented for gold nanoparticles is based on studies using non-radioactive gold. The fundamental principles of X-ray attenuation apply to Au-193, but specific in vivo performance and synthesis protocols for the radiolabeled version may vary.
Executive Summary
Gold nanoparticles consistently demonstrate superior X-ray attenuation properties compared to iodinated contrast agents at equivalent concentrations, leading to enhanced contrast in CT imaging.[1] This advantage is particularly pronounced at higher X-ray tube voltages (kVp).[1][2] Furthermore, the nanoparticle platform offers the significant benefit of prolonged circulation times, opening a wider window for imaging and enabling novel diagnostic applications that are not feasible with the rapidly cleared iodinated agents.[3] While iodinated agents are known for potential nephrotoxicity and allergic reactions, gold nanoparticles have shown good biocompatibility in preclinical studies, though long-term toxicity requires further investigation.[4]
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from various studies comparing the performance of gold nanoparticles and iodinated contrast agents.
Table 1: In Vitro Contrast Enhancement
| Parameter | Gold Nanoparticles (AuNPs) | Iodinated Contrast Agents | Key Findings |
| Contrast-to-Noise Ratio (CNR) | Significantly higher CNR, especially at concentrations of 0.6 mM and 0.7 mM.[1] | Lower CNR compared to AuNPs at equivalent concentrations.[1] | At 130 kVp and 200 mAs, the CNR for AuNPs was approximately five times higher than that of iodinated compounds.[1][2] |
| Hounsfield Units (HU) | Higher HU values at equivalent concentrations. For example, 0.49 mg/mL of gold provides similar attenuation to 0.8 mg/mL of iodine at 120 kVp.[5][6] | Lower HU values compared to AuNPs.[7] | AuNPs provide 1.9 times better contrast enhancement than iodinated compounds at 120 kVp.[1] |
| Optimal Imaging Voltage (kVp) | Maximum CNR observed at higher tube potentials, around 130 kVp, which aligns with the K-edge of gold (80.7 keV).[1][2] | Maximum CNR observed at lower tube potentials, around 80 kVp, corresponding to the K-edge of iodine (33.2 keV).[1][2] | The differing optimal kVp settings highlight the fundamental differences in X-ray absorption properties. |
Table 2: In Vivo Characteristics
| Parameter | Gold Nanoparticles (AuNPs) | Iodinated Contrast Agents | Key Findings |
| Blood Half-Life | Long circulation times, with some formulations detectable for several hours post-injection.[3][8] | Very short circulation time, rapidly cleared by the kidneys. | The extended half-life of AuNPs allows for blood pool imaging and imaging of pathologies with delayed enhancement.[8] |
| Biodistribution | Primarily accumulate in the reticuloendothelial system (liver and spleen).[9] Surface modifications (e.g., PEGylation) can alter biodistribution and prolong circulation. | Distributes throughout the extracellular fluid and is rapidly excreted via the kidneys. | The biodistribution of AuNPs can be tailored through surface functionalization for targeted imaging. |
| Biocompatibility & Toxicity | Generally considered biocompatible and non-toxic at doses used for imaging.[4] However, long-term effects and toxicity of different sizes and shapes are still under investigation.[4][10][11] | Known risks of contrast-induced nephropathy (CIN) and hypersensitivity reactions. | AuNPs may offer a safer alternative for patients with renal impairment or allergies to iodinated contrast.[7] |
Mechanism of Action
The fundamental principle behind both types of contrast agents is the attenuation of X-rays. The high atomic number (Z) of the contrast agent's core element (gold, Z=79; iodine, Z=53) leads to a greater probability of photoelectric absorption of X-ray photons compared to soft tissues.[9] This differential absorption creates the contrast seen in CT images.
Gold's higher atomic number and K-edge energy result in a greater X-ray attenuation coefficient, particularly at the energy levels used in clinical CT.[3][12] This intrinsic property is the primary reason for the superior contrast enhancement observed with gold nanoparticles.
Experimental Protocols
Synthesis of Gold Nanoparticles (General Protocol)
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O) (or a suitable Au-193 precursor)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Deionized water
Procedure:
-
Bring a solution of HAuCl₄ in deionized water to a rolling boil with vigorous stirring.
-
Rapidly add a solution of trisodium citrate to the boiling gold solution.
-
The solution will undergo a series of color changes, from yellow to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for approximately 15-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
The resulting nanoparticles can be further functionalized, for example, with polyethylene (B3416737) glycol (PEG) to enhance their stability and circulation time.[2]
Characterization:
-
Size and Morphology: Transmission Electron Microscopy (TEM)
-
Optical Properties: UV-Vis Spectroscopy (to confirm the formation of nanoparticles via the surface plasmon resonance peak)
-
Hydrodynamic Size and Surface Charge: Dynamic Light Scattering (DLS) and Zeta Potential Measurement
In Vivo CT Imaging Protocol (Small Animal Model)
Animal Model:
-
Tumor-bearing mice (e.g., CT26 tumor model) are commonly used.[13]
Contrast Agent Administration:
-
AuNPs: Intravenous injection via the tail vein. The dose will depend on the specific nanoparticle formulation and the imaging application.
-
Iodinated Contrast Agent: Intravenous injection via the tail vein at a dose equivalent in terms of the attenuating element concentration.
Imaging Parameters:
-
Scanner: A preclinical micro-CT scanner.
-
Scan Acquisition: Scans are typically acquired before and at multiple time points after contrast injection (e.g., immediately, 15 min, 1h, 6h, 24h) to assess both the initial enhancement and the pharmacokinetics.[8][13]
-
X-ray Tube Voltage: A range of kVp settings should be used to evaluate the energy-dependent contrast enhancement (e.g., 80, 100, 120, 140 kVp).[1]
Data Analysis:
-
Regions of interest (ROIs) are drawn over the tumor, muscle, and major blood vessels to measure the mean HU values.
-
The contrast-to-noise ratio (CNR) is calculated to quantify the image quality.
Mandatory Visualizations
Caption: Workflow for in vivo comparison of contrast agents.
Caption: X-ray attenuation by high-Z contrast agents.
Conclusion
The available evidence strongly suggests that gold nanoparticles offer significant advantages over traditional iodinated X-ray contrast agents, primarily due to their superior contrast enhancement and prolonged circulation times. These properties have the potential to improve diagnostic accuracy and enable new applications in preclinical and, eventually, clinical imaging. While specific data for Au-193 labeled nanoparticles as CT contrast agents is needed, the extensive research on non-radioactive gold nanoparticles provides a robust framework for their continued development and evaluation. Future research should focus on the synthesis and in vivo characterization of Au-193 labeled nanoparticles to fully elucidate their potential as dual-modality (CT-SPECT/gamma) imaging agents.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. rroeder.nd.edu [rroeder.nd.edu]
- 4. Biocompatibility and Cytotoxicity of Gold Nanoparticles: Recent Advances in Methodologies and Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ertaslab.com [ertaslab.com]
- 6. researchgate.net [researchgate.net]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. Use of the Highly Biocompatible Au Nanocages@PEG Nanoparticles as a New Contrast Agent for In Vivo Computed Tomography Scan Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity of Nanoparticles in Biomedical Application: Nanotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gold Nanoparticles (AuNPs)—Toxicity, Safety and Green Synthesis: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gold Nanoparticle Contrast Agents in Advanced X-ray Imaging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo tumor-targeted dual-modal fluorescence/CT imaging using a nanoprobe co-loaded with an aggregation-induced emission dye and gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Gold-193: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of radioactive materials are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of Gold-193 (Au-193), a synthetic radioisotope.
Understanding the Properties of this compound
This compound is a radioisotope of gold with a relatively short half-life, which is a key factor in its disposal. Its primary mode of decay is through electron capture and positron emission to a stable isotope of platinum.
Key Data for this compound:
| Property | Value |
| Half-life | 17.65 hours[1][2] |
| Decay Mode | 100% Electron Capture (EC) / β+ to Platinum-193 (¹⁹³Pt)[1][2] |
| Decay Energy | 1.075(9) MeV[1] |
| Daughter Isotope | Platinum-193 (Stable) |
Core Disposal Procedure: Decay-in-Storage
Given its short half-life, the standard and most effective method for the disposal of this compound is decay-in-storage . This process involves securely storing the radioactive waste to allow the radioactivity to naturally decrease to a level that is indistinguishable from background radiation.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Isolate all waste contaminated with this compound, including personal protective equipment (PPE), absorbent paper, vials, and solutions.
-
Place the waste in a designated, clearly labeled radioactive waste container. The label must include:
-
The radionuclide (this compound).
-
The initial date of waste accumulation.
-
The initial activity level (if known).
-
The responsible researcher's name and laboratory contact information.
-
-
-
Secure Storage:
-
Store the container in a designated and shielded radioactive materials storage area. This area must be secure to prevent unauthorized access.
-
The shielding material (e.g., lead bricks) should be appropriate for the gamma emissions associated with the decay of this compound.
-
-
Decay Period Calculation:
-
The waste must be stored for a minimum of 10 half-lives to ensure that the radioactivity has decayed to a safe level.
-
For this compound, with a half-life of 17.65 hours, the minimum storage period is approximately 176.5 hours (or about 7.4 days). It is best practice to store for a slightly longer period (e.g., 10-12 half-lives) to be conservative.
-
-
Verification of Decay:
-
After the calculated decay period, the waste must be surveyed with a radiation detection meter (e.g., a Geiger-Müller counter) to confirm that its radioactivity is at background levels.
-
To perform the survey, remove the waste from its shielded container and measure the radiation at the surface of the waste. Compare this reading to the background radiation level of the laboratory.
-
-
Final Disposal:
-
Once the waste's radioactivity is confirmed to be at background levels, all radioactive labels must be defaced or removed.
-
The waste can then be disposed of as regular laboratory waste (non-radioactive). Be sure to follow your institution's specific guidelines for chemical or biological waste if the material contains other hazards.
-
Regulatory Compliance
The disposal of all radioactive waste is governed by international and national regulations. In the United States, the Nuclear Regulatory Commission (NRC) and the Department of Transportation (DOT) establish the primary regulations, with individual states often having more stringent requirements.[3][4] The International Atomic Energy Agency (IAEA) provides international safety standards for radioactive waste management.[5] It is crucial to adhere to your institution's specific radiation safety plan, which is designed to comply with all relevant regulations.
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Workflow for the decay-in-storage disposal of this compound.
References
Personal protective equipment for handling Gold-193
Essential Safety Protocols for Handling Gold-193
Providing critical operational guidance for researchers, this compound requires stringent safety measures due to its radioactive properties. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the environment.
This compound is a radioactive isotope of gold with a half-life of 17.65 hours.[1] It decays primarily through electron capture and positron emission to Platinum-193.[1][2][3] Understanding its decay characteristics is fundamental to implementing appropriate safety and handling procedures.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to protect against contamination and radiation exposure. The specific PPE required depends on the nature and scale of the work being conducted.
Core PPE Requirements:
-
Double Gloves: Always wear two pairs of disposable nitrile or latex gloves to prevent skin contamination. Change the outer pair frequently, especially if contamination is suspected.
-
Lab Coat: A full-length lab coat, worn closed with sleeves rolled down, is required for all work with this compound.
-
Safety Glasses: Safety glasses with side shields or goggles are essential to protect the eyes from splashes of radioactive solutions.
-
Closed-Toed Shoes: To protect the feet from spills, never wear open-toed shoes in a radioactive materials laboratory.[4]
Enhanced PPE for Higher-Risk Procedures: For procedures with a higher risk of contamination or exposure, such as handling stock solutions or performing complex chemical syntheses, the following additional PPE is required:
-
Waterproof Gown: A disposable, waterproof gown should be worn over the lab coat.
-
Shoe Covers: Disposable, waterproof shoe covers help prevent the spread of contamination outside the work area.[5]
-
Respirator: If there is a risk of aerosolized this compound, a NIOSH-approved N-95 or higher respirator is necessary to prevent inhalation.[5]
II. Shielding and Exposure Monitoring
Proper shielding is critical to minimize external radiation dose. The choice of shielding material depends on the type of radiation emitted.
-
Beta Shielding: this compound emits positrons (beta particles). Low-density materials like acrylic or plastic (at least 3 mm thick) are effective for shielding beta radiation and minimizing the production of secondary (Bremsstrahlung) X-rays.[6]
-
Gamma/X-ray Shielding: The decay of this compound also produces gamma and X-rays. High-density materials like lead are necessary for shielding this more penetrating radiation. For instance, 10.5 mm of lead can reduce the gamma dose rate from the similar isotope Gold-198 by 90%.[6]
Dosimetry:
-
Whole-Body Dosimeter: Required for all personnel handling significant quantities of this compound.
-
Ring Dosimeter: Must be worn on the dominant hand, under the outer glove, when handling more than 1 mCi of this compound to monitor extremity dose.
| Isotope Property | Value |
| Half-Life | 17.65 hours[1] |
| Primary Decay Mode | Electron Capture / Positron (β+) Emission[1][2] |
| Primary Emissions | Beta particles (positrons), Gamma rays, X-rays |
III. Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to maintain safety and experimental integrity.
1. Preparation:
-
Designate a specific work area for handling this compound.
-
Cover the work surface with absorbent paper with an impervious backing.[7]
-
Assemble all necessary materials and equipment before introducing the radioisotope.
-
Perform a "cold run" (a rehearsal without the radioactive material) for unfamiliar procedures.[4]
2. Handling:
-
Always use appropriate shielding between yourself and the radioactive source.
-
Use remote handling tools, such as tongs, to increase the distance from the source.
-
Work efficiently to minimize handling time.
-
Monitor your hands and work area frequently with a suitable survey meter (e.g., a Geiger-Müller counter).
3. Post-Handling:
-
Securely cap and store all this compound sources in a shielded container in a designated radioactive materials storage area.
-
Thoroughly survey the work area for any contamination.
-
Decontaminate any surfaces or equipment as necessary.
-
Dispose of radioactive waste in the appropriate, clearly labeled, and shielded containers.
IV. Disposal Plan
Radioactive waste containing this compound must be segregated and managed according to institutional and regulatory guidelines.
Waste Segregation:
-
Solid Waste: Gloves, absorbent paper, and other contaminated disposable items should be placed in a designated solid radioactive waste container.
-
Liquid Waste: Aqueous and organic liquid waste must be collected in separate, clearly labeled, and appropriately shielded containers. Do not dispose of radioactive liquid waste down the drain unless specifically authorized by your institution's radiation safety program.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant radioactive sharps container.
Decay-in-Storage: Given its relatively short half-life of 17.65 hours, waste containing this compound can be managed through decay-in-storage. This involves storing the waste in a secure, shielded location for a period of at least 10 half-lives (approximately 7.5 days) until the radioactivity is indistinguishable from background levels. After this period, and upon confirmation with a survey meter, the waste may be disposed of as non-radioactive waste.
Visualized Workflows
Donning and Doffing PPE
The following diagrams illustrate the mandatory sequences for putting on (donning) and taking off (doffing) personal protective equipment to prevent the spread of contamination.
Caption: Correct sequence for putting on PPE before handling this compound.
Caption: Safe removal sequence for PPE to minimize contamination spread.
This compound Waste Disposal Logic
This diagram outlines the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for this compound radioactive waste management.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Isotope data for this compound in the Periodic Table [periodictable.com]
- 3. Decay chain of Au-193 — Periodic table [pse-info.de]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Radiological Incidents - Recommendations on the selection of PPE - Defense Centers for Public Health - Aberdeen [ph.health.mil]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
